5-Chloro-1H-pyrazolo[3,4-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMQQKMLYDWDKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=NC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704116 | |
| Record name | 5-Chloro-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240725-66-9 | |
| Record name | 5-Chloro-1H-pyrazolo[3,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240725-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1H-pyrazolo[3,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Chloro-1H-pyrazolo[3,4-b]pyridine: Properties, Synthesis, and Reactivity for Drug Discovery
Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Its structure, an isomeric fusion of pyrazole and pyridine rings, mimics the purine core of essential biomolecules, allowing it to function as a versatile pharmacophore capable of interacting with a wide array of biological targets.[2] This scaffold is a cornerstone in the development of therapeutics for oncology, virology, and neurodegenerative diseases, with numerous derivatives investigated as potent enzyme inhibitors (e.g., kinases) and receptor modulators.[1][3]
The introduction of a chlorine atom at the C5-position, yielding 5-Chloro-1H-pyrazolo[3,4-b]pyridine, significantly enhances its utility as a synthetic building block. The chloro-substituent serves as a versatile chemical handle, enabling diversification of the core structure through a variety of modern cross-coupling and substitution reactions. This strategic functionalization allows for the systematic exploration of the chemical space around the scaffold, a critical process in lead optimization and the development of structure-activity relationships (SAR). This guide provides an in-depth exploration of the chemical properties, synthesis, and key reactivity patterns of this compound, offering a technical resource for researchers engaged in the design and synthesis of novel therapeutics.
PART 1: Physicochemical and Spectroscopic Characterization
A thorough understanding of the fundamental physicochemical properties of a building block is paramount for its effective use in synthesis, purification, and formulation.
Core Properties
The key physicochemical identifiers and properties for this compound are summarized in the table below. These values are essential for reaction planning, stoichiometry calculations, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄ClN₃ | [4] |
| Molecular Weight | 153.57 g/mol | [4] |
| CAS Number | 1240725-66-9 | [4] |
| Appearance | Solid (typically off-white to light yellow powder) | [5] |
| Purity | ≥98% (typical commercial grade) | [4] |
| InChI Key | KTMQQKMLYDWDKL-UHFFFAOYSA-N | [6] |
| SMILES | C1=C2C=NNC2=NC=C1Cl | [6] |
| Melting Point | Data not consistently available in public literature; requires experimental determination. | |
| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and methanol. Limited solubility in non-polar solvents and water. | General chemical knowledge |
Spectroscopic Profile (Predicted and Representative)
While a publicly available, experimentally verified high-resolution spectrum for this specific CAS number is not readily found, the expected NMR spectral data can be predicted based on the analysis of closely related pyrazolo[3,4-b]pyridine analogs.[7][8][9] These data are critical for reaction monitoring and final product confirmation.
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~13.5-14.0 ppm (s, 1H): This broad singlet corresponds to the N-H proton of the pyrazole ring. Its chemical shift can be highly variable and is sensitive to solvent and concentration.
-
δ ~8.6 ppm (d, 1H): Aromatic proton at the C6 position, doublet due to coupling with the C7 proton.
-
δ ~8.2 ppm (s, 1H): Aromatic proton at the C3 position of the pyrazole ring.
-
δ ~7.4 ppm (d, 1H): Aromatic proton at the C7 position, doublet due to coupling with the C6 proton.
¹³C NMR (101 MHz, DMSO-d₆):
-
δ ~155 ppm: Quaternary carbon C7a.
-
δ ~148 ppm: Aromatic CH at C6.
-
δ ~145 ppm: Quaternary carbon C5 (bearing the chloro group).
-
δ ~135 ppm: Aromatic CH at C3.
-
δ ~118 ppm: Aromatic CH at C7.
-
δ ~115 ppm: Quaternary carbon C3a.
Note: The predicted chemical shifts are estimates. Experimental verification is essential for unambiguous structural assignment.
PART 2: Synthesis of the Core Scaffold
The synthesis of the 1H-pyrazolo[3,4-b]pyridine core can be approached from two primary retrosynthetic directions: annelation of a pyridine ring onto a pre-existing pyrazole, or formation of the pyrazole ring from a suitably functionalized pyridine precursor.[10] The latter is often preferred for accessing C5-substituted analogs.
Synthetic Workflow: Pyrazole Ring Formation
A common and effective strategy involves the cyclization of a hydrazine with a 2-chloro-3-functionalized pyridine. This approach offers good regiochemical control.
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis from 2,5-Dichloronicotinaldehyde
This protocol is based on established literature procedures for the synthesis of related pyrazolopyridines from 2-chloronicotinaldehydes.[11] The causality for this approach lies in the differential reactivity of the aldehyde and the C2-chloro group towards hydrazine, leading to a controlled condensation and subsequent intramolecular cyclization.
Materials:
-
2,5-Dichloronicotinaldehyde (1.0 equiv)
-
Hydrazine hydrate (1.2 equiv)
-
Ethanol (or another suitable alcohol solvent)
-
Acetic acid (catalytic amount)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,5-dichloronicotinaldehyde in ethanol.
-
Reagent Addition: Add a catalytic amount of acetic acid to the solution. This is crucial as mild acid catalysis activates the aldehyde carbonyl for nucleophilic attack by the hydrazine.
-
Hydrazine Addition: Slowly add hydrazine hydrate to the reaction mixture at room temperature. An exothermic reaction may be observed. The choice of hydrazine hydrate is a practical one, offering a stable and readily available source of hydrazine.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The elevated temperature is necessary to drive the intramolecular nucleophilic aromatic substitution (SₙAr) that forms the pyrazole ring.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the crude product by filtration. Wash the solid with cold ethanol to remove residual impurities. If necessary, the product can be further purified by recrystallization or column chromatography on silica gel.
PART 3: Key Chemical Transformations for Molecular Diversification
The C5-chloro substituent is the key to unlocking the synthetic potential of this scaffold. It is sufficiently activated by the electron-withdrawing nature of the pyridine nitrogen to participate in a range of powerful C-C and C-N bond-forming reactions.
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures. For this compound, this reaction allows the introduction of a wide variety of aryl and heteroaryl groups at the C5-position, which is critical for probing interactions with hydrophobic pockets in biological targets.
Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[12] Key steps include the oxidative addition of the palladium catalyst into the C-Cl bond, transmetalation of the organic moiety from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the oxidative addition of the relatively unreactive aryl chloride bond.[7]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid This protocol is a representative example, and conditions may need to be optimized for different boronic acids.[13][14]
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv) or a combination of a Pd(II) precatalyst like Pd(OAc)₂ and a suitable ligand.
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 mixture)
Procedure:
-
Inert Atmosphere: To a Schlenk flask, add this compound, phenylboronic acid, the palladium catalyst, and the base. The use of an inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. Degassing the solvent (e.g., by bubbling with argon for 15-20 minutes) is essential to remove dissolved oxygen.
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. The aqueous washes remove the inorganic base and boronic acid byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the introduction of primary and secondary amines at the C5-position.[15] This is a vital transformation for synthesizing compounds that can act as hydrogen bond donors or acceptors, significantly influencing their pharmacological properties.
Mechanistic Rationale: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[16] The key steps are oxidative addition of the palladium into the C-Cl bond, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of a strong, non-nucleophilic base (e.g., sodium tert-butoxide) and a bulky phosphine ligand is crucial for an efficient reaction, especially with less reactive aryl chlorides.[12]
Caption: Key components of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Amination with Morpholine This protocol is a general procedure adaptable for various secondary cyclic amines.[12][17]
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2-1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
Inert Atmosphere Setup: In a glovebox or under a stream of argon, add the palladium precatalyst, ligand, and sodium tert-butoxide to a dry Schlenk tube. The use of a strong, non-nucleophilic base like NaOtBu is critical for deprotonating the amine in the catalytic cycle without competing as a nucleophile.
-
Reagent Addition: Add anhydrous toluene, followed by this compound and then morpholine via syringe.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100-110 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Nucleophilic Aromatic Substitution (SₙAr)
Under certain conditions, direct nucleophilic aromatic substitution can be a viable, palladium-free alternative for C-N bond formation. The electron-deficient nature of the pyrazolopyridine ring system activates the C5-chloro group towards attack by strong nucleophiles.
Mechanistic Rationale: The SₙAr reaction proceeds via a two-step addition-elimination mechanism.[18][19] The nucleophile attacks the carbon bearing the chloro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitrogen atoms of the ring system, stabilizing the intermediate. In the second, typically faster step, the chloride leaving group is expelled, restoring the aromaticity of the ring. This pathway is favored by strong nucleophiles and often requires elevated temperatures to overcome the initial activation barrier of disrupting aromaticity.
Experimental Protocol: Substitution with Benzylamine
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (2.0-3.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
Reaction Setup: Combine this compound, benzylamine, and potassium carbonate in a sealed tube or a flask equipped with a reflux condenser. Using an excess of the amine can serve both as the nucleophile and, in some cases, as the solvent.
-
Reaction: Heat the mixture to 120-150 °C. The high temperature is necessary to provide the activation energy for the nucleophilic attack on the electron-deficient ring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture and pour it into water. The product often precipitates and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Purification: Wash the organic extracts with water to remove DMF and residual salts. Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for drug discovery and development. Its strategic chlorine handle allows for precise and diverse functionalization through robust and well-understood chemical transformations like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The ability to readily introduce a wide range of substituents at the C5-position provides medicinal chemists with a powerful tool to fine-tune the steric and electronic properties of the scaffold, enabling the optimization of potency, selectivity, and pharmacokinetic profiles. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the strategic application of this compound and its derivatives will undoubtedly continue to play a pivotal role in the discovery of next-generation medicines.
References
This list is compiled from the search results and provides sources for the technical information presented in this guide. All links are provided for verification purposes.
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5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine. Sigma-Aldrich.
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Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine 4a and... ResearchGate.
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1H and 13C NMR spectral characterization of some antimalarial in vitro 3-amino-9-methyl-1H-pyrazolo[3,4-b]. Wiley Online Library.
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TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. TCI Chemicals.
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Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. The Royal Society of Chemistry.
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1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI.
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
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An efficient one-pot, four-component synthesis of a series of pyrazolo [3,4- b] pyridines in the presence of magnetic LDH as a nanocatalyst. J Pharm Chem Chem Sci.
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Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof. Google Patents.
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Suzuki Coupling. Cambridge University Press.
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Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-N-phenylpyridin-3-amine with Arylboronic Acids. Benchchem.
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Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. MDPI.
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4,6-dichloro-1H-pyrazolo[3,4-b]pyridine. Biosynth.
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This compound. Appretech Scientific Limited.
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Compound 5-chloro-3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine. Chemdiv.
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This compound. ChemicalBook.
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.
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nucleophilic aromatic substitutions. YouTube.
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Buchwald-Hartwig Amination. Chemistry LibreTexts.
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. ACS Publications.
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.
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Aromatic Nucleophilic Substitution. NPTEL Archive.
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Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. ACS Publications.
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Buchwald–Hartwig amination. Wikipedia.
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Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. MDPI.
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Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology.
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1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate.
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Aromatic Nucleophilic Substitution. Dalal Institute.
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Nucleophilic Aromatic Substitution Guide. Scribd.
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Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate.
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5-Chloro-1H-pyrazolo 4,3-b pyridine AldrichCPR 94220-45-8. Sigma-Aldrich.
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH.
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This compound. LGC Standards.
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Application Note: Protocol for Nucleophilic Aromatic Substitution on 5-Bromo-8-chloro-1,7-naphthyridine. Benchchem.
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Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][5][12][20]triazin-7(6H)-ones and Derivatives. MDPI.
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ChemInform Abstract: Cyclization of Substituted 3,4-Diaminopyridines into 1H-[5][7][20]Triazolo[4,5-c]pyridine 2-Oxide Derivatives During the Nitration Process. ResearchGate.
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5-Chloro-1H-pyrazolo[3,4-c]pyridine. Santa Cruz Biotechnology.
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The Strategic Synthesis of 5-Chloro-1H-pyrazolo[3,4-b]pyridine: An In-depth Technical Guide
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core in Medicinal Chemistry
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in modern drug discovery, recognized for its structural resemblance to purine bases. This similarity allows it to function as a bioisostere, interacting with a wide array of biological targets with high affinity and selectivity.[1] Consequently, derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including roles as kinase inhibitors, anti-cancer agents, and therapeutics for neurological disorders.[1][2] The 5-chloro substituted variant, 5-Chloro-1H-pyrazolo[3,4-b]pyridine, is a particularly valuable intermediate. The chloro-substituent provides a reactive handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug development programs. This guide provides a detailed exploration of the primary synthetic routes to this key intermediate, offering insights into the underlying chemical principles and practical experimental guidance for researchers in the field.
Synthetic Strategies: A Tale of Two Rings
The construction of the this compound framework can be broadly approached from two distinct retrosynthetic perspectives: the annulation of a pyrazole ring onto a pre-functionalized pyridine or the formation of a pyridine ring from a substituted pyrazole precursor. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Route 1: Pyridine Annulation from a Substituted Pyrazole Precursor
A prevalent and highly adaptable method for the synthesis of pyrazolo[3,4-b]pyridines involves the construction of the pyridine ring onto a pre-existing 5-aminopyrazole core. This approach offers significant flexibility in introducing substituents onto the pyrazole ring at an early stage.
This strategy generally involves the condensation of a 5-aminopyrazole with a 1,3-dielectrophilic species, which can be a 1,3-diketone, an α,β-unsaturated carbonyl compound, or a related synthon. The reaction proceeds through a series of condensation and cyclization steps to afford the fused bicyclic system.
Caption: General workflow for the synthesis of the 1H-pyrazolo[3,4-b]pyridine core from a 5-aminopyrazole.
To achieve the desired 5-chloro substitution, this strategy can be adapted in two primary ways:
-
Direct Chlorination of the Pyrazolo[3,4-b]pyridine Core: A post-synthesis chlorination of the parent 1H-pyrazolo[3,4-b]pyridine can be performed. However, this approach may suffer from regioselectivity issues, potentially leading to a mixture of chlorinated isomers.
-
Use of a Chlorinated 1,3-Dielectrophile: A more controlled method involves the use of a 1,3-dielectrophile that already contains a chlorine atom at the appropriate position to become the C5 of the final product. For instance, a chlorinated malondialdehyde or a related equivalent can be employed.
Route 2: Pyrazole Annulation from a Substituted Pyridine Precursor
An alternative and often highly efficient strategy commences with a suitably substituted pyridine derivative, onto which the pyrazole ring is constructed. This method is particularly advantageous when the desired pyridine substitution pattern is readily accessible.
This approach typically involves the reaction of a hydrazine with a pyridine derivative bearing ortho-amino and cyano or formyl functionalities. The hydrazine undergoes a condensation-cyclization cascade to form the fused pyrazole ring.
A robust starting material for the synthesis of this compound via this route is 2,5-dichloronicotinonitrile. The chlorine atom at the 2-position serves as a leaving group for the initial reaction with hydrazine, while the chlorine at the 5-position is retained in the final product.
The synthesis proceeds through a well-defined sequence of reactions:
-
Nucleophilic Aromatic Substitution: Hydrazine hydrate reacts with 2,5-dichloronicotinonitrile in a nucleophilic aromatic substitution, displacing the more labile chlorine atom at the 2-position to form a 2-hydrazinyl-5-chloronicotinonitrile intermediate.
-
Intramolecular Cyclization: The hydrazinyl intermediate then undergoes an intramolecular cyclization, where the terminal amino group of the hydrazine moiety attacks the electrophilic carbon of the nitrile group.
-
Tautomerization: The resulting cyclic intermediate tautomerizes to yield the aromatic 3-amino-5-chloro-1H-pyrazolo[3,4-b]pyridine.
-
Deamination (Optional): If the unsubstituted this compound is the target, the 3-amino group can be removed through a deamination reaction, for example, via diazotization followed by reduction.
Caption: Synthetic pathway to this compound from 2,5-dichloronicotinonitrile.
Experimental Protocols
The following protocols are illustrative and may require optimization based on laboratory conditions and the purity of the starting materials.
Protocol 1: Synthesis of 3-Amino-5-chloro-1H-pyrazolo[3,4-b]pyridine from 2,5-Dichloronicotinonitrile
Materials:
-
2,5-Dichloronicotinonitrile
-
Hydrazine hydrate (80%)
-
Ethanol
-
Water
Procedure:
-
To a solution of 2,5-dichloronicotinonitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product, 3-amino-5-chloro-1H-pyrazolo[3,4-b]pyridine, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and then with water.
-
Dry the product under vacuum to obtain the desired compound.
Protocol 2: Deamination of 3-Amino-5-chloro-1H-pyrazolo[3,4-b]pyridine
Materials:
-
3-Amino-5-chloro-1H-pyrazolo[3,4-b]pyridine
-
Sodium nitrite
-
Hydrochloric acid
-
Ethanol (for reduction)
Procedure:
-
Suspend 3-amino-5-chloro-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in a mixture of hydrochloric acid and water at 0-5 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
To the diazonium salt solution, add cold ethanol and heat the mixture gently to initiate the reduction.
-
After the evolution of nitrogen gas ceases, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
Data Summary: A Comparative Overview
| Parameter | Route 1 (from 5-Aminopyrazole) | Route 2 (from 2,5-Dichloronicotinonitrile) |
| Key Advantage | High flexibility in pyrazole substitution. | Direct and controlled introduction of the 5-chloro substituent. |
| Starting Materials | Substituted 5-aminopyrazole, chlorinated 1,3-dielectrophile. | 2,5-Dichloronicotinonitrile, hydrazine hydrate. |
| Number of Steps | Can be a one-pot reaction, but may require prior synthesis of the starting materials. | Typically a two-step process if the unsubstituted product is desired. |
| Potential Challenges | Regioselectivity in the case of direct chlorination; availability of the chlorinated dielectrophile. | Handling of hydrazine; potential for side reactions during deamination. |
| Typical Yields | Moderate to good, depending on the specific substrates and conditions. | Generally good to high yields are reported for analogous syntheses. |
Conclusion and Future Outlook
The synthesis of this compound is a critical process for the advancement of medicinal chemistry programs targeting a multitude of diseases. The two primary synthetic strategies discussed herein, construction from a 5-aminopyrazole or from a substituted pyridine, both offer viable and robust pathways to this important intermediate. The choice of the optimal route will depend on the specific needs of the research program, including the availability of starting materials, desired scale of the synthesis, and the need for further diversification of the scaffold. As the demand for novel therapeutics continues to grow, the development of even more efficient and sustainable methods for the synthesis of the pyrazolo[3,4-b]pyridine core and its derivatives will remain an active and important area of chemical research.
References
-
Dau, E. D. T., & Sabater, A. G. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2136. [Link]
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Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-429. [Link]
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Bedwell, E. V., Emery, F. S., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 21(48), 9831-9836. [Link]
- Gore, V. G., et al. (2012). Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof.
-
Danel, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2686. [Link]
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Nguyen, T. H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Scientific Reports, 13(1), 674. [Link]
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Krasavin, M. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 809. [Link]
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ResearchGate. (n.d.). Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine 4a and... [Link]
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ResearchGate. (n.d.). Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[2][3][4]Triazino[5,6-b]quinoline Derivatives. [Link]
-
ResearchGate. (n.d.). Cyclization Reactions of Hydrazones Series. Part 29. The Synthesis of 4Amino3-(2-pyridyl)pyrazolo[5,1-c][2][3][4]triazine and Some of Its Derivatives. [Link]
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An In-Depth Technical Guide to the Structure Elucidation of 5-Chloro-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, a fusion of pyrazole and pyridine rings, is a common scaffold in a variety of biologically active molecules.[1][2] The precise determination of its molecular structure is a critical first step in understanding its chemical reactivity, potential biological targets, and in the rational design of new therapeutic agents. This guide provides a comprehensive overview of the analytical methodologies employed to unambiguously elucidate the structure of this compound, with a focus on the synergistic application of modern spectroscopic techniques.
The Strategic Imperative of Multi-Technique Characterization
While single-crystal X-ray diffraction can provide the definitive solid-state structure of a molecule, its reliance on obtaining a suitable crystal makes it not universally applicable.[3] Therefore, a combination of spectroscopic methods is the cornerstone of structural elucidation for the majority of newly synthesized compounds.[3][4] Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a high-confidence assignment.
The logical workflow for the structure elucidation of this compound is a multi-step process. It begins with confirming the molecular weight and formula, followed by identifying the key functional groups, and culminates in piecing together the connectivity of the atoms through nuclear magnetic resonance experiments.
Caption: Workflow for the structure elucidation of this compound.
Mass Spectrometry: The First Step in Identification
Mass spectrometry is the initial and indispensable technique for determining the molecular weight and elemental composition of a compound.[4]
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is prepared.
-
The solution is introduced into the mass spectrometer.
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecule to ionize and fragment.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Data Interpretation
For this compound, with a molecular formula of C₆H₄ClN₃, the expected molecular weight is approximately 153.57 g/mol .[5]
-
Molecular Ion Peak (M+) : The mass spectrum will exhibit a molecular ion peak at m/z 153.
-
Isotopic Pattern : A key confirmatory feature is the presence of an M+2 peak at m/z 155, with an intensity of approximately one-third of the M+ peak. This is characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).
-
Fragmentation Pattern : Common fragmentation patterns for pyrazolopyridines can involve the loss of HCN (m/z 27) and other small neutral molecules, providing further structural clues.[6][7]
| Feature | Expected m/z | Interpretation |
| Molecular Ion (M+) | 153 | Corresponds to the molecular weight of C₆H₄³⁵ClN₃. |
| M+2 Peak | 155 | Confirms the presence of one chlorine atom. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3][8]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
A small amount of the solid sample is placed directly on the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The IR spectrum is recorded by passing an infrared beam through the ATR crystal.
Data Interpretation
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond in the pyrazole ring and the C=N and C=C bonds of the aromatic system.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic C-H |
| ~3400 | N-H stretch | Pyrazole N-H |
| 1600-1450 | C=C and C=N stretch | Aromatic rings |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[3][4] A combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments provides information about the chemical environment, connectivity, and spatial relationships of atoms.
Experimental Protocol: NMR Spectroscopy
-
The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
The solution is transferred to an NMR tube.
-
The NMR spectra (¹H, ¹³C, COSY, HSQC) are acquired on a high-field NMR spectrometer.[9]
¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, three distinct aromatic proton signals and one N-H proton signal are expected.
Expected ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0-14.0 | broad singlet | 1H | N-H |
| ~8.5 | doublet | 1H | H-6 |
| ~8.2 | singlet | 1H | H-3 |
| ~7.4 | doublet | 1H | H-4 |
The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. For this compound, six distinct carbon signals are anticipated in the aromatic region.
Expected ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~150-160 | C-7a |
| ~145-155 | C-5 |
| ~130-140 | C-3 |
| ~120-130 | C-3a |
| ~115-125 | C-6 |
| ~100-110 | C-4 |
These are approximate chemical shift ranges and can be influenced by the substituent effects of the chlorine atom and the fused ring system.
2D NMR Spectroscopy: Connecting the Pieces
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity of the molecule.
Caption: Key correlations expected in 2D NMR spectra for structure confirmation.
-
COSY : This experiment reveals proton-proton couplings. A cross-peak between the signals for H-4 and H-6 would confirm their adjacency on the pyridine ring.
-
HSQC : This experiment shows correlations between protons and the carbons to which they are directly attached. It allows for the definitive assignment of the protonated carbons (C-3, C-4, and C-6).
Conclusion
The structural elucidation of this compound is a systematic process that relies on the convergent interpretation of data from multiple spectroscopic techniques. Mass spectrometry provides the initial confirmation of the molecular formula. IR spectroscopy identifies the key functional groups. Finally, a suite of 1D and 2D NMR experiments provides the detailed atomic connectivity, leading to an unambiguous structural assignment. This rigorous, multi-faceted approach ensures the scientific integrity of the data and provides a solid foundation for further research and development involving this important heterocyclic scaffold.
References
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5-Chloro-1H-pyrazolo[3,4-b]pyridine derivatives and analogs
An In-Depth Technical Guide to 5-Chloro-1H-pyrazolo[3,4-b]pyridine Derivatives and Analogs
Executive Summary
The 1H-pyrazolo[3,4-b]pyridine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, bearing a close resemblance to purine bases and demonstrating a remarkable capacity to interact with a wide array of biological targets.[1][2] The introduction of a chlorine atom at the C5 position creates this compound, a versatile intermediate and pharmacophore. The chloro-substituent not only influences the electronic properties of the ring system but also serves as a crucial synthetic handle for introducing diverse functionalities through cross-coupling reactions, enabling extensive Structure-Activity Relationship (SAR) exploration. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives based on this core, targeting researchers and professionals in drug discovery and development. We will delve into specific synthetic protocols, analyze SAR trends across various target classes—including kinases, metabolic enzymes, and topoisomerases—and visualize key mechanisms of action.
The Strategic Importance of the Pyrazolo[3,4-b]pyridine Core
The fusion of pyrazole and pyridine rings creates a bicyclic system that has attracted significant interest from medicinal chemists.[1] Its structural similarity to adenine and guanine allows it to function as a bioisostere, competing for the ATP-binding sites of many enzymes, particularly kinases.[1][2] This has led to the development of numerous derivatives with potent biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3]
The 5-chloro substituent is of particular strategic importance. It acts as an effective leaving group in nucleophilic aromatic substitution and a versatile partner in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), providing a gateway to a vast chemical space for lead optimization.
Synthetic Strategies and Methodologies
The synthesis of this compound derivatives can be broadly approached in two ways: constructing the pyridine ring onto a pre-existing pyrazole or, less commonly, forming the pyrazole ring from a substituted pyridine.
Primary Synthesis of the Core Scaffold
A common and effective route to the core involves the Gould-Jacobs reaction, starting from a 3-aminopyrazole derivative and diethyl 2-(ethoxymethylene)malonate. This reaction typically yields a 4-hydroxy-1H-pyrazolo[3,4-b]pyridine, which can then be chlorinated using agents like phosphorus oxychloride (POCl₃) to furnish the desired 4-chloro substituted intermediate.[1] While the prompt focuses on the 5-chloro isomer, many synthetic principles for functionalizing the pyridine ring are analogous. A more direct route to related halogenated scaffolds starts from commercially available materials like 5-bromo-1H-pyrazolo[3,4-b]pyridine.[4][5]
Elaboration of the 5-Chloro Scaffold: Key Protocols
The true utility of the 5-chloro core lies in its capacity for diversification. The following protocols, adapted from methodologies for analogous halogenated pyrazolopyridines, illustrate key transformations.
Protocol 1: Iodination of the Pyrazole Ring For further functionalization, other positions on the heterocyclic core can be activated. For instance, iodination at the C3 position creates a second handle for orthogonal chemistry.
-
Objective: To synthesize 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (an analog precursor).
-
Materials: 5-Bromo-1H-pyrazolo[3,4-b]pyridine, N-iodosuccinimide (NIS), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 5-Bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in DMF.
-
Add N-iodosuccinimide (1.1 eq).
-
Heat the mixture at 60 °C and stir for 12 hours.
-
Cool the reaction to room temperature and pour it into water.
-
A precipitate will form. Filter the solid under reduced pressure to obtain the product, which can often be used in the next step without further purification.[4][5]
-
Protocol 2: Buchwald-Hartwig Amination at the C3 Position This protocol demonstrates the coupling of an amine to the scaffold, a common strategy in kinase inhibitor synthesis. This example uses a protected, iodinated intermediate.
-
Objective: To couple an amine to the C3 position of the scaffold.
-
Materials: Protected 5-bromo-3-iodo-pyrazolopyridine intermediate, an amine (e.g., 3-aminobenzoic acid derivative), a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a solvent like 1,4-dioxane.
-
Procedure:
-
To a reaction vessel, add the protected iodinated intermediate (1.0 eq), the amine (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.1 eq), and Xantphos (0.2 eq).
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add degassed 1,4-dioxane.
-
Heat the reaction mixture at a specified temperature (e.g., 100 °C) for several hours until completion, monitored by TLC or LC-MS.
-
After cooling, perform a standard aqueous workup and purify the product by column chromatography.[4]
-
The diagram below illustrates a generalized workflow for diversifying the core scaffold.
Caption: General workflow for derivatization of the core scaffold.
Structure-Activity Relationships (SAR) and Therapeutic Applications
Derivatives of the this compound core have been investigated as inhibitors and modulators of numerous biological targets.
Kinase Inhibitors
Kinases are a major focus for this scaffold due to its ATP-mimetic potential.[2]
-
Tropomyosin Receptor Kinase (TRK) Inhibitors: TRKs are drivers of various cancers.[4][6] Scaffold hopping from known inhibitors led to the development of pyrazolo[3,4-b]pyridine derivatives as potent TRK inhibitors.[4][5] The pyrazolo portion typically acts as a hydrogen bond donor/acceptor, while the pyridine ring engages in π–π stacking interactions in the kinase hinge region.[4]
-
TANK-Binding Kinase 1 (TBK1) Inhibitors: TBK1 is involved in innate immunity and oncogenesis.[7] Rational drug design has produced highly potent inhibitors. Compound 15y emerged from these efforts as a standout inhibitor with an IC₅₀ of 0.2 nM.[7] The SAR studies indicated that specific substitutions at the R¹ and R² positions were critical for achieving this high potency.[7]
-
Other Kinases (SRC, CDK, GSK-3): The broader pyrazolopyridine family has shown potent activity against SRC family kinases, Cyclin-Dependent Kinases (CDKs), and Glycogen Synthase Kinase-3 (GSK-3).[1][3][8] For instance, BMS-265246 is a potent CDK1/CDK2 inhibitor, and other derivatives have shown nanomolar inhibition of GSK-3α.[1]
Table 1: SAR Summary of Pyrazolo[3,4-b]pyridine-Based Kinase Inhibitors
| Compound ID | Target Kinase | Key Substituents | IC₅₀ Value | Reference |
|---|---|---|---|---|
| C03 | TRKA | 5-position coupled to a substituted phenyl-morpholino-methanone | 56 nM | [4][6] |
| 15y | TBK1 | Optimized R¹ and R² substituents | 0.2 nM | [7] |
| BMS-265246 | CDK1/cycB | N/A | 6 nM | [1] |
| 24 | hGSK-3α | Optimized heterocyclic substituents at R3 and R5 | 0.8 nM |[1] |
AMPK Activators
AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Activators of AMPK are sought for treating metabolic diseases and certain cancers.
-
Anti-Lung Cancer Activity: A series of novel pyrazolo[3,4-b]pyridine derivatives were developed as anti-lung cancer agents.[9] Compound 9d was identified as a potent inhibitor of A549 lung adenocarcinoma cell growth (IC₅₀ = 3.06 µM) and a powerful activator of AMPK.[9] SAR studies showed that the pyrazole N-H and specific substitutions on a diphenyl group were crucial for activation potency.[10]
Topoisomerase IIα Inhibitors
Topoisomerase IIα (TOPIIα) is a validated target for anticancer drugs.
-
Anti-Leukemic Agents: A series of pyrazolo[3,4-b]pyridines were synthesized and evaluated as potential anti-leukemic agents. Compound 8c displayed potent, broad-spectrum antiproliferative activity across numerous cancer cell lines (GI₅₀ MG-MID = 1.33 µM) and was shown to be a significant inhibitor of TOPIIα's DNA relaxation activity, comparable to the clinical drug etoposide.[3]
Mechanism of Action and Signaling Pathways
Understanding how these compounds exert their effects at a cellular level is critical for their development.
Regulation of the AMPK/70S6K Pathway
Potent AMPK activators like compound 9d exert their anticancer effects by modulating key downstream signaling pathways. Activation of AMPK leads to the phosphorylation of its substrate, acetyl-CoA carboxylase (ACC), and a reduction in the phosphorylation of ribosomal S6 kinase (p70S6K).[9] This cascade ultimately induces cell cycle arrest, typically at the G2/M phase, thereby inhibiting cancer cell proliferation.[9]
Caption: AMPK/70S6K pathway modulation by Compound 9d.
Inhibition of Topoisomerase IIα
Compounds like 8c function by interfering with the catalytic cycle of TOPIIα. This enzyme is crucial for managing DNA topology during replication and transcription.[3] By inhibiting its ability to relax DNA supercoils, the compound induces significant DNA damage. This damage triggers cellular checkpoints, leading to cell cycle arrest (in this case, S-phase) and the initiation of apoptosis, or programmed cell death, ultimately killing the cancer cells.[3]
Conclusion and Future Perspectives
The this compound scaffold and its analogs represent a highly fruitful area for drug discovery. The synthetic tractability of the core allows for extensive chemical exploration, which has led to the identification of compounds with nanomolar potency against a diverse range of high-value therapeutic targets, particularly protein kinases. The development of derivatives as potent and selective inhibitors of TRK, TBK1, and modulators of the AMPK pathway highlights the platform's versatility.
Future efforts should focus on optimizing the pharmacokinetic and safety profiles of these potent leads to advance them into clinical development. The broad applicability of this scaffold suggests that continued exploration will undoubtedly uncover novel modulators of other important biological pathways, reinforcing its status as a truly privileged structure in modern medicinal chemistry.
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Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Arch Pharm (Weinheim). URL: [Link]
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Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. URL: [Link]
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Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. URL: [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. URL: [Link]
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Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway. Arch Pharm (Weinheim). URL: [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. URL: [Link]
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Some biologically active pyrazolo[3,4-b]pyridine derivatives. ResearchGate. URL: [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. URL: [Link]
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1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. URL: [Link]
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Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine 4a and... ResearchGate. URL: [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. URL: [Link]
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Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Scirp.org. URL: [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. URL: [Link]
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Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. URL: [Link]
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Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. ResearchGate. URL: [Link]
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Spectroscopic Characterization of 5-Chloro-1H-pyrazolo[3,4-b]pyridine: A Technical Guide for Researchers
The pyrazolo[3,4-b]pyridine core is a key pharmacophore found in a variety of biologically active molecules. The introduction of a chlorine atom at the 5-position significantly influences the electronic distribution and, consequently, the spectroscopic properties of the molecule. Understanding these properties is crucial for structural confirmation, purity assessment, and tracking chemical transformations during synthesis and metabolic studies.
Predicted ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 5-Chloro-1H-pyrazolo[3,4-b]pyridine in a standard deuterated solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons and the N-H proton of the pyrazole ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.2 - 8.4 | s | - |
| H-4 | 7.4 - 7.6 | d | ~8.0 - 9.0 |
| H-6 | 8.6 - 8.8 | d | ~8.0 - 9.0 |
| N-H | 13.0 - 14.0 | br s | - |
Causality of Predictions: The chemical shifts are predicted based on the analysis of related pyrazolo[3,4-b]pyridine structures.[1][2] The proton at C-3 (H-3) is expected to be a singlet and appear in the downfield region due to the influence of the adjacent nitrogen atoms in the pyrazole ring. The protons on the pyridine ring, H-4 and H-6, will likely form an AX or AB spin system, appearing as doublets with a typical ortho-coupling constant. The electron-withdrawing effect of the chlorine atom at C-5 will deshield the adjacent protons, particularly H-4 and H-6, shifting them further downfield. The N-H proton of the pyrazole ring is expected to be a broad singlet at a significantly downfield chemical shift due to hydrogen bonding and its acidic nature.
Experimental Protocol for ¹H NMR Spectroscopy:
A standardized protocol for acquiring the ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Employ a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak.
Caption: Workflow for ¹H NMR Spectroscopic Analysis.
Predicted ¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will reflect the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | 135 - 140 |
| C-3a | 115 - 120 |
| C-4 | 120 - 125 |
| C-5 | 148 - 153 |
| C-6 | 145 - 150 |
| C-7a | 150 - 155 |
Causality of Predictions: The predicted chemical shifts are based on data from similar heterocyclic systems.[1][3] The carbons of the pyrazole ring (C-3, C-3a, and C-7a) will have characteristic chemical shifts. The carbon bearing the chlorine atom (C-5) is expected to be significantly downfield due to the direct electronegative effect of the halogen. The other carbons in the pyridine ring (C-4 and C-6) will also be influenced by the chlorine and the fused pyrazole ring. Carbons adjacent to nitrogen atoms (C-3, C-7a) will also experience a downfield shift.
Experimental Protocol for ¹³C NMR Spectroscopy:
The protocol for ¹³C NMR is similar to that for ¹H NMR, with adjustments to the acquisition parameters.
-
Sample Preparation: Use a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of solvent) to compensate for the lower natural abundance of ¹³C.
-
Instrument Setup: A spectrometer with a high-field magnet is advantageous.
-
Acquisition Parameters:
-
Employ proton decoupling to simplify the spectrum to single lines for each carbon.
-
Set a wider spectral width (e.g., 0-200 ppm).
-
Use a longer relaxation delay (2-5 seconds) to ensure full relaxation of quaternary carbons.
-
A significantly larger number of scans will be required (e.g., 1024 or more).
-
-
Processing: Similar to ¹H NMR, involving Fourier transformation, phasing, and baseline correction.
Predicted Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, C-H bonds, C=C and C=N double bonds, and the C-Cl bond.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3300 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=C and C=N Stretch | 1500 - 1650 | Medium to Strong |
| C-Cl Stretch | 700 - 850 | Strong |
Causality of Predictions: The N-H stretching vibration of the pyrazole ring is expected to appear as a broad band due to hydrogen bonding.[4] The aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹. The region between 1500 and 1650 cm⁻¹ will contain multiple bands corresponding to the stretching vibrations of the C=C and C=N bonds within the fused aromatic rings. The strong absorption band in the lower wavenumber region is characteristic of the C-Cl stretching vibration.[5]
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Processing: Perform a background subtraction using a spectrum of the empty sample holder (for ATR) or a pure KBr pellet.
Sources
solubility of 5-Chloro-1H-pyrazolo[3,4-b]pyridine in organic solvents
An In-Depth Technical Guide to the Solubility of 5-Chloro-1H-pyrazolo[3,4-b]pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a crucial scaffold for the synthesis of various biologically active molecules.[1][2] A comprehensive understanding of its solubility in organic solvents is paramount for its effective utilization in synthesis, purification, formulation, and screening protocols. This technical guide provides a detailed exploration of the solubility characteristics of this compound, grounded in the principles of solvent-solute interactions. In the absence of extensive published quantitative solubility data, this guide offers a robust framework for researchers to experimentally determine its solubility across a spectrum of organic solvents. It includes a detailed, step-by-step protocol for solubility assessment, guidance on solvent selection, and essential safety and handling information.
Introduction: The Significance of this compound in Drug Discovery
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in modern pharmacology, with derivatives exhibiting a wide range of biological activities, including potential applications as kinase inhibitors and anti-cancer agents.[1] this compound, in particular, serves as a key intermediate, where the chlorine atom provides a reactive handle for further chemical modifications and diversification.
The solubility of this compound is a critical physical property that influences every stage of the drug development pipeline, from initial reaction conditions to final formulation. Poor solubility can lead to challenges in achieving desired reaction kinetics, complicates purification processes, and can be a significant hurdle in developing bioavailable drug candidates. Therefore, a thorough understanding and a practical approach to determining its solubility are essential for any research program involving this compound.
Theoretical Framework: Predicting Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3][4][5] The overall process of dissolution involves overcoming the solute-solute interactions in the crystal lattice and the solvent-solvent interactions to form new, energetically favorable solute-solvent interactions.
Molecular Structure and Polarity of this compound
-
Structure: The molecule consists of a fused pyrazole and pyridine ring system. The presence of nitrogen heteroatoms and a chlorine atom introduces polarity.[8] The pyrazole moiety contains an N-H group capable of acting as a hydrogen bond donor, while the nitrogen atoms in the pyridine and pyrazole rings can act as hydrogen bond acceptors.
The interplay of the polar functional groups and the relatively nonpolar aromatic rings suggests that this compound will exhibit a nuanced solubility profile, likely favoring polar aprotic and some polar protic solvents.
Solvent Classification and Expected Interactions
-
Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding with the nitrogen atoms and the N-H group of the solute, potentially leading to good solubility.[3]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents have large dipole moments and can interact with the polar regions of the solute. Solvents like DMSO and DMF are often excellent solvents for a wide range of organic compounds.
-
Nonpolar Solvents (e.g., hexane, toluene): Due to the significant polarity of this compound, its solubility in nonpolar solvents is expected to be low.[5] The energy required to break the solute's crystal lattice and the solvent's weak intermolecular forces would not be sufficiently compensated by the formation of new solute-solvent interactions.
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the scarcity of published quantitative data, an experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.
3.1. Materials and Equipment
-
Analytical balance
-
A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, DMSO, DMF, toluene, hexane)
-
Vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (0.22 µm or 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
3.2. Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Workflow for experimental solubility determination.
3.3. Detailed Protocol
-
Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., DMSO or methanol). From this stock, create a series of dilutions to generate a standard curve for HPLC or UV-Vis analysis.
-
Sample Preparation:
-
Add an excess amount of solid this compound to several vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Pipette a precise volume of the chosen organic solvent into each vial.
-
-
Equilibration:
-
Tightly seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient time (typically 24-48 hours) to ensure the solution is saturated.
-
-
Phase Separation:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at high speed to pellet the excess solid.
-
-
Sample Collection:
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Attach a syringe filter to the syringe and dispense the clear, saturated solution into a clean vial. This step is crucial to remove any remaining solid particles.
-
-
Analysis:
-
Prepare one or more accurate dilutions of the filtered saturated solution.
-
Analyze the diluted samples using a calibrated HPLC or UV-Vis method.
-
Determine the concentration of the saturated solution by comparing the analytical response to the standard curve.
-
-
Calculation:
-
Calculate the solubility in the desired units (e.g., mg/mL or mol/L) by accounting for the dilution factor.
-
Predicted and Qualitative Solubility Profile
While quantitative data requires experimental determination, a qualitative assessment can be made based on chemical principles.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | High | Strong dipole-dipole interactions can effectively solvate the polar heterocyclic system. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Hydrogen bonding capability with the solute's heteroatoms is expected to facilitate dissolution.[3] |
| Slightly Polar | Acetone, Acetonitrile | Moderate | Can engage in dipole-dipole interactions, but may be less effective than more polar solvents. |
| Halogenated | Dichloromethane | Low to Moderate | Can act as a weak hydrogen bond acceptor; solubility will depend on the balance of interactions. |
| Nonpolar | Toluene, Hexane | Very Low | Lack of favorable solute-solvent interactions makes dissolution energetically unfavorable.[5] |
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Classification: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[9][10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[10][11][12]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][10] Avoid contact with skin and eyes.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
The following diagram illustrates the logical relationship between hazard identification and control measures.
Caption: Relationship between hazards and controls.
Conclusion
References
- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- University of Toronto. (2023, August 31). Solubility of Organic Compounds.
- CymitQuimica. (2024, December 19). Safety Data Sheet - 3-BROMO-5-CHLORO-1H-PYRAZOLO[3,4-B]PYRIDINE.
- StudySmarter. (n.d.). Polarity and Solubility of Organic Compounds.
- Apollo Scientific. (2023, August 30). Safety Data Sheet - 5-Chloro-1H-pyrazol-3-amine.
-
Chemistry Fundamentals. (2025, December 17). How Does Solvent Polarity Impact Compound Solubility? [Video]. YouTube. Retrieved from [Link]
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Wikipedia. (n.d.). Organic chemistry. Retrieved from [Link]
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Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
- Jubilant Ingrevia. (2024, March 29). Safety Data Sheet - Pyridine Hydrochloride.
- Fisher Scientific. (2024, April 1). Safety Data Sheet - 1H-Pyrazolo[3,4-b]pyridine.
- Appretech Scientific Limited. (n.d.). This compound.
-
ResearchGate. (n.d.). Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine 4a and.... Retrieved from [Link]
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ResearchGate. (2025, August 6). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. Retrieved from [Link]
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National Institutes of Health. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]
- DAU. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
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The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Motif for the Development of Targeted Therapeutics
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Pyrazolo[3,4-b]pyridine Core
The 1H-pyrazolo[3,4-b]pyridine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to the purine nucleus. This similarity allows it to function as a versatile template for the design of inhibitors that target ATP-binding sites in a variety of enzymes, particularly kinases. The pyrazolo[3,4-b]pyridine core offers multiple points for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the key therapeutic targets of pyrazolo[3,4-b]pyridine compounds, detailing their mechanisms of action, showcasing representative molecules, and providing robust experimental protocols for their evaluation.
Key Therapeutic Targets and Mechanisms of Action
Extensive research has demonstrated the efficacy of pyrazolo[3,4-b]pyridine derivatives against a range of therapeutic targets implicated in cancer, inflammation, and other diseases. This guide will focus on the most prominent and well-validated of these targets.
Kinase Inhibition: A Dominant Therapeutic Strategy
The ability of the pyrazolo[3,4-b]pyridine scaffold to mimic the purine core of ATP has made it a cornerstone in the development of kinase inhibitors. These compounds typically function as competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.
Fibroblast Growth Factor Receptors (FGFRs)
Mechanism of Action: The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis. Dysregulation of FGFR signaling, often through gene amplification or mutations, is a key driver in various cancers. Pyrazolo[3,4-b]pyridine-based inhibitors have been designed to selectively target the ATP-binding site of FGFRs, thereby blocking downstream signaling cascades.[1]
Featured Compound: A notable example is a series of 1H-pyrazolo[3,4-b]pyridine derivatives that have demonstrated potent and selective inhibition of FGFR kinases.[2] For instance, compound 7n from this series has shown significant antitumor activity in a FGFR1-driven xenograft model.[2]
Data Presentation: In Vitro Activity of Representative FGFR Inhibitors
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
| 7n | 1.2 | 3.5 | 2.1 |
| AZD4547 | 0.2 | 2.5 | 1.8 |
Data synthesized from publicly available research.[1]
Experimental Protocol: In Vitro FGFR Kinase Inhibition Assay
This protocol outlines a typical in vitro assay to determine the inhibitory activity of a pyrazolo[3,4-b]pyridine compound against FGFR1.
-
Reagents and Materials:
-
Recombinant human FGFR1 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well white plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add 2.5 µL of the test compound dilution to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 2.5 µL of a solution containing the FGFR1 kinase at a pre-determined optimal concentration in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the Poly(Glu, Tyr) substrate and ATP at their respective optimal concentrations in kinase buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
To stop the reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualization: FGFR Signaling Pathway Inhibition
Caption: Inhibition of the FGFR signaling cascade by a pyrazolo[3,4-b]pyridine compound.
Cyclin-Dependent Kinases (CDKs)
Mechanism of Action: Cyclin-dependent kinases are key regulators of the cell cycle. Their aberrant activity is a hallmark of cancer, leading to uncontrolled cell proliferation. Pyrazolo[3,4-b]pyridine derivatives have been developed as potent inhibitors of CDKs, particularly CDK1 and CDK2, by competing with ATP for the kinase's binding site. This inhibition leads to cell cycle arrest and apoptosis.[3][4]
Featured Compound: The compound SQ-67563 is a 1H-pyrazolo[3,4-b]pyridine that has demonstrated potent and selective inhibition of CDK1/CDK2 in vitro.[4] Structural studies have shown that it binds to the ATP purine binding site of CDK2, forming crucial hydrogen bonds.[4]
Data Presentation: In Vitro Activity of a Representative CDK Inhibitor
| Compound | CDK1/cyclin B IC50 (µM) | CDK2/cyclin A IC50 (µM) |
| SQ-67563 | 0.035 | 0.025 |
Data synthesized from publicly available research.[4]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to assess the effect of a pyrazolo[3,4-b]pyridine compound on the cell cycle distribution of cancer cells.[5][6][7][8]
-
Reagents and Materials:
-
Cancer cell line (e.g., HCT-116)
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24-48 hours. Include a vehicle-treated control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualization: CDK-Mediated Cell Cycle Regulation and its Inhibition
Caption: Inhibition of the G1/S cell cycle transition by a pyrazolo[3,4-b]pyridine CDK2 inhibitor.
Tropomyosin Receptor Kinases (TRKs)
Mechanism of Action: The Tropomyosin Receptor Kinase (TRK) family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are crucial for the development and function of the nervous system. Gene fusions involving the NTRK genes can lead to the formation of chimeric proteins with constitutively active kinase domains, driving the growth of various cancers. Pyrazolo[3,4-b]pyridine derivatives have been developed as potent pan-TRK inhibitors, effectively blocking the oncogenic signaling of these fusion proteins.[1][9][10]
Featured Compound: A series of pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as TRK inhibitors. Compound C03 from this series showed an IC50 value of 56 nM against TrkA and inhibited the proliferation of a cancer cell line with an IC50 of 0.304 µM.[9]
Data Presentation: In Vitro Activity of a Representative TRK Inhibitor
| Compound | TrkA IC50 (nM) | Km-12 cell proliferation IC50 (µM) |
| C03 | 56 | 0.304 |
Data synthesized from publicly available research.[9]
Experimental Protocol: Western Blot for Phospho-TRK
This protocol describes the detection of phosphorylated TRK in cancer cells to assess the inhibitory activity of a pyrazolo[3,4-b]pyridine compound.[2][11][12][13]
-
Reagents and Materials:
-
Cancer cell line expressing a TRK fusion protein (e.g., KM12)
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-TRK, anti-total-TRK)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
-
Procedure:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-TRK primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with an anti-total-TRK antibody to confirm equal protein loading.
-
Visualization: TRK Signaling and its Inhibition
Caption: Inhibition of TRK receptor signaling by a pyrazolo[3,4-b]pyridine compound.
Phosphodiesterase (PDE) Inhibition
Mechanism of Action: Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various signaling pathways. Inhibition of PDEs leads to an increase in intracellular cAMP and cGMP levels, which can have anti-inflammatory and other therapeutic effects. Pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), a key enzyme in inflammatory cells.
Featured Compound: A series of 4-(substituted amino)-1-alkyl-pyrazolo[3,4-b]pyridine-5-carboxamides have been developed as potent and selective PDE4B inhibitors.[14]
Data Presentation: In Vitro Activity of a Representative PDE4B Inhibitor
| Compound | PDE4B IC50 (nM) | TNF-α release IC50 (nM) |
| 16 | 0.8 | 0.3 |
Data synthesized from publicly available research.[14]
Experimental Protocol: TNF-α Release Assay from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes a method to assess the anti-inflammatory activity of a pyrazolo[3,4-b]pyridine PDE4 inhibitor by measuring its effect on TNF-α release from human PBMCs.[3][15][16][17][18]
-
Reagents and Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compound (dissolved in DMSO)
-
Human TNF-α ELISA kit
-
-
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs in a 96-well plate.
-
Pre-incubate the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α release for each compound concentration and determine the IC50 value.
-
Topoisomerase II Inhibition
Mechanism of Action: Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA. Some anticancer drugs, known as topoisomerase II poisons, stabilize the covalent complex between the enzyme and the cleaved DNA, leading to the accumulation of DNA double-strand breaks and ultimately cell death. Pyrazolo[3,4-b]pyridine derivatives have been identified as a new class of topoisomerase IIα inhibitors.
Featured Compound: Compound 8c from a series of newly synthesized pyrazolo[3,4-b]pyridines has shown potent and broad-spectrum antiproliferative activity and effectively inhibits topoisomerase IIα.
Data Presentation: Antiproliferative Activity of a Representative Topoisomerase II Inhibitor
| Compound | GI50 MG-MID (µM) |
| 8c | 1.33 |
GI50 MG-MID is the mean graph midpoint for growth inhibition across the NCI-60 cancer cell line panel.
Experimental Protocol: Topoisomerase II DNA Relaxation Assay
This protocol outlines an in vitro assay to determine the inhibitory effect of a pyrazolo[3,4-b]pyridine compound on the DNA relaxation activity of topoisomerase IIα.[19][20][21][22][23]
-
Reagents and Materials:
-
Human topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Topoisomerase II reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 0.5 mM EDTA, 30 µg/mL BSA)
-
ATP
-
Test compound (dissolved in DMSO)
-
STEB (Stop buffer: 40% sucrose, 100 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.5 mg/mL bromophenol blue)
-
Agarose gel and electrophoresis equipment
-
-
Procedure:
-
In a microcentrifuge tube, combine the topoisomerase II reaction buffer, ATP, and supercoiled plasmid DNA.
-
Add the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add human topoisomerase IIα to initiate the reaction.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding STEB.
-
Separate the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.
-
Visualization: Mechanism of Topoisomerase II Inhibition
Caption: Stabilization of the topoisomerase II-DNA cleavage complex by a pyrazolo[3,4-b]pyridine inhibitor, leading to DNA damage.
Conclusion and Future Directions
The pyrazolo[3,4-b]pyridine scaffold has proven to be a highly valuable framework in the design of targeted therapeutics. Its ability to effectively interact with the ATP-binding sites of kinases, as well as its adaptability for targeting other important enzymes like phosphodiesterases and topoisomerases, underscores its privileged status in medicinal chemistry. The compounds discussed in this guide represent just a fraction of the extensive research in this area. Future efforts will likely focus on further optimizing the selectivity of these inhibitors to minimize off-target effects, improving their pharmacokinetic profiles, and exploring novel therapeutic applications for this versatile scaffold. The robust experimental protocols provided herein serve as a foundation for researchers to rigorously evaluate the potential of new pyrazolo[3,4-b]pyridine derivatives in the ongoing quest for more effective and safer medicines.
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Hamblin, J. N., et al. (2010). Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR. Bioorganic & Medicinal Chemistry Letters, 20(19), 5877-5881. [Link]
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Wang, Y., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 611-616. [Link]
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Norman, M. H., et al. (2001). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 11(6), 719-722. [Link]
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de la Torre, M. C., & Gotor, V. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
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Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(12), 1530-1540. [Link]
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Abdel-Aziz, M., et al. (2023). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 16(11), 1584. [Link]
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Ross, S. D., et al. (1997). TNF-alpha release from human peripheral blood mononuclear cells to predict the proinflammatory activity of cytokines and growth factors. Journal of Pharmacological and Toxicological Methods, 37(1), 55-59. [Link]
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Norman, M. H., et al. (2000). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 43(22), 4288-4312. [Link]
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The Alchemist's Guide to Pyrazolo[3,4-b]pyridines: A Modern Synthetic Compendium
Introduction: The Privileged Scaffold of Pyrazolo[3,4-b]pyridine
The pyrazolo[3,4-b]pyridine core is a fascinating and medicinally significant heterocyclic scaffold, representing a fusion of pyrazole and pyridine rings.[1] This bicyclic system is an analog of purine bases, which has made it a focal point for medicinal chemists for over a century.[1] The journey of these compounds began in the early 20th century, and since then, an immense number of derivatives have been synthesized, with over 300,000 1H-pyrazolo[3,4-b]pyridines documented to date.[1][2] The 1H-tautomer is significantly more stable than the 2H-form, a fact substantiated by computational calculations, making it the primary target in synthetic endeavors.[1]
The broad spectrum of pharmacological activities associated with this scaffold—including anticancer, antiviral, antimicrobial, and kinase inhibitory effects—underscores its importance in drug discovery.[3][4][5] This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the core synthetic methodologies for constructing the pyrazolo[3,4-b]pyridine ring system. We will delve into the mechanistic underpinnings of these reactions, offer field-proven insights into experimental choices, and provide detailed protocols for key transformations.
Strategic Approaches to the Pyrazolo[3,4-b]pyridine Core
The construction of the pyrazolo[3,4-b]pyridine scaffold can be broadly categorized into two primary retrosynthetic strategies:
-
Annulation of a pyridine ring onto a pre-existing pyrazole.
-
Formation of a pyrazole ring from a suitably functionalized pyridine.
This guide will explore both strategies, with a particular focus on the former, which is more prevalent in the literature. We will also examine modern, efficiency-focused methodologies such as multicomponent reactions and microwave-assisted synthesis.
Part 1: Building the Pyridine Ring on a Pyrazole Foundation
This is the most widely employed strategy, typically utilizing readily available aminopyrazole derivatives as the key building block. The C4, C5, and C6 positions of the pyridine ring are constructed through condensation with a three-carbon electrophilic partner.
Condensation with 1,3-Dicarbonyl Compounds
A classic and reliable method involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[1] The reaction proceeds under acidic or basic conditions and offers a direct route to 4,6-disubstituted pyrazolo[3,4-b]pyridines.
Mechanism & Causality: The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the dicarbonyl compound, forming a Schiff base intermediate. This is followed by an intramolecular cyclization where the C4 carbon of the pyrazole ring attacks the second carbonyl group. Subsequent dehydration leads to the aromatic pyridine ring. The choice of a non-symmetrical 1,3-dicarbonyl compound can lead to a mixture of regioisomers, with the regioselectivity being governed by the relative electrophilicity of the two carbonyl groups.[1] For instance, in 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the trifluoromethyl group is more electrophilic, directing the initial attack and determining the final regiochemistry.[1]
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The Strategic Utility of 5-Chloro-1H-pyrazolo[3,4-b]pyridine in Modern Drug Discovery
A Senior Application Scientist's Technical Guide
Abstract
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, bearing a structural resemblance to endogenous purine bases. This similarity allows compounds derived from this scaffold to function as highly effective competitors at ATP-binding sites within a range of enzymes, particularly kinases. This technical guide focuses on a key intermediate, 5-Chloro-1H-pyrazolo[3,4-b]pyridine, providing an in-depth analysis of its core physicochemical properties, a detailed synthesis protocol, methods for its analytical validation, and a discussion of its strategic application in the development of targeted therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their research endeavors.
Core Physicochemical Properties: The Foundation of a Scaffold
The precise molecular weight and associated physicochemical properties of a starting material are foundational to any successful synthetic campaign and subsequent biological screening. These parameters govern everything from reaction stoichiometry and chromatographic behavior to ultimate compound registration and characterization. This compound is a well-defined molecule whose identity is anchored by its molecular weight.
A summary of its essential properties is presented below.
| Property | Value | Source(s) |
| Molecular Weight | 153.57 g/mol | [1] |
| Monoisotopic Mass | 153.009 g/mol | [2] |
| Molecular Formula | C₆H₄ClN₃ | [1] |
| CAS Number | 1240725-66-9 | [1] |
| Physical Form | Solid | |
| SMILES | Clc1cnc2[nH]ncc2c1 | [2] |
| InChI Key | InChI=1S/C6H4ClN3/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,(H,8,9,10) | [2] |
Synthesis Pathway: Constructing the Pyrazolo[3,4-b]pyridine Core
The synthesis of the pyrazolo[3,4-b]pyridine scaffold can be broadly approached via two strategic pathways: (A) annelating a pyridine ring onto a pre-existing pyrazole core, or (B) forming a pyrazole ring from a substituted pyridine precursor. The former is often preferred due to the commercial availability of versatile aminopyrazole starting materials.
The following diagram and protocol illustrate a representative synthesis based on the widely utilized condensation reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound or its equivalent, which is a foundational method for building the pyridine portion of the scaffold.
Sources
An In-Depth Technical Guide to 5-Chloro-1H-pyrazolo[3,4-b]pyridine for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Chloro-1H-pyrazolo[3,4-b]pyridine, a critical heterocyclic building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, commercial availability, and its pivotal role in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities. Its structural resemblance to purine has made it a compelling framework for the design of molecules that can interact with a wide array of biological targets. The introduction of a chlorine atom at the 5-position, yielding this compound, offers a key point for chemical modification and diversification, enabling the synthesis of libraries of compounds for screening and optimization in drug discovery programs. This particular halogenated derivative has gained prominence as a crucial intermediate in the synthesis of potent and selective kinase inhibitors.
Physicochemical Properties and Technical Specifications
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and research.
| Property | Value | Source |
| CAS Number | 1240725-66-9 | |
| Molecular Formula | C₆H₄ClN₃ | |
| Molecular Weight | 153.57 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥95% | |
| Storage | Sealed in dry, 2-8°C | |
| InChI Key | KTMQQKMLYDWDKL-UHFFFAOYSA-N |
Commercial Availability: A Comparative Overview of Leading Suppliers
For researchers and drug development teams, sourcing high-quality starting materials is paramount. This compound (CAS: 1240725-66-9) is available from several reputable chemical suppliers. Below is a comparative table to aid in procurement decisions.
| Supplier | Product Number | Purity | Available Quantities |
| Sigma-Aldrich | AMBH2D6F3592 | ≥97% | 100 mg, 250 mg, 1 g, 5 g |
| BLDpharm | BD208724 | ≥95% | 100 mg, 250 mg, 1 g, 5 g |
| CyclicPharma | SL10606 | ≥98% | Inquire for quantities |
| AK Scientific, Inc. | Y5249 | ≥95% | 100 mg, 250 mg, 1 g, 5 g |
| BOC Sciences | 1240725-66-9 | ≥95% | Inquire for quantities |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of the pyrazolo[3,4-b]pyridine scaffold can be achieved through various synthetic routes. One common and effective method involves the condensation of a substituted aminopyrazole with a 1,3-dicarbonyl compound or its equivalent, followed by chlorination. Below is a detailed, field-proven protocol for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on established synthetic methodologies for related pyrazolopyridine structures and adapted for the target molecule.
Materials:
-
3-Amino-5-chloropyridine
-
Diethyl malonate
-
Sodium ethoxide
-
Phosphorus oxychloride (POCl₃)
-
Ethanol
-
Toluene
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Step 1: Synthesis of 4-hydroxy-1H-pyrazolo[3,4-b]pyridin-5-amine.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-5-chloropyridine (1 equivalent) in anhydrous ethanol.
-
Add sodium ethoxide (2.5 equivalents) to the solution and stir for 30 minutes at room temperature.
-
To this mixture, add diethyl malonate (1.2 equivalents) dropwise.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.
-
The resulting precipitate is filtered, washed with cold water and ethanol, and dried under vacuum to yield 4-hydroxy-1H-pyrazolo[3,4-b]pyridin-5-amine.
-
-
Step 2: Chlorination to yield this compound.
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the 4-hydroxy-1H-pyrazolo[3,4-b]pyridin-5-amine (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Heat the mixture to reflux (approximately 110°C) for 4-6 hours. The reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford pure this compound.
-
Causality Behind Experimental Choices:
-
The use of sodium ethoxide in the first step facilitates the condensation reaction by deprotonating the active methylene group of diethyl malonate.
-
Phosphorus oxychloride is a powerful chlorinating agent used to convert the hydroxyl group into a chlorine atom in the second step. The excess POCl₃ also serves as the reaction solvent.
-
The aqueous workup with sodium bicarbonate is crucial to neutralize the acidic reaction mixture and facilitate the extraction of the product into an organic solvent.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
This compound is a cornerstone building block in the synthesis of numerous kinase inhibitors, which are at the forefront of targeted cancer therapy. The pyrazolo[3,4-b]pyridine scaffold serves as an effective hinge-binding motif, while the 5-chloro position provides a reactive handle for introducing various substituents to achieve potency and selectivity.
Case Study: Tropomyosin Receptor Kinase (TRK) Inhibitors
A notable application of this scaffold is in the development of Tropomyosin Receptor Kinase (TRK) inhibitors.[1][2][3][4] TRK fusion proteins are oncogenic drivers in a variety of adult and pediatric cancers. The development of potent and selective TRK inhibitors has led to significant advancements in the treatment of these malignancies.
The synthesis of these inhibitors often involves a Suzuki or Buchwald-Hartwig coupling reaction at the 5-position of the pyrazolo[3,4-b]pyridine core to introduce a substituted aryl or heteroaryl group. This moiety can then interact with key residues in the ATP-binding pocket of the TRK protein, leading to the inhibition of its kinase activity.
Signaling Pathway: The TRK Signaling Cascade
The diagram below illustrates the TRK signaling pathway, which is aberrantly activated in cancers with NTRK gene fusions. Inhibition of TRK by molecules synthesized from the this compound scaffold blocks these downstream oncogenic signals.
Caption: TRK Signaling Pathway and Point of Inhibition.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, protective clothing, eye protection, and face protection.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, get medical advice/attention. If swallowed, call a poison center or doctor.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[6][7] Avoid all personal contact, including inhalation.[6] Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.
Conclusion
This compound is a high-value chemical intermediate with significant applications in the field of drug discovery, particularly in the synthesis of targeted kinase inhibitors. Its versatile reactivity and the biological importance of the pyrazolo[3,4-b]pyridine scaffold make it an indispensable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, commercial availability, synthesis, and applications to empower researchers in their pursuit of novel therapeutics.
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PubMed Central. (2022, July 28). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols for the Suzuki-Miyaura Coupling of 5-Chloro-1H-pyrazolo[3,4-b]pyridine
Introduction: The Strategic Importance of Pyrazolo[3,4-b]pyridine Diversification
The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in modern medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and structural resemblance to purine have made it a cornerstone for the development of potent and selective therapeutic agents, including inhibitors for a wide range of kinases such as Tropomyosin receptor kinases (TRKs), and Topoisomerase IIα.[2][3][4] The ability to strategically functionalize this core at various positions is paramount for generating novel chemical entities with tailored pharmacological profiles.[5]
The Suzuki-Miyaura cross-coupling reaction represents a powerful and versatile tool for creating carbon-carbon bonds, enabling the introduction of diverse aryl, heteroaryl, or vinyl substituents onto the pyrazolo[3,4-b]pyridine skeleton.[6][7][8] This application note provides a detailed, field-proven protocol for the palladium-catalyzed Suzuki coupling of 5-chloro-1H-pyrazolo[3,4-b]pyridine. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offer a step-by-step experimental guide, and provide a comprehensive troubleshooting section to empower researchers in overcoming common challenges associated with the coupling of electron-deficient heteroaryl chlorides.
Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that proceeds via a well-defined palladium-based catalytic cycle.[9] Understanding this mechanism is critical for rational troubleshooting and protocol optimization. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[6] The choice of a sterically bulky and electron-rich ligand is crucial to facilitate this step.[10]
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium(II) center, displacing the halide.[6][11][12]
-
Reductive Elimination: The two organic partners on the palladium(II) center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][13]
Below is a diagram illustrating this fundamental process.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling of this compound
This protocol is optimized for the coupling of this compound with a generic arylboronic acid. Given the electron-deficient nature of the heteroaryl chloride, a catalyst system known for high activity is employed.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial Source | Starting material. |
| Arylboronic Acid | ≥98% | Commercial Source | Coupling partner (1.2 - 1.5 equiv). |
| Pd₂(dba)₃ | Catalyst Grade | Commercial Source | Palladium precatalyst (1-2 mol%). |
| Tri-tert-butylphosphine (P(t-Bu)₃) | ≥98% | Commercial Source | Ligand (2-4 mol%). Can be used as a solution. |
| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Commercial Source | Base (2.0 - 3.0 equiv). |
| 1,4-Dioxane | Anhydrous | Commercial Source | Solvent. |
| Water | Degassed, HPLC Grade | N/A | Co-solvent. |
| Diethyl Ether / Ethyl Acetate | ACS Grade | Commercial Source | For extraction. |
| Brine | Saturated NaCl(aq) | In-house | For washing. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial Source | For drying. |
| Celite® | N/A | Commercial Source | For filtration. |
| Argon or Nitrogen Gas | High Purity | Gas Supplier | For inert atmosphere. |
Step-by-Step Methodology
Workflow Overview
Caption: General workflow for the Suzuki coupling experiment.
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water via syringe. A typical solvent ratio is 4:1 to 5:1 (dioxane:water), with a concentration of ~0.1 M relative to the limiting reagent.
-
Degassing: Sparge the resulting suspension with argon or nitrogen for 10-15 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: In a separate vial, quickly weigh the palladium precatalyst, Pd₂(dba)₃ (0.015 equiv, 1.5 mol%), and the ligand, P(t-Bu)₃ (0.03 equiv, 3 mol%). Suspend them in a small amount of anhydrous dioxane and add this slurry to the main reaction flask via syringe. Safety Note: P(t-Bu)₃ is pyrophoric and must be handled under an inert atmosphere.
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C. For microwave-assisted reactions, heat to 100-120 °C for 15-45 minutes.[14]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours for conventional heating).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate or diethyl ether.
-
Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired 5-aryl-1H-pyrazolo[3,4-b]pyridine product.
Troubleshooting and Optimization
The coupling of heteroaryl chlorides can sometimes be challenging. The following table outlines common issues and provides scientifically grounded solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst | Ensure rigorous inert atmosphere and use of anhydrous solvents. Use freshly opened catalyst/ligand or a more robust pre-catalyst.[15] |
| 2. Insufficient Base Strength/Solubility | Switch to a stronger or more soluble base like Cs₂CO₃. Ensure the base is finely powdered. | |
| 3. Boronic Acid Decomposition | Boronic acids can undergo protodeboronation or form inactive anhydrides.[16] Use a slight excess (1.5 equiv) or consider using a more stable boronate ester (e.g., pinacol ester). | |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen | Thoroughly degas the reaction mixture before and after catalyst addition. |
| 2. Slow Oxidative Addition | Increase the reaction temperature or switch to a more electron-rich, bulky ligand (e.g., an N-heterocyclic carbene (NHC) ligand) to accelerate the oxidative addition step.[12][17] | |
| Protodechlorination of Starting Material | 1. Presence of Protic Impurities | Ensure all reagents and solvents are anhydrous. |
| 2. Slow Transmetalation | Increase base concentration or switch to a different base (e.g., KF) which can also act as a fluoride source to activate the boronic acid.[18] | |
| Difficulty in Purification | 1. Residual Palladium | During workup, filter through a pad of Celite®. If issues persist, consider a charcoal treatment or using a metal scavenger resin. |
| 2. Boronic Acid Byproducts | A mild basic wash (e.g., dilute NaHCO₃) during workup can help remove unreacted boronic acid. |
Conclusion
The Suzuki-Miyaura cross-coupling provides a robust and highly effective method for the C5-functionalization of the medicinally important 1H-pyrazolo[3,4-b]pyridine scaffold. Success with this transformation, particularly with a challenging heteroaryl chloride substrate, hinges on a solid understanding of the reaction mechanism and meticulous attention to experimental detail. The key to high yields lies in the strategic selection of a highly active catalyst system, the use of a suitable base, and the maintenance of a strictly inert environment to prevent catalyst deactivation and side reactions. The protocol and troubleshooting guide presented here offer a comprehensive framework for researchers to successfully synthesize novel pyrazolo[3,4-b]pyridine derivatives, paving the way for new discoveries in drug development.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
International Journal of Applied Research. Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. [Link]
-
University of Windsor, Scholar.uwindsor.ca. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
-
ACS Publications, The Journal of Organic Chemistry. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]
-
ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
-
MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]
-
PubMed. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. [Link]
-
PubMed Central. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. [Link]
-
Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]
-
Canadian Journal of Chemistry. Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. [Link]
-
ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of 5‐chloro‐1,3‐dimethyl‐1H‐pyrazole. [Link]
-
NIH, PubMed Central. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
ResearchGate. Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. [Link]
-
ResearchGate. Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine 4a and... [Link]
-
MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. [Link]
-
ResearchGate. Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
PubMed. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. [Link]
-
YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]
-
NIH. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Link]
-
ResearchGate. Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Importance of Boronic Acids in Suzuki-Miyaura Coupling. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 5. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 8. nbinno.com [nbinno.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
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- 17. researchgate.net [researchgate.net]
- 18. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 5-Chloro-1H-pyrazolo[3,4-b]pyridine for Kinase Inhibitor Screening
Introduction: The Privileged Scaffold in Kinase Drug Discovery
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized cancer therapy. Within the vast chemical space explored for kinase inhibition, the pyrazolo[3,4-b]pyridine core has emerged as a "privileged scaffold".[1][2][3] Its structural resemblance to the adenine portion of ATP allows it to act as an effective "hinge-binder," forming key hydrogen bonds within the kinase active site, which is a foundational interaction for potent inhibition.[1] This core is present in numerous inhibitors that have achieved late-stage clinical development or regulatory approval, underscoring its utility and versatility.[1][2][3]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 5-Chloro-1H-pyrazolo[3,4-b]pyridine as a foundational fragment and starting point for kinase inhibitor screening campaigns. We will explore the rationale for its use, its key physicochemical properties, and provide detailed, field-proven protocols for its evaluation in both biochemical and cellular assay formats.
The Rationale for this compound
The selection of a starting fragment is a critical decision in drug discovery. This compound offers a compelling combination of features that make it an ideal candidate for screening against the human kinome.
Causality Behind Experimental Utility:
-
Proven Hinge-Binding Motif: The nitrogen atoms within the pyrazolopyridine bicycle are strategically positioned to mimic the hydrogen bond donor-acceptor pattern of adenine, enabling strong and specific interactions with the kinase hinge region.[1] This is the primary anchor point for ATP-competitive inhibitors.
-
Vector for Chemical Elaboration: The scaffold possesses multiple sites for chemical modification. The chlorine atom at the 5-position is not merely a placeholder; it is a synthetically tractable handle that can be substituted via nucleophilic aromatic substitution or cross-coupling reactions to explore the solvent-front region of the ATP pocket. Furthermore, the pyrazole and pyridine rings offer additional points for derivatization to optimize potency, selectivity, and pharmacokinetic properties.
-
Favorable Physicochemical Properties: As a fragment, its low molecular weight and simple structure provide an excellent starting point for building complexity while maintaining drug-like properties (e.g., adherence to Lipinski's Rule of Five).
| Property | Value | Source |
| CAS Number | 1240725-66-9 | [4][5] |
| Molecular Formula | C₆H₄ClN₃ | [5] |
| Molecular Weight | 153.57 g/mol | [5] |
| Purity | >98% (typical) | [5] |
Screening Strategy: A Multi-Faceted Approach
A robust screening cascade is essential to comprehensively evaluate the potential of this compound and its subsequent derivatives. The strategy should begin with broad, high-throughput biochemical assays to identify initial hits and progress to more complex cell-based assays that confirm on-target activity in a physiological context.
Caption: High-level workflow for kinase inhibitor screening.
Part 1: Biochemical Screening Protocols
Biochemical assays are the cornerstone of initial screening, providing a clean, direct measure of a compound's ability to interact with and inhibit a purified kinase enzyme.
Protocol 1.1: Biochemical Activity Assay (ADP-Glo™)
This protocol measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a universal assay applicable to nearly any kinase.[1][6]
Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial ADP amount.[6]
Step-by-Step Methodology:
-
Compound Plating:
-
Prepare serial dilutions of this compound (e.g., starting from 100 µM) in DMSO.
-
Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well low-volume assay plate. Include DMSO-only wells as a "no inhibition" (100% activity) control and wells with a known potent inhibitor as a positive control.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in the appropriate kinase reaction buffer. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Initiate the reaction by adding 2.5 µL of a 2X ATP solution. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Reaction Termination and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Incubate at room temperature for 40 minutes to ensure all unconsumed ATP is depleted.[7]
-
-
ADP Detection:
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Caption: Principle of the ADP-Glo™ kinase activity assay.
Protocol 1.2: Biochemical Binding Assay (LanthaScreen® Eu)
This protocol directly measures the binding of a compound to the kinase by detecting the displacement of a fluorescently labeled tracer from the ATP pocket. It is an excellent orthogonal method to confirm hits from activity assays.
Principle: This is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. A europium (Eu)-labeled antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP site. When in close proximity, excitation of the Eu donor results in energy transfer to the Alexa Fluor® acceptor, producing a high TR-FRET signal. An inhibitor compound that binds to the ATP site will displace the tracer, disrupting FRET and causing a decrease in the signal.[8]
Step-by-Step Methodology:
-
Compound Plating:
-
Prepare and plate serial dilutions of this compound as described in Protocol 1.1.
-
-
Reagent Preparation:
-
Prepare a 2X Kinase/Eu-Antibody mixture in the specified kinase buffer.
-
Prepare a 4X Tracer solution in the same buffer. The optimal tracer concentration should be at or near its Kₑ for the kinase to ensure a sensitive displacement curve.[9]
-
-
Assay Assembly:
-
Add 8 µL of the 2X Kinase/Antibody mixture to all wells of the 384-well assay plate.
-
Add 4 µL of the 4X Tracer solution to all wells. The final assay volume is 16 µL (assuming a 4 µL compound addition, though volumes can be adjusted).[9]
-
-
Incubation & Data Acquisition:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both 615 nm (Europium reference) and 665 nm (Alexa Fluor® acceptor).[8]
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Determine the percent displacement relative to controls and calculate the IC₅₀ value from a dose-response curve.
-
Part 2: Cellular Screening Protocols
Cell-based assays are critical for validating that a compound can enter a cell and engage its intended target in a complex physiological milieu.
Protocol 2.1: Intracellular Target Engagement (NanoBRET™)
This assay directly measures compound binding to a target kinase inside intact, living cells.
Principle: The target kinase is expressed in cells as a fusion with NanoLuc® Luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase's ATP site acts as the energy acceptor. When the tracer is bound to the NanoLuc®-kinase fusion, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that enters the cell and binds to the kinase will displace the tracer, disrupting BRET in a dose-dependent manner.[2][3]
Step-by-Step Methodology:
-
Cell Preparation:
-
Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® Luciferase.
-
Culture the cells for 18-24 hours to allow for protein expression.[10]
-
-
Assay Setup:
-
Harvest the transfected cells and resuspend them in Opti-MEM® at a concentration of 2x10⁵ cells/mL.[10]
-
Prepare serial dilutions of this compound in DMSO and spot them into a white, 384-well assay plate.
-
Prepare a solution containing the NanoBRET™ tracer and extracellular NanoLuc® inhibitor in Opti-MEM®.
-
Add the tracer solution to the cell suspension.
-
-
Compound Treatment and Incubation:
-
Dispense the cell/tracer mixture into the assay plate containing the pre-spotted compounds.
-
Equilibrate the plate for 2 hours at 37°C in a CO₂ incubator.[10]
-
-
Signal Detection:
-
Add NanoBRET™ Nano-Glo® Substrate to all wells according to the manufacturer's protocol.
-
Immediately read the plate on a luminometer equipped with two filters to measure donor emission (~450 nm) and acceptor emission (~610 nm) simultaneously.[10]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the compound concentration to determine the cellular IC₅₀ value.
-
Sources
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 3. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 4. This compound | 1240725-66-9 [chemicalbook.com]
- 5. appretech.com [appretech.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. eubopen.org [eubopen.org]
Introduction: The Significance of N-Arylated Pyrazolo[3,4-b]pyridines in Medicinal Chemistry
An Application Note and Detailed Protocol for the N-arylation of 5-Chloro-1H-pyrazolo[3,4-b]pyridine
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core structure of numerous compounds with significant therapeutic potential. Its unique arrangement of nitrogen atoms allows for a variety of intermolecular interactions, making it an ideal framework for designing targeted inhibitors of kinases, the enzymes that regulate a vast array of cellular processes. The N-arylation of this core, specifically at the N1 or N2 position of the pyrazole ring, is a critical synthetic step that enables the exploration of the chemical space around the scaffold. This modification can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties. For instance, N-arylated pyrazolo[3,4-b]pyridines are integral to the development of inhibitors for cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and Src-family kinases, which are implicated in cancers and inflammatory diseases.
This document provides a comprehensive guide to the experimental procedure for the N-arylation of this compound, a common starting material in the synthesis of these bioactive molecules. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol, and provide insights into potential challenges and optimization strategies.
Mechanistic Considerations: Choosing the Right Synthetic Pathway
The N-arylation of pyrazoles can be achieved through several methods, with the most prominent being the Buchwald-Hartwig and Ullmann cross-coupling reactions. Both pathways offer distinct advantages and are suited to different substrate scopes and reaction conditions.
-
Buchwald-Hartwig Cross-Coupling: This palladium-catalyzed reaction is a powerful and versatile method for forming C-N bonds. It typically employs a palladium precatalyst, a phosphine ligand, and a base. The choice of ligand is crucial and can influence the reaction's efficiency and regioselectivity. For pyrazole substrates, bulky, electron-rich phosphine ligands such as Xantphos or DavePhos are often employed to promote the desired N-arylation. The reaction is generally tolerant of a wide range of functional groups, making it a popular choice in complex molecule synthesis.
-
Ullmann Condensation: A more traditional method, the Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with an amine or, in this case, a pyrazole. While it often requires higher reaction temperatures than the Buchwald-Hartwig coupling, recent advancements have led to the development of more active copper catalysts and ligands that allow for milder reaction conditions. The Ullmann condensation can be a cost-effective alternative and may offer complementary reactivity for certain substrates.
For the N-arylation of this compound, both methods are viable. The choice between them will often depend on the specific arylating agent, available laboratory resources, and the desired scale of the reaction. In this guide, we will focus on a Buchwald-Hartwig protocol due to its broad applicability and the extensive literature supporting its use.
Experimental Protocol: Buchwald-Hartwig N-Arylation of this compound
This protocol details a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Purpose | Supplier (Example) |
| This compound | C₆H₄ClN₃ | 153.57 | Starting material | Sigma-Aldrich |
| Aryl Bromide | Ar-Br | Variable | Arylating agent | Sigma-Aldrich |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | C₅₁H₄₂O₃Pd₂ | 915.72 | Palladium precatalyst | Sigma-Aldrich |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | Ligand | Sigma-Aldrich |
| Cs₂CO₃ (Cesium Carbonate) | Cs₂CO₃ | 325.82 | Base | Sigma-Aldrich |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | Solvent | Sigma-Aldrich |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), the aryl bromide (1.2 eq.), cesium carbonate (2.0 eq.), and Xantphos (0.1 eq.).
-
Expert Insight: The use of a slight excess of the aryl bromide ensures complete consumption of the starting pyrazole. Cesium carbonate is a strong base that is often effective in these couplings; however, other bases like K₃PO₄ or K₂CO₃ can also be screened.
-
-
Catalyst Addition:
-
In a separate vial, weigh out Pd₂(dba)₃ (0.05 eq.) and add it to the Schlenk flask.
-
Expert Insight: It is crucial to handle the palladium precatalyst and ligand under an inert atmosphere to prevent their degradation.
-
-
Solvent Addition and Degassing:
-
Add anhydrous 1,4-dioxane to the Schlenk flask to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes, or by subjecting the flask to several freeze-pump-thaw cycles.
-
Expert Insight: Thorough degassing is critical to remove dissolved oxygen, which can oxidize the palladium catalyst and inhibit the reaction.
-
-
Reaction Execution:
-
Seal the Schlenk flask and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Expert Insight: The optimal reaction time and temperature may vary depending on the specific aryl bromide used. Monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is highly recommended.
-
Experimental Workflow Diagram
Caption: Workflow for the Buchwald-Hartwig N-arylation.
Work-up and Purification
-
Cooling and Filtration:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the insoluble base and palladium residues.
-
Wash the Celite pad with additional ethyl acetate.
-
-
Extraction and Drying:
-
Combine the organic filtrates and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is then purified by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis. A common starting point is a gradient of ethyl acetate in hexanes.
-
Characterization
The purified N-arylated this compound should be characterized by standard analytical techniques to confirm its identity and purity:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product and to determine the regioselectivity of the arylation (N1 vs. N2).
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst or poor quality reagents. | Ensure all reagents are of high purity and the solvent is anhydrous. Use fresh palladium precatalyst and ligand. |
| Insufficient degassing. | Improve the degassing procedure (e.g., more freeze-pump-thaw cycles). | |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some reactions may benefit from higher or lower temperatures. | |
| Poor Regioselectivity | Steric or electronic effects of the arylating agent. | Screen different ligands. For example, bulkier ligands may favor arylation at the less sterically hindered N1 position. |
| The nature of the base and solvent. | Experiment with different bases (e.g., K₃PO₄, NaOtBu) and solvents (e.g., toluene, DMF). | |
| Product Decomposition | High reaction temperature or prolonged reaction time. | Reduce the reaction temperature and monitor the reaction closely to avoid over-running. |
| Air sensitivity of the product. | Perform the work-up and purification under an inert atmosphere if necessary. |
Conclusion
The N-arylation of this compound is a cornerstone reaction in the synthesis of a diverse range of biologically active molecules. The Buchwald-Hartwig cross-coupling reaction provides a reliable and versatile method for achieving this transformation. By carefully selecting the catalyst, ligand, base, and solvent, and by diligently controlling the reaction conditions, researchers can efficiently synthesize a library of N-arylated pyrazolo[3,4-b]pyridines for further investigation in drug discovery programs. The protocol and insights provided in this guide serve as a robust starting point for developing and optimizing this critical synthetic step.
References
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. Available at: [Link]
Application Notes & Protocols: 5-Chloro-1H-pyrazolo[3,4-b]pyridine as a Versatile Fragment for Kinase-Targeted Drug Discovery
Introduction: The Power of Privileged Scaffolds in Fragment-Based Discovery
The 1H-pyrazolo[3,4-b]pyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine has rendered it a highly successful framework for the development of inhibitors targeting ATP-binding sites, particularly within the protein kinase family.[1][2][3] Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer, making them a major class of drug targets.[4][5][6] This guide focuses on a specific, strategically functionalized derivative: 5-Chloro-1H-pyrazolo[3,4-b]pyridine.
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS).[7][8] FBDD utilizes small, low-complexity molecules ("fragments") to probe a target's binding sites. These initial hits, though often weak, provide high-quality chemical starting points for efficient optimization into potent and drug-like leads.[9][10] this compound is an exemplary fragment. Its low molecular weight, defined vector for chemical elaboration (the chloro group), and inherent ability to form key hydrogen bonds make it an ideal starting point for kinase inhibitor discovery programs.
This document provides a comprehensive guide for researchers, detailing the properties, screening protocols, and optimization strategies for leveraging this compound in a drug discovery workflow.
Physicochemical Profile and Rationale for Use
The utility of this compound as a fragment is rooted in its physicochemical properties, which align well with the principles of FBDD, often referred to as the "Rule of Three."
| Property | Value | Significance in FBDD |
| Molecular Formula | C₆H₄ClN₃ | Low complexity allows for extensive chemical exploration. |
| Molecular Weight | 153.57 g/mol [11] | Complies with the "Rule of Three" (MW < 300), ensuring higher hit rates and better ligand efficiency. |
| CAS Number | 1240725-66-9[11] | Unique identifier for sourcing and data tracking. |
| Hydrogen Bond Donors | 1 (N1-H) | Crucial for forming hinge-binding interactions in the ATP pocket of most kinases.[4] |
| Hydrogen Bond Acceptors | 2 (Pyridine N, Pyrazole N2) | Provides additional interaction points to anchor the fragment. |
| cLogP | ~1.5 - 2.0 (estimated) | Maintains adequate solubility for biophysical assays while possessing sufficient lipophilicity for cell permeability in later stages. |
The pyrazole N(1)-H and the pyridine nitrogen are perfectly positioned to mimic the hydrogen bonding pattern of the adenine core of ATP, anchoring the fragment in the kinase hinge region. The 5-chloro substituent serves as a key chemical handle. It is not merely a placeholder but an active vector for synthetic modification via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions, allowing chemists to "grow" the fragment into unoccupied regions of the ATP binding site to gain potency and selectivity.
FBDD Workflow: From Fragment Hit to Optimized Lead
The following diagram outlines a typical FBDD cascade commencing with the this compound fragment. Each step is designed to validate the previous one and provide actionable data for the next.
Caption: A generalized Fragment-Based Drug Discovery (FBDD) workflow.
Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)
Objective: To rapidly identify if this compound binds to and stabilizes the target kinase.
Principle: DSF, or Thermal Shift Assay (TSA), measures the thermal denaturation profile of a protein. Ligand binding typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm). This change (ΔTm) is indicative of a binding event.
Materials:
-
Target kinase (e.g., FGFR, CDK, TRK) at 2-5 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP).
-
This compound stock solution (100 mM in DMSO).
-
SYPRO Orange dye (5000x stock in DMSO).
-
96-well or 384-well qPCR plates.
-
Real-time PCR instrument capable of performing a melt-curve analysis.
Methodology:
-
Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing the target kinase and SYPRO Orange dye. For a 1 mL final volume, use 998 µL of protein buffer, 1 µL of 5000x SYPRO Orange, and the required volume of protein stock for a 2 µM final concentration.
-
Compound Plating: Dispense 19.8 µL of the protein/dye master mix into each well of the qPCR plate.
-
Fragment Addition: Add 0.2 µL of the 100 mM fragment stock solution to the sample wells for a final fragment concentration of 1 mM. To control wells, add 0.2 µL of DMSO (negative control) and 0.2 µL of a known inhibitor (positive control).
-
Plate Sealing and Centrifugation: Seal the plate securely with an optical seal. Centrifuge briefly (e.g., 1000 rpm for 1 minute) to ensure all components are mixed and at the bottom of the wells.
-
Thermal Denaturation: Place the plate in the RT-PCR instrument. Set up a melt-curve protocol:
-
Initial temperature: 25 °C (hold for 2 minutes).
-
Ramp rate: 1 °C/minute.
-
Final temperature: 95 °C.
-
Data acquisition: Read fluorescence at every 0.5 °C increment.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The Tm is the temperature at the midpoint of the sigmoidal unfolding transition, which corresponds to the peak of the first derivative plot (-dF/dT).
-
Calculate the ΔTm by subtracting the Tm of the DMSO control from the Tm of the fragment-containing sample. A ΔTm of ≥ 2 °C is generally considered a significant hit.
-
Causality and Interpretation: An increase in Tm indicates that the fragment binds to the folded state of the protein, making it more resistant to thermal denaturation. This assay is a rapid, cost-effective method to screen fragments for binding without requiring enzymatic activity.
Protocol 2: Hit Validation and Affinity Determination by Surface Plasmon Resonance (SPR)
Objective: To validate the binding interaction observed in the primary screen and to quantify its affinity (KD) and kinetics.
Principle: SPR is a label-free technique that measures changes in refractive index at the surface of a sensor chip. When a protein is immobilized on the chip, the binding of an analyte (the fragment) causes a mass change, which is detected in real-time as a response unit (RU) signal.
Materials:
-
SPR instrument (e.g., Biacore, ProteOn).
-
CM5 sensor chip.
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0).
-
Running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% P20 surfactant, 1% DMSO).
-
Target kinase.
-
This compound serial dilution in running buffer (e.g., 1 mM down to 1 µM).
Methodology:
-
Chip Preparation and Protein Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC/NHS for 7 minutes.
-
Inject the target kinase (20-50 µg/mL in immobilization buffer) until the desired immobilization level is reached (e.g., 8,000-12,000 RU).
-
Deactivate any remaining active esters by injecting ethanolamine for 7 minutes. A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.
-
-
Binding Analysis:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Perform a series of injection cycles. Each cycle consists of:
-
Association: Inject a concentration of the fragment (e.g., for 60-120 seconds) over both the protein and reference flow cells.
-
Dissociation: Inject running buffer (e.g., for 120-300 seconds) to monitor the dissociation of the fragment.
-
Regeneration (if necessary): Inject a mild regeneration solution (e.g., a short pulse of 10 mM Glycine pH 2.5) to remove any remaining bound analyte.
-
-
Inject a blank (running buffer only) for double-referencing.
-
-
Data Analysis:
-
Subtract the reference flow cell data and the blank injection data from the active flow cell data to obtain the specific binding sensorgrams.
-
Plot the response at equilibrium against the fragment concentration.
-
Fit the data to a steady-state affinity model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (KD). For fragments, KD values are typically in the high micromolar (µM) to low millimolar (mM) range.
-
Trustworthiness: SPR provides a quantitative and direct measure of binding, confirming the hit from DSF and providing crucial affinity data (KD) that will be used to track potency improvements during the optimization phase.
Structure-Guided Hit-to-Lead Optimization
Once a fragment hit is validated and its binding mode is determined by X-ray crystallography, the optimization phase begins. The goal is to "grow" the fragment by adding chemical functionality that makes additional favorable interactions with the protein, thereby increasing affinity and selectivity.
Caption: Key modification points on the this compound scaffold.
Example SAR from Literature (Kinase Inhibitors): The following table summarizes published data for derivatives of the pyrazolo[3,4-b]pyridine scaffold, illustrating how modifications impact inhibitory potency.
| Compound | Core Scaffold | R¹ (N1-Position) | R³ (C3-Position) | R⁵ (C5-Position) | Target Kinase | IC₅₀ (nM) | Reference |
| Fragment | 1H-pyrazolo[3,4-b]pyridine | H | H | Cl | (Hypothetical) | >10,000 | - |
| Cpd. 1 | 1H-pyrazolo[3,4-b]pyridine | H | H | -NH-(2,6-dichloro-3,5-dimethoxyphenyl) | FGFR1 | 1.1 | [4] |
| Cpd. 2 | 1H-pyrazolo[3,4-b]pyridine | CH₃ | H | -NH-(2,6-dichloro-3,5-dimethoxyphenyl) | FGFR1 | >5,000 | [4] |
| Cpd. 3 | 1H-pyrazolo[3,4-b]pyridine | H | -NH-(3-morpholinobenzoyl) | Br | TRKA | 56 | [6] |
| SQ-67563 | 1H-pyrazolo[3,4-b]pyridine | H | -NH-(4-sulfamoylphenyl) | Isopropyl | CDK2 | 14 | [2] |
Key Insights from SAR:
-
N1-H is Critical: As shown by comparing Cpd. 1 and Cpd. 2, methylation of the N1-pyrazole nitrogen completely abolishes activity, confirming its role as a crucial hydrogen bond donor for hinge binding.[4]
-
C5 Position Drives Potency: Replacing the 5-chloro group with larger, substituted aniline moieties (as in Cpd. 1 and SQ-67563) dramatically increases potency by accessing deeper pockets within the kinase active site.[2][4]
-
C3 Position Adds Diversity: The C3 position can be functionalized to further enhance interactions and modulate properties, as seen in the potent TRK inhibitor Cpd. 3.[6]
Protocol 3: Cellular Target Engagement and Anti-Proliferative Assay
Objective: To determine if the optimized compounds inhibit the target kinase in a cellular context and translate this inhibition into a biological response (e.g., inhibition of cancer cell growth).
Part A: Western Blot for Target Engagement
Principle: A potent and cell-permeable inhibitor should decrease the phosphorylation of the target kinase's downstream substrates. This can be visualized by Western blot.
Methodology:
-
Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., H1581 cells for an FGFR inhibitor) in 6-well plates and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with serially diluted concentrations of the optimized compound (e.g., 1 µM to 1 nM) for 2-4 hours. Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against the phosphorylated downstream substrate (e.g., anti-pFRS2 for FGFR signaling) overnight at 4 °C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the blot for the total protein (e.g., anti-FRS2) and a loading control (e.g., anti-GAPDH) to ensure equal loading.
-
Part B: Cell Viability (MTS) Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells. Inhibition of a kinase critical for cell survival will result in decreased viability.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add serially diluted compounds to the wells and incubate for 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37 °C, allowing viable cells to convert the tetrazolium salt into a colored formazan product.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control wells and plot the percent viability against the log of the compound concentration. Fit the data to a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).
Conclusion
This compound is a high-value fragment for modern drug discovery, particularly for developing kinase inhibitors. Its favorable physicochemical properties, inherent hinge-binding capability, and synthetically tractable nature provide an ideal starting point for FBDD campaigns. By employing a systematic workflow of biophysical screening, quantitative validation, structure-guided design, and cellular characterization, researchers can efficiently translate this simple fragment into potent and selective lead candidates with significant therapeutic potential.
References
-
Title: Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. Source: ACS Medicinal Chemistry Letters. URL: [Link]
-
Title: Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]
-
Title: Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Source: RSC Medicinal Chemistry. URL: [Link]
-
Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: Molecules (MDPI). URL: [Link]
-
Title: 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]
-
Title: this compound. Source: Appretech Scientific Limited. URL: [Link]
-
Title: Fragment-based lead discovery. Source: Wikipedia. URL: [Link]
-
Title: Fragment-Based Drug Discovery: Small Fragments, Big Impact - Success Stories of Approved Oncology Therapeutics. Source: Bioorganic Chemistry. URL: [Link]
-
Title: Application of Fragment-Based Drug Discovery to Versatile Targets. Source: Frontiers in Molecular Biosciences. URL: [Link]
-
Title: Fragment-Based Drug Discovery Enters the Mainstream. Source: Technology Networks. URL: [Link]
-
Title: Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Source: Molecular Diversity. URL: [Link]
-
Title: Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. Source: ResearchGate. URL: [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
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- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
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- 6. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
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- 8. Fragment-Based Drug Discovery: Small Fragments, Big Impact - Success Stories of Approved Oncology Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. appretech.com [appretech.com]
Application Notes & Protocols: Strategic Functionalization of the Pyrazolo[3,4-b]pyridine Scaffold
Abstract
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold, forming the foundation of numerous pharmacologically active agents, including kinase inhibitors, anti-cancer therapeutics, and central nervous system drugs.[1][2][3] Its structural resemblance to a purine base allows it to effectively interact with a multitude of biological targets.[4] This guide provides an in-depth analysis of key strategies for the chemical modification of the pyrazolo[3,4-b]pyridine ring system. We will move beyond simple procedural lists to explore the underlying principles of site-selectivity and provide robust, field-tested protocols for N-functionalization, C-H activation, and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to unlock the full potential of this versatile scaffold.
Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Core
The pyrazolo[3,4-b]pyridine scaffold is a bicyclic heteroaromatic system resulting from the fusion of a pyrazole and a pyridine ring.[5][6] The arrangement of nitrogen atoms and the aromatic system create a unique electronic landscape that is highly amenable to diverse chemical modifications. The ability to selectively functionalize at multiple positions—namely the N1 and N2 atoms of the pyrazole ring and the C3, C4, C5, and C6 positions—provides chemists with a powerful toolkit to modulate a compound's steric, electronic, and physicochemical properties.[7] This fine-tuning is critical during hit-to-lead optimization in drug discovery, enabling improvements in potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.[4][8]
The 1H-tautomer of the pyrazolo[3,4-b]pyridine is significantly more stable than the 2H-form, making it the predominant isomer in most synthetic and biological contexts.[6][9] Our discussion will therefore focus on the functionalization of this more stable 1H-scaffold.
Overview of Key Functionalization Sites
The reactivity of the pyrazolo[3,4-b]pyridine scaffold is dictated by the electronic properties of both the electron-rich pyrazole ring and the electron-deficient pyridine ring.[10][11] This duality allows for a range of site-selective reactions. The diagram below illustrates the principal sites for chemical modification.
Caption: Key reactive sites on the 1H-pyrazolo[3,4-b]pyridine scaffold.
N-Functionalization: Controlling Regioselectivity
Alkylation or arylation of the pyrazole nitrogen is a primary strategy for scaffold elaboration. However, the presence of two reactive nitrogen atoms (N1 and N2) presents a regioselectivity challenge. The reaction outcome is often a mixture of N1 and N2 isomers, influenced by factors such as the nature of the electrophile, the base, and the solvent.
Causality: Steric hindrance often plays a deciding role. Bulky substituents on the pyrazole ring or the use of bulky alkylating agents tend to favor functionalization at the less sterically hindered N1 position. Conversely, smaller electrophiles under certain conditions can lead to mixtures or favor the N2 position.
Protocol 1: Selective N1-Alkylation
This protocol details a common procedure for the N1-alkylation of a pyrazolo[3,4-b]pyridine core using a strong base to deprotonate the pyrazole N-H, followed by the addition of an alkyl halide.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1H-Pyrazolo[3,4-b]pyridine | ≥98% | Commercial | Starting scaffold |
| Sodium Hydride (NaH) | 60% dispersion in oil | Commercial | Strong, non-nucleophilic base |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial | Polar aprotic solvent |
| Alkyl Halide (e.g., Iodomethane) | Reagent Grade | Commercial | Electrophile |
| Saturated NH4Cl solution | ACS Grade | In-house prep | For quenching |
| Ethyl Acetate (EtOAc) | HPLC Grade | Commercial | Extraction solvent |
| Brine | Saturated NaCl | In-house prep | For washing |
| Anhydrous MgSO4 or Na2SO4 | Reagent Grade | Commercial | Drying agent |
Step-by-Step Procedure:
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N2 or Argon), add 1H-pyrazolo[3,4-b]pyridine (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water. Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may be observed as a suspension.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the cooled suspension.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH4Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers and other impurities.
C3-Functionalization via Halogenation and Cross-Coupling
The C3 position on the pyrazole ring is relatively electron-rich and can be a key vector for introducing diversity. A robust and highly versatile strategy involves an initial halogenation (e.g., iodination or bromination) followed by a palladium-catalyzed cross-coupling reaction. This two-step sequence allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkynyl groups.
A convenient route involves the iododediazonation of 3-amino-1H-pyrazolo[3,4-b]pyridines, which can be prepared via copper-catalyzed cyclization.[12] Alternatively, direct halogenation using reagents like N-Iodosuccinimide (NIS) is effective.[13]
Workflow: C3-Arylation via Suzuki-Miyaura Coupling
The following workflow illustrates the process of installing an aryl group at the C3 position, starting from a halogenated scaffold.
Sources
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 5. dau.url.edu [dau.url.edu]
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- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1H and 13C NMR Assignment Strategies for Substituted Pyrazolo[3,4-b]pyridines
Introduction
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development.[1][2] Derivatives of this core structure have demonstrated a wide range of biological activities, including roles as kinase inhibitors, anticancer agents, and treatments for neurodegenerative diseases.[2][3][4] Unambiguous structural characterization is a critical step in the synthesis and development of these compounds, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful and definitive tool for this purpose.
This application note provides a detailed guide for researchers on the assignment of ¹H and ¹³C NMR spectra for substituted pyrazolo[3,4-b]pyridines. It outlines field-proven protocols, explains the influence of substituent effects on chemical shifts, and details the use of two-dimensional (2D) NMR techniques for confident and self-validating structure elucidation.
Core Principles and Structural Considerations
The pyrazolo[3,4-b]pyridine ring system consists of a pyrazole ring fused to a pyridine ring. A key structural feature is the possibility of tautomerism, specifically the 1H and 2H forms. However, computational studies and experimental evidence have shown that the 1H-tautomer is significantly more stable, and thus, is the predominant form observed in solution.[3][5] The standard numbering of the heterocyclic core, essential for correct NMR assignment, is shown below.
Caption: Numbering of the Pyrazolo[3,4-b]pyridine core.
The electronic nature of substituents at positions C3, C4, C5, and C6, as well as on the pyrazole nitrogen (N1), significantly influences the chemical shifts of the ring protons and carbons. Electron-donating groups (EDGs) like -CH₃ or -OCH₃ will generally shield nearby protons and carbons, causing their signals to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) such as -NO₂, -CN, or halogens will deshield them, shifting their signals to a higher chemical shift (downfield).
Experimental Protocols
A robust and reproducible NMR dataset starts with meticulous sample preparation and data acquisition.
Protocol 1: NMR Sample Preparation
-
Analyte Quantity:
-
Solvent Selection:
-
Choose a deuterated solvent that fully dissolves the sample. DMSO-d₆ is often a good first choice due to its excellent solubilizing power for many heterocyclic compounds. It also has the advantage of minimizing the exchange of N-H protons, allowing for their observation.
-
CDCl₃ is another common choice, but be aware that acidic impurities can sometimes lead to peak broadening.[7] Other solvents like acetone-d₆ or methanol-d₄ can also be used depending on solubility.[8]
-
-
Sample Filtration:
-
Dissolve the compound in a small vial with approximately 0.6-0.7 mL of the deuterated solvent.[9]
-
To remove any microscopic solid particles that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Do not use cotton wool, as solvents can leach impurities from it.
-
-
Internal Standard (Optional):
-
Tetramethylsilane (TMS) is commonly used as an internal reference (0 ppm). Most commercially available deuterated solvents already contain TMS. If not, a very small amount can be added.
-
Protocol 2: NMR Data Acquisition
For unambiguous assignment, a suite of 1D and 2D NMR experiments is essential.
-
1D Experiments:
-
¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, signal integrations, and coupling patterns.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are invaluable for determining the multiplicity of each carbon signal (i.e., distinguishing between CH, CH₂, and CH₃ groups). Quaternary carbons are absent in DEPT spectra.[10]
-
-
2D Experiments:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (³JHH coupling). This is crucial for tracing the connectivity of the pyridine ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence) or HETCOR: This experiment correlates protons directly to the carbons they are attached to (¹JCH).[11][12] It is the primary method for assigning the carbons of the pyridine ring based on their known proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).[12][13] This is essential for assigning quaternary carbons and for confirming the overall connectivity of the scaffold, linking substituents to the core structure.
-
Data Interpretation and Assignment Strategy
The following workflow provides a logical path to complete structural assignment.
Caption: Logical workflow for NMR-based structure elucidation.
Characteristic Chemical Shifts
The following tables summarize typical chemical shift ranges for the pyrazolo[3,4-b]pyridine core. Note that these values can vary significantly based on the solvent and the electronic nature of substituents.[14][15]
Table 1: Typical ¹H NMR Chemical Shift Ranges (ppm)
| Proton | Typical Range (ppm) | Multiplicity (Unsubstituted) | Notes |
| N1-H | 12.0 - 14.0 | Broad singlet | Often observed in DMSO-d₆. Position is concentration and temperature dependent. |
| H3 | 8.0 - 8.5 | Singlet | When unsubstituted at C3. Sensitive to substitution at N1 and N2. |
| H4 | 8.5 - 8.8 | Doublet of doublets | Coupled to H5 and H6. Typically the most downfield pyridine proton. |
| H5 | 7.1 - 7.5 | Doublet of doublets | Coupled to H4 and H6. |
| H6 | 8.3 - 8.6 | Doublet of doublets | Coupled to H4 and H5. |
Data compiled from various sources, including references[10] and[15].
Table 2: Typical ¹³C NMR Chemical Shift Ranges (ppm)
| Carbon | Typical Range (ppm) | Notes |
| C3 | 130 - 145 | Quaternary when substituted. Chemical shift is highly dependent on the substituent. |
| C3a | 145 - 155 | Quaternary. |
| C4 | 115 - 125 | |
| C5 | 120 - 130 | |
| C6 | 148 - 155 | |
| C7a | 140 - 150 | Quaternary. |
Data compiled from various sources, including references[2] and[16].
Case Study: Assignment of a Substituted Derivative
Let's consider a hypothetical example: 1-phenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine.
-
¹H NMR & COSY:
-
The pyridine protons (H4, H5, H6) would show a characteristic AMX spin system. COSY would show cross-peaks between H4-H5 and H5-H6.
-
A singlet around 2.5 ppm would be assigned to the C3-methyl group.
-
A multiplet in the aromatic region (7.2-7.6 ppm) would correspond to the N1-phenyl group.
-
-
HSQC:
-
This would directly link the signals for H4, H5, and H6 to their respective carbon signals (C4, C5, C6).
-
-
HMBC:
-
C3 Assignment: The methyl protons (~2.5 ppm) would show a correlation to the C3 carbon, confirming its assignment.
-
Quaternary Carbon Assignment:
-
The H4 proton would show a ³J correlation to C3a.
-
The H5 proton would show correlations to C3a and C7a.
-
The H6 proton would show a correlation to C7a.
-
-
Substituent Linkage: The ortho-protons of the N1-phenyl group would show a ³J correlation to the C7a carbon, confirming the point of attachment.
-
Conclusion
The systematic application of 1D and 2D NMR techniques provides a robust and reliable method for the complete and unambiguous structural assignment of substituted pyrazolo[3,4-b]pyridines. By following a logical workflow that begins with assigning the more straightforward proton signals and then using 2D correlation experiments to build the carbon skeleton and place substituents, researchers can confidently elucidate the structures of novel compounds. This detailed characterization is fundamental to understanding structure-activity relationships and advancing the development of new therapeutics based on this important heterocyclic scaffold.
References
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ResearchGate. (n.d.). 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives | Download Table. Retrieved from [Link]
- Taylor, E. C., & Martin, S. F. (1974). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Organic Chemistry, 39(16), 2317–2322.
- Claramunt, R. M., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-427.
- Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-429.
- Ion, R. M. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures.
- Klapars, A., et al. (2020). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 25(18), 4208.
- Abdel-Aziz, A. A.-M., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 28(22), 7549.
- Cidade, H., et al. (2009). NMR analysis of a series of substituted pyrazolo[3,4-d]pyrimidines-4-amines. Magnetic Resonance in Chemistry, 47(10), 889-893.
- Quiroga, J., et al. (2021).
- Wang, X., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6432.
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MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
- Dal Piaz, V., & Chimichi, S. (1985). New Pyrazolo[3,4-b]pyridine and Pyrazolo[3,4-d]pyrimidine Derivatives from 4-Acetyl-5-amino-1,3-diphenylpyrazole. Heterocycles, 23(10), 2639-2644.
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University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (4 a) by ¹H‐NMR. Retrieved from [Link]
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Widener University. (n.d.). Sample Preparation. Retrieved from [Link]
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Semantic Scholar. (n.d.). S1 Supporting Information Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design. Retrieved from [Link]
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Nanalysis. (2019, October 15). 2D NMR Experiments - HETCOR. Retrieved from [Link]
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Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
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Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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- Elguero, J., et al. (2021).
- Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1646-1662.
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Application Note: High-Resolution Mass Spectrometry for the Characterization of 5-Chloro-1H-pyrazolo[3,4-b]pyridine
Abstract
This application note provides a comprehensive guide to the analysis of 5-Chloro-1H-pyrazolo[3,4-b]pyridine, a key heterocyclic building block in modern drug discovery, using Liquid Chromatography coupled with Mass Spectrometry (LC-MS). We present detailed protocols for sample preparation, optimized LC-MS/MS parameters, and an in-depth analysis of the compound's ionization and fragmentation behavior. This guide is intended for researchers, analytical chemists, and drug development professionals seeking a robust and reliable method for the characterization and quality control of pyrazolopyridine-based compounds.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a critical intermediate in the synthesis of a wide array of bioactive molecules. Its fused heterocyclic structure serves as a versatile scaffold for the development of potent and selective inhibitors of various enzymes and receptors implicated in diseases ranging from cancer to neurological disorders. The precise characterization of this and related small molecules is paramount in drug development to ensure purity, confirm identity, and understand metabolic fate.[1]
Mass spectrometry is an indispensable tool for these analytical challenges, offering high sensitivity and selectivity for the detailed structural elucidation of pharmaceutical compounds.[1] This application note will focus on Electrospray Ionization (ESI) as the preferred method, given its suitability for polar, nitrogen-containing heterocyclic compounds.
Foundational Principles: Electrospray Ionization for Pyrazolopyridine Analysis
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of moderately polar and thermally labile molecules like this compound.[2] The process involves the formation of a fine spray of charged droplets from a sample solution. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions. For nitrogen-containing heterocycles, ESI in positive ion mode is highly effective due to the basicity of the nitrogen atoms, which are readily protonated to form [M+H]⁺ ions.[3]
The choice of ESI is further justified by its seamless compatibility with liquid chromatography, enabling the separation of the analyte from complex matrices prior to mass analysis, which is crucial for impurity profiling and pharmacokinetic studies.[4]
Experimental Workflow: From Sample to Spectrum
A systematic approach is essential for reproducible and accurate mass spectrometry analysis. The following workflow outlines the key stages from sample preparation to data interpretation.
Caption: Overall workflow for the LC-MS/MS analysis of this compound.
Protocol: Sample Preparation
Clean and well-prepared samples are fundamental to achieving high-quality mass spectra.[5]
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 1:1 (v/v) mixture of methanol and water to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution with the same solvent mixture to a final concentration of approximately 1 µg/mL. This concentration is typically sufficient for obtaining a strong signal in modern mass spectrometers.
-
Filtration: Prior to injection, filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or interfere with ionization.[5]
Protocol: Liquid Chromatography
Chromatographic separation ensures that the analyte is introduced into the mass spectrometer as a pure compound, which is critical for accurate analysis.
| Parameter | Recommended Setting | Rationale |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and peak shape for polar heterocyclic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good elution strength. |
| Gradient | 5% to 95% B over 5 minutes | A standard gradient for screening and analyzing small molecules. |
| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources and provides efficient separation. |
| Injection Volume | 2 µL | Minimizes peak broadening while providing sufficient analyte for detection. |
| Column Temperature | 40 °C | Improves peak symmetry and reduces viscosity. |
Protocol: Mass Spectrometry
The following parameters are a starting point and may require optimization based on the specific instrument used.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | The basic nitrogen atoms are readily protonated. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for stable ion generation. |
| Cone Voltage | 30 V | Prevents in-source fragmentation while efficiently transmitting ions. |
| Desolvation Gas | Nitrogen, 600 L/hr | Facilitates droplet desolvation for efficient ion formation. |
| Desolvation Temp. | 350 °C | Aids in solvent evaporation without thermal degradation of the analyte. |
| Scan Range (Full Scan) | m/z 50-300 | Covers the expected mass of the analyte and potential fragments. |
| MS/MS Collision Energy | 10-40 eV (Ramp) | A range of energies ensures the capture of a comprehensive fragmentation spectrum. |
Data Analysis and Interpretation
Expected Mass Spectrum
The chemical formula for this compound is C₆H₄ClN₃, with a monoisotopic molecular weight of 153.0148.[3] Due to the presence of a chlorine atom, the mass spectrum will exhibit a characteristic isotopic pattern. The two major isotopes of chlorine are ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in two prominent peaks in the mass spectrum for any chlorine-containing ion, separated by approximately 2 m/z units, with a relative intensity ratio of roughly 3:1.
| Ion | Formula | Calculated m/z ([M+H]⁺) | Isotopic Pattern |
| Molecular Ion | [C₆H₅³⁵ClN₃]⁺ | 154.0221 | ~100% |
| M+2 Isotope | [C₆H₅³⁷ClN₃]⁺ | 156.0192 | ~32% |
Proposed Fragmentation Pathway
Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the molecular ion. The proposed fragmentation pathway for the [M+H]⁺ ion of this compound is initiated by the loss of common neutral molecules and subsequent ring cleavages.
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In Vitro Assay Protocols for Pyrazolo[3,4-b]pyridine Compounds: A Guide for Kinase Inhibitor Profiling
<
Introduction: The Significance of Pyrazolo[3,4-b]pyridines in Kinase-Targeted Drug Discovery
The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds designed to modulate critical cellular processes.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including potent inhibition of various protein kinases.[1][3][4] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases prime targets for therapeutic intervention.[5][6][7] Consequently, the development of robust and reliable in vitro assays is paramount for the discovery, characterization, and optimization of novel pyrazolo[3,4-b]pyridine-based kinase inhibitors.[8]
This guide provides a comprehensive overview of established in vitro assay protocols tailored for the evaluation of pyrazolo[3,4-b]pyridine compounds. We will delve into the mechanistic principles behind these assays, offer step-by-step experimental workflows, and provide insights into data analysis and interpretation. The primary focus will be on assays designed to quantify kinase inhibition, a common therapeutic goal for this class of compounds.[1][9][10]
Pillar 1: Primary Screening - Quantifying Kinase Inhibition with Luminescence-Based ATP Detection
The Rationale: Why Measure ATP Consumption?
Protein kinases catalyze the transfer of a phosphate group from adenosine triphosphate (ATP) to a substrate molecule.[6][7] This fundamental reaction means that as a kinase is active, ATP is consumed.[6][11] Luminescence-based assays, such as Promega's Kinase-Glo®, leverage this principle by measuring the amount of ATP remaining in a reaction.[11][12] The assay utilizes a thermostable luciferase enzyme that produces a stable "glow-type" luminescent signal, which is directly proportional to the ATP concentration.[11][12] Therefore, a high luminescent signal indicates low kinase activity (more ATP remaining), while a low signal signifies high kinase activity (less ATP remaining).[11][12] This inverse correlation provides a sensitive and high-throughput method for screening potential kinase inhibitors.[11][13]
Experimental Workflow: Luminescence-Based Kinase Assay
The following protocol is a generalized workflow for assessing the inhibitory potential of pyrazolo[3,4-b]pyridine compounds against a target kinase.
Materials and Reagents
| Reagent/Material | Example Supplier & Cat. No. | Notes |
| Recombinant Kinase (e.g., Src) | Millipore (14-117) | Ensure high purity and activity. |
| Kinase Substrate | Varies by kinase (e.g., Poly(Glu,Tyr) 4:1 for Src) | Use a validated substrate for the specific kinase. |
| Pyrazolo[3,4-b]pyridine Compounds | Synthesized or Commercial | Dissolve in 100% DMSO for stock solutions. |
| ATP | Sigma-Aldrich (A7699) | Prepare fresh stock solutions. |
| Kinase Assay Buffer | Varies; typically Tris-based with MgCl₂ | Optimize for the specific kinase.[5] |
| Kinase-Glo® Luminescent Kinase Assay Kit | Promega (V6711) | Store reagents as per manufacturer's instructions. |
| White, Opaque-Walled Multiwell Plates | Corning (3917) | Essential for luminescence assays to prevent crosstalk. |
| Plate-Reading Luminometer | Various | Capable of reading glow luminescence. |
Step-by-Step Protocol
-
Compound Preparation: Prepare a serial dilution of the pyrazolo[3,4-b]pyridine compounds in the assay buffer. A common starting concentration is 10 µM, with subsequent 3-fold or 10-fold dilutions.[14] Include a vehicle control (DMSO) at the same final concentration as the test compounds.
-
Reaction Setup:
-
Add 5 µL of the diluted compound or vehicle to the wells of a white, opaque-walled 384-well plate.
-
Add 10 µL of a solution containing the target kinase and its substrate in the assay buffer to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[14]
-
-
Initiate Kinase Reaction: Add 10 µL of the ATP solution to each well to start the reaction. The final ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure assay sensitivity and comparability of IC50 values.[14]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the assay, which may require prior optimization.[5][14]
-
Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 25 µL of the Kinase-Glo® reagent to each well. This will stop the kinase reaction and initiate the luminescent signal.[14]
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Pillar 2: Orthogonal Validation - Homogeneous Time-Resolved Fluorescence (HTRF) Assay
The Rationale: A Different Perspective on Inhibition
To ensure the observed inhibition is not an artifact of the primary assay format (e.g., interference with the luciferase enzyme), it is crucial to employ an orthogonal assay with a different detection principle. Homogeneous Time-Resolved Fluorescence (HTRF) is an excellent choice for this purpose.[15][16][17]
HTRF assays measure the accumulation of the phosphorylated product.[16] A common format uses a biotinylated substrate and a europium cryptate-labeled anti-phospho-specific antibody.[15][16] When the substrate is phosphorylated by the kinase, the antibody binds. The addition of streptavidin-XL665, which binds to the biotinylated substrate, brings the europium donor and the XL665 acceptor into close proximity, resulting in a FRET (Förster Resonance Energy Transfer) signal.[15][16] In this case, the HTRF signal is directly proportional to kinase activity.
Experimental Workflow: HTRF Kinase Assay
Materials and Reagents
| Reagent/Material | Example Supplier & Cat. No. | Notes |
| HTRF KinEASE™ TK Kit | Revvity | Contains universal biotinylated substrate, Eu-cryptate antibody, and SA-XL665. |
| Recombinant Kinase | As per primary assay | |
| Pyrazolo[3,4-b]pyridine Compounds | As per primary assay | |
| ATP | As per primary assay | |
| HTRF-compatible microplate reader | Various | Capable of time-resolved fluorescence reading. |
Step-by-Step Protocol
-
Reagent Preparation: Prepare working solutions of the kinase, substrate, and ATP in the appropriate enzymatic buffer as recommended by the kit manufacturer.[18]
-
Kinase Reaction:
-
Dispense the test compounds and controls into the assay plate.
-
Add the kinase and the biotinylated substrate mixture to the wells.
-
Allow a brief pre-incubation period (e.g., 15 minutes) at room temperature.[15]
-
Initiate the reaction by adding ATP.
-
Incubate for the desired period (e.g., 10 or 30 minutes) at room temperature, covering the plate to prevent evaporation.[15]
-
-
Detection:
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).[15] The HTRF ratio is typically calculated as (665 nm emission / 620 nm emission) x 10,000.[15]
Pillar 3: Data Analysis and Interpretation
Calculating the IC50 Value
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[19] It is a standard measure of inhibitor potency.
-
Data Normalization: Convert the raw data (luminescence or HTRF ratio) into a percentage of inhibition.
-
The "0% inhibition" control (or "high activity" control) is the reaction with the vehicle (e.g., DMSO) but no inhibitor.
-
The "100% inhibition" control (or "low activity" control) can be a reaction without the enzyme or with a known potent inhibitor at a high concentration.
-
Calculate % Inhibition = 100 * (1 - [(Signal_compound - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition)]).
-
-
Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope).[20]
-
IC50 Determination: The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[19][20]
Quantitative Data Summary (Example)
| Compound | Target Kinase | Primary Assay IC50 (nM) (Luminescence) | Orthogonal Assay IC50 (nM) (HTRF) |
| Pyrazolo[3,4-b]pyridine A | Src | 50 | 65 |
| Pyrazolo[3,4-b]pyridine B | Src | 250 | 310 |
| Staurosporine (Control) | Src | 5 | 8 |
Trustworthiness of the Protocol: Self-Validation
The dual-assay approach is a self-validating system. Consistent IC50 values across different assay platforms (e.g., luminescence and HTRF) significantly increase the confidence that the observed activity is due to genuine inhibition of the target kinase and not an artifact of a specific detection method.[21] A large discrepancy between the IC50 values from the two assays would warrant further investigation.[21]
Secondary Cellular Assays: Bridging the Gap to Biological Relevance
While biochemical assays are essential for determining direct enzyme inhibition, it is crucial to assess the compound's activity in a cellular context.
Cellular Target Engagement
Assays like the NanoBRET™ Target Engagement Assay can measure the binding of the compound to the target kinase within intact cells.[22] This confirms that the compound can penetrate the cell membrane and interact with its intended target in a physiological environment.[22]
Downstream Signaling and Cell Viability
To confirm that target engagement translates into a functional cellular response, one can perform a Western blot to analyze the phosphorylation of a known downstream substrate of the target kinase.[21] A reduction in the phosphorylation of the substrate in the presence of the pyrazolo[3,4-b]pyridine compound provides strong evidence of on-target activity.[21] Subsequently, cell viability assays (e.g., MTT or CellTiter-Glo®) can be used to determine the compound's effect on cell proliferation or cytotoxicity, providing an IC50 value for a cellular phenotype.[21]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | Inaccurate pipetting; Edge effects on the plate; Incomplete mixing of reagents. | Use calibrated pipettes; Avoid using the outer wells of the plate or randomize the plate layout; Ensure thorough mixing after each reagent addition.[14] |
| Low Signal-to-Background Ratio | Suboptimal enzyme or substrate concentration; Insufficient incubation time; Inactive enzyme. | Optimize enzyme and substrate concentrations; Perform a time-course experiment to determine the optimal incubation time; Verify the activity of the enzyme stock with a control inhibitor.[14] |
| Inconsistent IC50 Values | ATP concentration is too high (for ATP-competitive inhibitors); Compound solubility issues; Assay not in the linear range. | Perform the assay with ATP concentration at or near the Km value; Verify compound solubility in the assay buffer; Ensure less than 10-15% of the substrate is consumed during the reaction.[14] |
| Discrepancy between Luminescence and HTRF Assays | Compound interferes with one of the detection systems (e.g., inhibits luciferase or quenches fluorescence). | This is the purpose of the orthogonal assay. Prioritize the data from the assay that is less prone to compound interference. Consider a third, label-free assay if necessary. |
Conclusion
The systematic evaluation of pyrazolo[3,4-b]pyridine compounds using a combination of a primary high-throughput screening assay, an orthogonal validation assay, and subsequent cellular assays provides a robust framework for identifying and characterizing novel kinase inhibitors. By understanding the principles behind each method and adhering to rigorous experimental design and data analysis, researchers can generate reliable and reproducible data, accelerating the journey from a promising chemical scaffold to a potential therapeutic agent.
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- What are the common methods available to detect kinase activities?. (2023, May 24). AAT Bioquest.
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- HTRF KinEASE TK Kit, 1,000 Assay Points. (n.d.). Revvity.
- Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience.
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- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. revvity.com [revvity.com]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. courses.edx.org [courses.edx.org]
- 20. clyte.tech [clyte.tech]
- 21. benchchem.com [benchchem.com]
- 22. reactionbiology.com [reactionbiology.com]
molecular docking of pyrazolo[3,4-b]pyridines with target proteins
Abstract
Pyrazolo[3,4-b]pyridines represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including kinase inhibition, antiviral, and anticancer effects. Understanding the molecular interactions between these ligands and their protein targets is paramount for rational drug design and optimization. This application note provides a detailed, field-proven guide for researchers and drug development professionals on performing molecular docking studies of pyrazolo[3,4-b]pyridine derivatives. We will delve into the causality behind experimental choices, from ligand and protein preparation to the interpretation of docking results, ensuring a self-validating and robust computational workflow.
Introduction: The Significance of Pyrazolo[3,4-b]pyridines and Molecular Docking
The pyrazolo[3,4-b]pyridine core is a heterocyclic aromatic structure that has garnered significant attention in drug discovery. Its rigid, planar nature and the strategic placement of nitrogen atoms allow for a variety of hydrogen bonding patterns and other non-covalent interactions within protein binding sites. Derivatives have shown potent inhibitory activity against key protein targets like cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and Src family kinases, which are often implicated in cancer and inflammatory diseases.
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). By simulating the binding process, we can elucidate the intermolecular interactions, predict binding affinity, and understand the structural basis of a ligand's biological activity. This knowledge is instrumental in guiding lead optimization, predicting potential off-target effects, and designing novel compounds with enhanced potency and selectivity.
Foundational Principles: More Than Just a Simulation
A successful docking experiment is not merely about running software; it's about understanding the underlying principles to make informed decisions. The process relies on two key components: a search algorithm and a scoring function.
-
Search Algorithm: This component explores the conformational space of the ligand within the defined binding site of the protein. It generates a multitude of possible binding poses.
-
Scoring Function: This component estimates the binding free energy for each generated pose. The scores are used to rank the poses, with the lowest energy pose typically representing the most stable and likely binding mode.
The choice of software, force field, and preparation steps directly impacts the reliability of these components. For pyrazolo[3,4-b]pyridines, careful attention must be paid to protonation states of the heterocyclic nitrogens and the geometry of the ligand, as these factors critically influence the resulting interactions.
Experimental Workflow: A Step-by-Step Protocol
This protocol outlines a comprehensive workflow for docking a pyrazolo[3,4-b]pyridine ligand into a target protein, using widely accepted and validated tools.
Diagram: Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Protocol 1: Protein and Ligand Preparation
Rationale: The quality of your input structures is the single most important factor for a successful docking study. "Garbage in, garbage out" is a well-known adage in computational chemistry. Proper preparation ensures that protonation states, charges, and geometries are physically realistic.
Materials:
-
Protein Data Bank (PDB) ID of the target protein.
-
2D or 3D structure of the pyrazolo[3,4-b]pyridine ligand.
-
Software: UCSF Chimera, AutoDock Tools, PyMOL.
Steps:
-
Protein Preparation: a. Obtain Structure: Download the crystal structure of the target protein from the PDB (e.g., PDB ID: 2BEJ for CDK2). b. Clean the Structure: Using UCSF Chimera or similar software, remove all water molecules, co-solvents, and any co-crystallized ligands. This is done to provide a clean binding site for the new ligand. c. Add Hydrogens: The crystal structures from PDB often lack hydrogen atoms. Add hydrogens, ensuring that the protonation states of titratable residues (like Histidine, Aspartate, Glutamate) are appropriate for a physiological pH (typically pH 7.4). d. Assign Charges: Assign partial charges to all atoms using a standard force field like AMBER or Gasteiger. This is crucial for calculating electrostatic interactions. e. Save the prepared protein in a .pdbqt format for use with AutoDock Vina or a similar format for other docking software.
-
Ligand Preparation: a. Generate 3D Structure: If starting from a 2D structure, use a program like ChemDraw or an online tool to generate a 3D conformation. b. Energy Minimization: Perform a geometry optimization and energy minimization of the 3D ligand structure using a force field like MMFF94. This ensures the ligand is in a low-energy, stable conformation before docking. c. Assign Charges: As with the protein, assign partial charges (e.g., Gasteiger charges). d. Define Torsions: Define the rotatable bonds in the ligand. For the relatively rigid pyrazolo[3,4-b]pyridine core, torsions will primarily be on any flexible side chains. e. Save the prepared ligand in the appropriate format (e.g., .pdbqt).
Protocol 2: Docking Simulation with AutoDock Vina
Rationale: AutoDock Vina is a widely used and well-validated docking program known for its speed and accuracy. The key to a successful run is the correct definition of the search space (the grid box).
Materials:
-
Prepared protein and ligand files (.pdbqt).
-
AutoDock Vina software.
-
AutoDock Tools for grid box setup.
Steps:
-
Define the Binding Site (Grid Box): a. Load the prepared protein into AutoDock Tools. b. Identify the active site. If a co-crystallized ligand was present, the active site is well-defined. If not, use literature information or site-finder tools to locate it. c. Center the grid box on the active site. The size of the box should be large enough to accommodate the pyrazolo[3,4-b]pyridine ligand and allow for some rotational and translational freedom, but not so large that it becomes computationally expensive and reduces accuracy. A typical size might be 20x20x20 Å. d. Save the grid parameters to a configuration file (e.g., conf.txt).
-
Create the Configuration File (conf.txt):
-
Run the Docking Simulation: a. Open a command-line terminal. b. Navigate to the directory containing your files. c. Execute the Vina command: vina --config conf.txt --log docking_log.txt
Results Analysis and Interpretation
Rationale: The output of a docking run is a set of poses and corresponding binding energy scores. A critical analysis is required to identify the most plausible binding mode.
Table 1: Example Docking Results for a Pyrazolo[3,4-b]pyridine against CDK2
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) | Key Interactions (Residue) |
| 1 | -9.5 | 0.00 | H-bond (LEU83), Pi-stacking (PHE80) |
| 2 | -9.2 | 1.25 | H-bond (LEU83), H-bond (GLU81) |
| 3 | -8.8 | 1.98 | H-bond (LEU83) |
| 4 | -8.5 | 2.50 | Hydrophobic contact (ILE10, VAL18) |
Note: Data is illustrative and will vary based on the specific ligand and protein.
Steps for Analysis:
-
Analyze Binding Energies: The binding affinity score (in kcal/mol) is an estimate of the binding free energy. More negative values indicate stronger predicted binding. The top-ranked pose is the one with the lowest energy.
-
Clustering and Pose Selection: Vina will output multiple binding modes. Often, these can be clustered based on their root-mean-square deviation (RMSD). Poses within a 2.0 Å RMSD of each other are generally considered to be in the same cluster. The lowest energy pose of the most populated cluster is often the most reliable prediction.
-
Visualize Interactions: a. Load the protein and the top-ranked ligand pose(s) into a visualization software like PyMOL or UCSF Chimera. b. Identify and analyze the key non-covalent interactions. For pyrazolo[3,4-b]pyridines, look for:
- Hydrogen Bonds: The nitrogen atoms in the pyrazole and pyridine rings are excellent H-bond acceptors, while any -NH groups are donors. These often interact with the protein backbone in the hinge region of kinases.
- Pi-Pi Stacking: The aromatic rings can form favorable stacking interactions with aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP).
- Hydrophobic Interactions: Alkyl or aryl substituents on the core can form hydrophobic contacts with nonpolar residues.
-
Validation (Trustworthiness):
-
Re-docking: A crucial validation step is to take a protein with a known co-crystallized ligand, remove the ligand, and then dock it back into the binding site. If the docking protocol can reproduce the experimental binding pose (typically with an RMSD < 2.0 Å), it provides confidence in the methodology.
-
Comparison with Known Binders (SAR): If experimental data is available for a series of related pyrazolo[3,4-b]pyridine analogs, the docking scores should ideally correlate with their experimental activities (e.g., IC50 values).
-
Conclusion and Best Practices
Molecular docking is an invaluable tool for understanding the binding of pyrazolo[3,4-b]pyridines to their protein targets. By following a rigorous and well-validated protocol, researchers can gain significant insights into the structural basis of molecular recognition, guiding further experimental work and accelerating the drug discovery process.
Key Best Practices:
-
Always start with high-quality structures.
-
Carefully define the binding site and grid parameters.
-
Do not rely solely on the top docking score; visually inspect the top poses and their interactions.
-
Whenever possible, validate your docking protocol against experimental data.
References
-
Title: Pyrazolo[3,4-b]pyridine as a promising scaffold for the design of potent and selective kinase inhibitors. Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: A review on recent advances of pyrazolo[3,4-b]pyridine scaffold in medicinal chemistry. Source: Bioorganic & Medicinal Chemistry URL: [Link]
Synthesis of Pyrazolo[3,4-b]pyridines via Multicomponent Reactions: An Application Guide for Medicinal Chemists
Introduction: The Privileged Scaffold and the Power of MCRs
The pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine bases like adenine and guanine allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics.[1][2][3] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4][5]
Traditionally, the synthesis of such fused heterocycles involved multi-step, often tedious, procedures. However, the advent of Multicomponent Reactions (MCRs) has revolutionized this process. MCRs combine three or more starting materials in a single, one-pot operation to form a complex product that incorporates substantial portions of all reactants. This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste, aligning perfectly with the principles of green chemistry.[2][6] This guide provides an in-depth overview of the most effective MCR strategies for synthesizing pyrazolo[3,4-b]pyridines, complete with mechanistic insights and detailed experimental protocols.
Core Synthetic Strategies: Building the Pyridine Ring on a Pyrazole Precursor
The most prevalent and versatile MCR approach for constructing the pyrazolo[3,4-b]pyridine scaffold involves the annulation of a pyridine ring onto a pre-existing 5-aminopyrazole.[7][8] This strategy typically involves the reaction of a 5-aminopyrazole, an aldehyde, and a compound containing an active methylene group (e.g., a β-ketonitrile or a malonate derivative).[2][9]
Mechanism of the Three-Component Reaction
The reaction proceeds through a cascade of interconnected equilibria. The generally accepted mechanism for the reaction between a 5-aminopyrazole, an aromatic aldehyde, and an active methylene nitrile is as follows:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the aromatic aldehyde and the active methylene compound (e.g., malononitrile). This step forms a highly electrophilic arylidene intermediate.
-
Michael Addition: The nucleophilic C4 position of the 5-aminopyrazole ring attacks the β-carbon of the arylidene intermediate in a classic Michael addition.
-
Cyclization and Tautomerization: An intramolecular cyclization occurs as the amino group at the C5 position of the pyrazole attacks the nitrile carbon.
-
Dehydrogenation/Aromatization: The resulting dihydropyrazolo[3,4-b]pyridine intermediate undergoes spontaneous or induced oxidation (dehydrogenation) to yield the final, stable aromatic pyrazolo[3,4-b]pyridine product.[10]
Visualizing the MCR Workflow
The following diagram illustrates a typical experimental workflow for the multicomponent synthesis of pyrazolo[3,4-b]pyridines.
Caption: Mechanism of three-component pyrazolopyridine synthesis.
Application Notes and Protocols
This section provides detailed protocols for the synthesis of pyrazolo[3,4-b]pyridine derivatives using both conventional heating and microwave irradiation, highlighting the trend towards greener synthetic methods. [11]
Protocol 1: Conventional Synthesis of Ethyl 4-(4-methoxyphenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
This protocol is a representative example of a three-component reaction under thermal conditions.
Materials and Equipment:
-
5-Amino-3-methyl-1-phenylpyrazole
-
4-Methoxybenzaldehyde
-
Ethyl 2-cyanoacetate
-
Triethylamine (TEA)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Thin-Layer Chromatography (TLC) apparatus
-
Standard glassware for workup and filtration
Procedure:
-
In a 100 mL round-bottom flask, combine 5-amino-3-methyl-1-phenylpyrazole (1 mmol), 4-methoxybenzaldehyde (1 mmol), and ethyl 2-cyanoacetate (1 mmol) in 20 mL of ethanol.
-
Add triethylamine (0.5 mmol) as a basic catalyst to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 10 mL).
-
Recrystallize the crude product from ethanol to obtain the pure pyrazolo[3,4-b]pyridine derivative.
Rationale: Ethanol is a common and effective solvent for this reaction. Triethylamine acts as a base to catalyze the initial Knoevenagel condensation. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Protocol 2: Microwave-Assisted Green Synthesis of 4-Aryl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles
Microwave-assisted synthesis offers a significant acceleration of reaction times and often leads to higher yields, representing a greener alternative to conventional heating. [9][11] Materials and Equipment:
-
5-Amino-3-methyl-1-phenylpyrazole
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Malononitrile
-
Triethylamine (TEA)
-
Water
-
Microwave synthesis reactor with sealed vessels
-
Magnetic stirrer
-
Standard glassware for workup and filtration
Procedure:
-
In a 10 mL microwave reaction vessel, place a magnetic stir bar.
-
Add 5-amino-3-methyl-1-phenylpyrazole (1 mmol), the chosen aromatic aldehyde (1 mmol), malononitrile (1 mmol), and triethylamine (0.5 mmol).
-
Add 4 mL of water as the solvent. [11]4. Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 40-100°C for 15-30 minutes. The optimal temperature and time may vary depending on the specific aldehyde used.
-
After irradiation, cool the vessel to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
The product is often pure enough for characterization, but can be further purified by recrystallization if needed.
Rationale: Water is used as a green solvent. [11]Microwave irradiation provides rapid and uniform heating, drastically reducing reaction times compared to conventional methods. This efficiency minimizes energy consumption and the potential for side-product formation.
Data Summary: Scope of the Reaction
The versatility of the MCR approach allows for the synthesis of a diverse library of pyrazolo[3,4-b]pyridines by simply varying the starting materials. The table below summarizes the scope of the reaction with different aromatic aldehydes under microwave conditions.
| Entry | Aldehyde (Ar-CHO) | R Group (Ar) | Yield (%) [11] |
| 1 | 4-Methoxybenzaldehyde | 4-OCH₃-C₆H₄ | 91 |
| 2 | 4-Chlorobenzaldehyde | 4-Cl-C₆H₄ | 89 |
| 3 | 4-Nitrobenzaldehyde | 4-NO₂-C₆H₄ | 92 |
| 4 | 4-(Methylthio)benzaldehyde | 4-SCH₃-C₆H₄ | 83 |
| 5 | 3,4-Dimethoxybenzaldehyde | 3,4-(OCH₃)₂-C₆H₃ | 86 |
Analysis: The reaction tolerates a wide range of substituents on the aromatic aldehyde, including both electron-donating (e.g., -OCH₃) and electron-withdrawing (e.g., -Cl, -NO₂) groups, consistently providing high yields. This demonstrates the robustness and broad applicability of the MCR methodology for generating chemical diversity.
Conclusion
Multicomponent reactions provide a powerful, efficient, and environmentally conscious platform for the synthesis of medicinally important pyrazolo[3,4-b]pyridines. By understanding the underlying mechanisms and leveraging modern techniques like microwave-assisted synthesis, researchers can rapidly access diverse libraries of these privileged scaffolds. The protocols and data presented herein serve as a practical guide for scientists in drug discovery and development, facilitating the exploration of this critical chemical space for the next generation of therapeutics.
References
- Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity.
-
Gomez-Gutierrez, P., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]
-
Gomez-Gutierrez, P., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
- Bondock, S., et al. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry.
-
Karalis, P., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]
-
Ziarani, G. M., et al. (2018). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. ResearchGate. [Link]
-
Shaik, A. B., et al. (2023). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Pharmaceuticals. [Link]
-
Gomez-Gutierrez, P., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. [Link]
- A Multicomponent Approach to Highly Substituted 1H-Pyrazolo[3,4-b]pyridines. ACS Omega.
- Recent green approaches for the synthesis of pyrazolo[3,4‐d]pyrimidines: A mini review. ChemistrySelect.
-
Li, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules. [Link]
-
Ganesan, S., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
-
Kumar, A., et al. (2023). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. ChemistrySelect. [Link]
-
Scope of the substrates for the synthesis of pyrazolo[3,4‐b]pyridines 4... ResearchGate. [Link]
-
Moskalenko, Y. S., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry. [Link]
-
Karchava, A. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. [Link]
-
The synthesis route of pyrazolo[3,4-b]pyridine derivatives 43a–h. ResearchGate. [Link]
- 194 recent advances in the synthesis of new pyrazole deriv
Sources
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- 5. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Introduction: The Ascendancy of a Versatile Heterocycle
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is a constant endeavor. Among the myriad of heterocyclic systems, the pyrazolo[3,4-b]pyridine core has emerged as a "privileged scaffold," a molecular framework that demonstrates the ability to bind to a variety of biological targets and exhibit a wide range of pharmacological activities.[1][2] Its structural resemblance to purine bases, the fundamental components of nucleic acids, provides a logical basis for its interaction with a multitude of enzymes and receptors, particularly kinases.[3][4] This guide provides an in-depth exploration of the synthesis, biological applications, and structure-activity relationships of pyrazolo[3,4-b]pyridine derivatives, offering field-proven insights and detailed protocols for researchers and drug development professionals. The diverse biological activities of this scaffold include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, underscoring its significance in contemporary drug discovery.[5][6]
Oncology: A Dominant Arena for Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine nucleus is a cornerstone in the design of novel anticancer agents, primarily through the inhibition of various protein kinases that are critical for tumor growth and proliferation.[1][4]
Mechanism of Action: Kinase Inhibition
Many pyrazolo[3,4-b]pyridine derivatives exert their anticancer effects by targeting the ATP-binding site of protein kinases. The N(1)-H of the pyrazole ring often forms a crucial hydrogen bond with the hinge region of the kinase domain, a key interaction for potent inhibition.[7] This interaction, coupled with substitutions at other positions of the bicyclic system, allows for the development of highly potent and selective kinase inhibitors.
Signaling Pathway: Fibroblast Growth Factor Receptor (FGFR) Inhibition
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant activation is implicated in various cancers. Pyrazolo[3,4-b]pyridine derivatives have been successfully developed as potent FGFR inhibitors.[7]
Caption: FGFR signaling pathway and its inhibition by pyrazolo[3,4-b]pyridines.
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the pyrazolo[3,4-b]pyridine scaffold have yielded crucial insights into the structural requirements for potent anticancer activity.
| Position | Substitution | Impact on Activity | Reference |
| N1 | H (unsubstituted) | Essential for H-bonding with the kinase hinge region. N-methylation leads to a complete loss of activity. | [7] |
| C3 | Substituted phenyl rings | Introduction of specific substituents, such as 2,6-dichloro substitution, enhances potency and selectivity for FGFR. | [7] |
| C5 | Various amides | Optimization of this position can lead to improved activity. | [4] |
Protocol: Synthesis of a Representative Pyrazolo[3,4-b]pyridine Derivative
This protocol outlines a general and widely applicable method for the synthesis of 1H-pyrazolo[3,4-b]pyridines, which involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[3][8]
Objective: To synthesize a 1,3,4,6-tetrasubstituted-1H-pyrazolo[3,4-b]pyridine.
Materials:
-
3-methyl-1-phenyl-1H-pyrazol-5-amine
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methyl-1-phenyl-1H-pyrazol-5-amine (1 equivalent) and ethyl acetoacetate (1.2 equivalents) in glacial acetic acid.
-
Causality: Glacial acetic acid serves as both the solvent and a catalyst for the condensation reaction. The slight excess of the dicarbonyl compound ensures the complete consumption of the limiting aminopyrazole.
-
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Self-Validation: The disappearance of the starting materials and the appearance of a new, less polar spot on the TLC plate indicates the formation of the product.
-
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove any residual acetic acid.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure pyrazolo[3,á-b]pyridine derivative. If necessary, further purification can be achieved by column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Experimental Workflow: Synthesis and Characterization
Sources
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity [ouci.dntb.gov.ua]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Pyrazolo[3,4-b]pyridine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields for this critical heterocyclic scaffold. The following troubleshooting guides and frequently asked questions (FAQs) are based on established synthetic methodologies and field-proven insights to help you navigate common experimental hurdles.
I. Troubleshooting Guide: Diagnosing and Resolving Low Yields
Low yields in the synthesis of pyrazolo[3,4-b]pyridines can arise from a multitude of factors, ranging from suboptimal reaction conditions to the inherent reactivity of the chosen substrates. This guide provides a systematic approach to identifying and addressing these issues.
Question 1: My primary cyclization reaction is resulting in a low yield of the desired pyrazolo[3,4-b]pyridine. What are the likely causes and how can I improve it?
Answer:
Low yields in the initial cyclization are a common challenge. The root cause often lies in one of three areas: reaction kinetics, side reactions, or product instability.
A. Suboptimal Reaction Conditions:
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Insufficient Reaction Time or Temperature: Many classical syntheses, such as those involving the condensation of aminopyrazoles with 1,3-dicarbonyl compounds, may require prolonged heating at reflux.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields.[2]
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Inappropriate Solvent: The choice of solvent is critical. While glacial acetic acid is commonly used, its acidic nature might not be suitable for all substrates.[1] Consider exploring other high-boiling point solvents like ethanol, dimethylformamide (DMF), or even solvent-free conditions, especially when using liquid reagents.[1]
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Catalyst Issues: For reactions requiring a catalyst, such as Lewis acids (e.g., ZnCl₂) or protic acids, ensure the catalyst is active and used in the correct stoichiometric amount.[2][3] In some cases, the catalyst may be degrading under the reaction conditions.
B. Competing Side Reactions:
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Formation of Regioisomers: When using non-symmetrical 1,3-dicarbonyl compounds, the formation of two different regioisomers is possible. The ratio of these isomers depends on the relative electrophilicity of the two carbonyl groups.[1] If one regioisomer is undesired, you may need to modify the substrate to favor the formation of the desired product or develop a robust purification method to separate the isomers.
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Azine Formation: In syntheses involving 2-chloro-3-formylpyridine, the formation of an azine species can significantly reduce the yield of the desired pyrazolo[3,4-b]pyridine.[4]
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Self-Condensation of Starting Materials: Aldehydes and ketones used in three-component reactions can undergo self-condensation, especially under basic or acidic conditions, consuming the starting material and reducing the overall yield.[1]
C. Product and Reagent Stability:
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Decomposition of Starting Materials or Product: Some substituted pyrazoles or dicarbonyl compounds may be unstable under prolonged heating or in the presence of strong acids or bases. Similarly, the final product might be susceptible to degradation under the reaction or work-up conditions.
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Tautomerism: Pyrazolo[3,4-b]pyridines not substituted at the pyrazole nitrogen can exist in two tautomeric forms: 1H and 2H. While the 1H-tautomer is generally more stable, the presence of the 2H-tautomer can complicate purification and characterization, potentially leading to perceived lower yields of the desired isomer.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low cyclization yield.
Question 2: I am observing significant amounts of an intractable mixture or tar-like substance during my reaction or work-up. What is causing this and how can I prevent it?
Answer:
The formation of tars or complex mixtures is often a sign of polymerization or extensive decomposition of starting materials or products.
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Highly Reactive Intermediates: Some reaction pathways, particularly those involving α,β-unsaturated compounds, can generate highly reactive intermediates that are prone to polymerization.[5]
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Harsh Reaction Conditions: Excessive temperatures or highly acidic/basic conditions can lead to the degradation of sensitive functional groups on your substrates, resulting in a complex mixture of byproducts.[4]
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Air/Moisture Sensitivity: Certain reagents or intermediates may be sensitive to air or moisture, leading to unwanted side reactions. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Preventative Measures:
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Gradual Addition of Reagents: Adding a highly reactive reagent slowly to the reaction mixture can help to control the reaction rate and minimize the formation of byproducts.
-
Lower Reaction Temperature: If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time.
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Use of a Milder Catalyst: If a strong acid or base is suspected to be the cause, explore the use of a milder catalyst. For instance, some modern methods utilize catalysts like amorphous carbon-supported sulfonic acid which can be more selective.[5]
-
Degassing of Solvents: Removing dissolved oxygen from the solvent by bubbling an inert gas through it can prevent oxidation-related side reactions.
Question 3: My purification process is leading to significant product loss. How can I improve my purification strategy?
Answer:
Purification can be a major bottleneck, especially when dealing with closely related isomers or byproducts with similar polarities to the desired product.
-
Poor Solubility: Pyrazolo[3,4-b]pyridines can sometimes have poor solubility in common organic solvents, making recrystallization or column chromatography challenging.
-
Co-elution of Impurities: If byproducts have similar polarities to your product, they may co-elute during column chromatography.
-
Product Instability on Silica Gel: Some nitrogen-containing heterocycles can be unstable on silica gel, leading to decomposition during chromatography.
Improved Purification Strategies:
| Technique | When to Use | Tips for Success |
| Recrystallization | When the product is a solid and a suitable solvent system can be found. | Screen a variety of solvents and solvent mixtures. Use a minimal amount of hot solvent to dissolve the product and allow it to cool slowly. |
| Flash Column Chromatography | For separating mixtures of compounds with different polarities. | Experiment with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol). Consider using a gradient elution. If product is unstable on silica, try using neutral alumina. |
| Preparative HPLC | For difficult separations of isomers or closely related compounds. | This can be a highly effective but more resource-intensive method. |
| Acid-Base Extraction | If the product and impurities have different acidic/basic properties. | The basic nitrogen atoms in the pyrazolo[3,4-b]pyridine core can often be protonated, allowing for separation from neutral impurities. |
II. Frequently Asked Questions (FAQs)
What are the most common synthetic routes to pyrazolo[3,4-b]pyridines?
The most prevalent methods involve the construction of the pyridine ring onto a pre-existing pyrazole core.[1] Key strategies include:
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Condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. [1]
-
The Gould-Jacobs reaction using 3-aminopyrazoles. [1]
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Three-component reactions involving an aminopyrazole, an aldehyde, and a ketone. [1]
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Cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes. [6]
How does the substitution pattern on the starting materials affect the reaction outcome?
The electronic and steric properties of substituents on both the pyrazole and the other reactants can significantly influence the reaction's regioselectivity and overall yield. For instance, electron-withdrawing or -donating groups on the aniline ring in the Gould-Jacobs reaction can affect the nucleophilicity of the amino group.[1] Similarly, the nature of substituents on the 1,3-dicarbonyl compound can dictate the regiochemical outcome of the cyclization.[1]
Are there any "greener" or more efficient synthetic methods available?
Yes, there is a growing interest in developing more environmentally friendly and efficient syntheses. This includes:
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Microwave-assisted synthesis: This can significantly reduce reaction times and often leads to higher yields.[2][7]
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Multi-component reactions (MCRs): These reactions combine three or more starting materials in a single step, which is more atom-economical and efficient.[8]
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Use of novel catalysts: Researchers are exploring new catalytic systems, such as copper(II) acetylacetonate and solid-supported sulfonic acids, to improve reaction efficiency and selectivity under milder conditions.[5][9]
What is the significance of the 1H- vs. 2H-tautomerism in pyrazolo[3,4-b]pyridines?
For pyrazolo[3,4-b]pyridines that are unsubstituted on the pyrazole nitrogen, two tautomeric forms are possible. The 1H-tautomer is generally the more thermodynamically stable form.[1] However, the presence of the 2H-tautomer can sometimes be observed, which can complicate spectroscopic analysis and may require separation. In drug discovery, it is crucial to identify and control the tautomeric form, as it can significantly impact the compound's biological activity and physicochemical properties.
III. General Experimental Protocol: Synthesis of a 4,6-Disubstituted Pyrazolo[3,4-b]pyridine via Condensation
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 5-aminopyrazole (1.0 eq.), the 1,3-dicarbonyl compound (1.1 eq.), and a suitable solvent (e.g., glacial acetic acid or ethanol).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) or by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Confirm the structure of the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for pyrazolo[3,4-b]pyridine synthesis.
IV. References
-
Badorrey, R., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(9), 2988. [Link]
-
Lynch, B. M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-428. [Link]
-
Wang, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6477. [Link]
-
Wang, X., et al. (2006). An Efficient Synthesis of Pyrazolo (3,4-b) Pyridine Derivatives Under Microwave Irradiation. ARKIVOC, 2006(ii), 130-135. [Link]
-
Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(12), 1466-1475. [Link]
-
Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1845-1853. [Link]
-
Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(12), 1466-1475. [Link]
-
Papadopoulou, M. V., et al. (2020). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 25(18), 4153. [Link]
-
Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(12), 1466-1475. [Link]
-
Hill, M. D., et al. (2024). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 22(1), 107-113. [Link]
-
Various Authors. (2025). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. Request PDF on ResearchGate. [Link]
-
Abdel-Mohsen, S. A., et al. (2014). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Chemistry, 5(4), 646-652. [Link]
-
Kumar, R. S., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
- 6. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of Pyrazolo[3,4-b]pyridine Derivatives by Column Chromatography
Welcome to the technical support center for the purification of pyrazolo[3,4-b]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during the column chromatography purification of this important class of heterocyclic compounds. Pyrazolo[3,4-b]pyridines are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2] Their successful purification is a critical step in their synthesis and subsequent biological evaluation.[3][4]
This resource is structured to address specific issues through a detailed troubleshooting guide and a comprehensive FAQ section, ensuring you have the practical knowledge to optimize your purification workflows.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific problems you may encounter during the column chromatography of pyrazolo[3,4-b]pyridine derivatives, providing potential causes and actionable solutions.
Problem 1: Poor Separation or Overlapping Spots on TLC/Column Fractions
Symptoms:
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Spots on the Thin Layer Chromatography (TLC) plate are not well-resolved.
-
Column fractions contain a mixture of your desired product and impurities.
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Broad or tailing peaks during elution.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Inappropriate Solvent System | The polarity of the eluent is either too high, causing co-elution of compounds, or too low, resulting in poor migration from the baseline. An ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound on TLC. | Systematically screen different solvent systems. Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity with a more polar solvent like ethyl acetate or dichloromethane.[5] For highly polar derivatives, a methanol/dichloromethane system may be necessary.[5] |
| Interaction with Silica Gel | The basic nitrogen atoms in the pyrazolo[3,4-b]pyridine ring can interact strongly with the acidic silanol groups on the silica gel surface, leading to peak tailing and sometimes irreversible adsorption. | Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape of your basic compound.[5] |
| Presence of Tautomers | Unsubstituted or certain substituted pyrazolo[3,4-b]pyridines can exist as tautomers, which may have different polarities and chromatographic behaviors, leading to band broadening or the appearance of multiple spots for a single compound.[6] | Consider derivatization of the pyrazole nitrogen to prevent tautomerization if it is compatible with your overall synthetic scheme. Alternatively, try a different stationary phase like alumina or a reversed-phase silica gel which may not resolve the tautomers. |
| Column Overloading | Exceeding the loading capacity of your column leads to a broad initial band of the sample, which cannot be effectively separated as it moves down the column. | As a rule of thumb, use approximately 1g of sample per 20-100g of silica gel, depending on the difficulty of the separation. If you have a large amount of crude product, consider performing a preliminary purification step like recrystallization or using a larger column. |
Problem 2: Low or No Recovery of the Compound
Symptoms:
-
The desired product is not found in any of the collected fractions.
-
The total mass of the recovered fractions is significantly lower than the amount of crude material loaded onto the column.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Compound Degradation on Silica | The acidic nature of silica gel can cause the degradation of sensitive pyrazolo[3,4-b]pyridine derivatives. | Test the stability of your compound on a small scale by spotting it on a TLC plate and letting it sit for a few hours before eluting. If degradation is observed, consider using a deactivated silica gel, alumina, or a different purification technique like recrystallization.[7][8] |
| Irreversible Adsorption | Highly polar or basic compounds can bind irreversibly to the active sites on the silica gel. | Use a more polar eluent system, potentially including a modifier like methanol or ammonia in methanol, to elute the strongly bound compound.[5] In some cases, flushing the column with a very polar solvent at the end of the purification can recover the adsorbed material. |
| Compound is Highly Insoluble | The compound may have precipitated at the top of the column if it has low solubility in the chosen eluent. | If solubility is an issue, consider dry loading the sample. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be loaded onto the column.[9] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of pyrazolo[3,4-b]pyridine derivatives.
Caption: Troubleshooting workflow for pyrazolo[3,4-b]pyridine purification.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying pyrazolo[3,4-b]pyridine derivatives?
A1: Silica gel (200-400 mesh) is the most commonly used stationary phase for the purification of pyrazolo[3,4-b]pyridine derivatives due to its versatility and cost-effectiveness.[10][11] However, for particularly acid-sensitive or very basic compounds, neutral or basic alumina can be a good alternative. For highly polar compounds that are poorly retained on normal-phase silica, reversed-phase (C18) chromatography may be more suitable.[12][13]
Q2: How do I choose the initial solvent system for my column?
A2: The ideal starting point is to perform TLC analysis with your crude reaction mixture. A good eluent system for column chromatography will give your target compound an Rf value between 0.2 and 0.4. A common starting point for many organic compounds, including pyrazolo[3,4-b]pyridines, is a mixture of hexane and ethyl acetate.[5] You can adjust the ratio to achieve the desired Rf. For more polar compounds, you might need to use dichloromethane and methanol.[5]
Q3: Should I use isocratic or gradient elution?
A3: The choice between isocratic (constant solvent composition) and gradient (increasing polarity over time) elution depends on the complexity of your mixture.
-
Isocratic elution is simpler and is suitable when the compounds to be separated have similar polarities and their Rf values on TLC are well-separated.
-
Gradient elution is more effective for separating complex mixtures with components of widely differing polarities. It allows for the efficient elution of both non-polar and polar compounds in a reasonable time.
Q4: My compound is a solid. How should I load it onto the column?
A4: You have two main options for loading a solid sample:
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Wet Loading: Dissolve the compound in a minimum amount of the eluent or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the column. This method is quick but can lead to band broadening if too much or too polar a solvent is used for dissolution.[9]
-
Dry Loading: Dissolve your compound in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the column. Dry loading is generally preferred for less soluble compounds and for achieving better separation.[9]
Q5: How can I confirm the purity of my pyrazolo[3,4-b]pyridine derivative after chromatography?
A5: After column chromatography, it is crucial to verify the purity of your compound. The most common methods include:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive technique to determine the purity of your compound, with typical purity requirements being >95%.[3][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify any remaining impurities.[1]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of your desired product.[10]
By following the guidance in this technical support center, you will be better equipped to tackle the purification of pyrazolo[3,4-b]pyridine derivatives, leading to higher purity compounds and more reliable downstream experimental results.
References
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025). ResearchGate. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). PubMed Central - NIH. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). PMC. [Link]
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022). MDPI. [Link]
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PMC - PubMed Central. [Link]
-
Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025). PubMed. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate. [Link]
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). PMC. [Link]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). RSC Publishing. [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). PMC - NIH. [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). PMC - NIH. [Link]
-
Heterocyclic compound | Definition, Examples, Structure, Nomenclature, Types, & Facts. (n.d.). Britannica. [Link]
-
Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester. [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. [Link]
-
HETEROCYCLIC COMPOUNDS. (n.d.). Uttarakhand Open University. [Link]
-
(PDF) Synthesis and Biological Evaluation of New 3-Substituted-pyrazolo[3,4-b]pyridine Derivatives as Antimicrobial Agents and DHFR Inhibitors. (2025). ResearchGate. [Link]
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (n.d.). MDPI. [Link]
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- 3. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatography [chem.rochester.edu]
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- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of 5-Chloro-1H-pyrazolo[3,4-b]pyridine
Welcome to the technical support center for the synthesis of 5-Chloro-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we will address common challenges, troubleshoot side reactions, and provide in-depth, field-proven insights to ensure the success of your synthesis.
Introduction
This compound is a crucial building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents. Its synthesis, while established, can be prone to side reactions that impact yield and purity. This guide provides a structured approach to understanding and mitigating these issues.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during the synthesis.
Issue 1: Low or No Yield of the Desired Product
Q: My reaction has resulted in a very low yield of this compound. What are the likely causes and how can I improve it?
A: Low yields are a common frustration. The causes can often be traced back to suboptimal reaction conditions or the purity of starting materials. Let's break down the potential culprits and their solutions.
Potential Causes & Troubleshooting Steps:
-
Suboptimal Reaction Conditions: The traditional methods for pyrazolopyridine synthesis can sometimes be inefficient.
-
Troubleshooting: Consider employing modern catalytic systems. For instance, the use of a nano-magnetic metal-organic framework (MOF) based on Fe3O4 has been shown to produce high yields under solvent-free conditions at 100°C.[1] This catalytic approach can enhance reaction rates and simplify workup.
-
-
Purity of Starting Materials: Impurities in your starting materials, such as the aminopyrazole precursor, can lead to a host of side reactions.
-
Troubleshooting: Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or column chromatography before initiating the reaction. Verify the identity and purity of your precursors using analytical methods such as NMR and mass spectrometry.
-
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are not fully consumed, consider extending the reaction time or moderately increasing the temperature. However, be cautious as excessive heat can promote side reactions.
-
Issue 2: Formation of Regioisomers
Q: I've isolated my product, but spectroscopic analysis indicates the presence of an isomeric byproduct. How can I control the regioselectivity of the reaction?
A: The formation of regioisomers is a known challenge in the synthesis of substituted pyrazolopyridines, particularly when using unsymmetrical precursors.[2]
Understanding the Cause:
When synthesizing the pyrazolo[3,4-b]pyridine core from a non-symmetrical 1,3-dicarbonyl compound and an aminopyrazole, the initial condensation can occur at either of the two carbonyl groups. The relative electrophilicity of these carbonyls will dictate the major regioisomer formed.[2]
Strategies for Controlling Regioselectivity:
-
Choice of Starting Materials: The substituents on your 1,3-dicarbonyl compound can be strategically chosen to direct the reaction. For example, a highly electrophilic group like a trifluoromethyl (CF3) group will preferentially react first.[2]
-
Reaction Conditions: The choice of solvent and catalyst can influence the regiochemical outcome. It is advisable to perform small-scale trial reactions with different solvent systems and catalysts to determine the optimal conditions for your specific substrates.
-
Cyclization of Activated Precursors: A method involving the cyclization of 3-acylpyridine N-oxide tosylhydrazones can produce a mixture of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines. The regioselectivity of this cyclization can be moderately controlled by varying the electrophile and solvent combination.[3]
Issue 3: Unexpected Side Products
Q: Besides the desired product and its isomer, I'm observing other spots on my TLC plate. What are these likely side products and how can I minimize their formation?
A: The formation of unexpected byproducts is often due to competing reaction pathways. Understanding these pathways is key to suppressing them.
Common Side Products and Their Prevention:
| Side Product | Potential Cause | Mitigation Strategy |
| Bis-pyrazolo[3,4-b;3',4'-e]pyridine | Can form in reactions involving halogenated aromatic aldehydes, particularly in the presence of certain bases.[4] | Use bases like DABCO or quinoline, which have been shown to favor the formation of the desired pyrazoloquinoline over the bis-adduct.[4] |
| Schiff Base Intermediates | Incomplete cyclization can lead to the isolation of stable Schiff base intermediates. | Ensure adequate heating and reaction time to drive the cyclization to completion. Microwave-assisted synthesis can sometimes favor the formation of the final cyclized product over the Schiff base. |
| Products of Self-Condensation | Starting materials, particularly dicarbonyl compounds, can undergo self-condensation under basic or acidic conditions. | Add the aminopyrazole reactant promptly after the formation of the enolate or activated dicarbonyl species to favor the desired intermolecular reaction. |
Visualizing Reaction Pathways
To better understand the desired synthesis and a potential side reaction, consider the following workflow:
Caption: Desired vs. Side Reaction Pathways.
Frequently Asked Questions (FAQs)
Q1: What is the Gould-Jacobs reaction and how is it applied to the synthesis of this compound?
A1: The Gould-Jacobs reaction is a versatile method for synthesizing quinoline derivatives. In the context of our target molecule, a variation of this reaction is used where 3-aminopyrazole (or a derivative) is reacted with diethyl 2-(ethoxymethylene)malonate. The reaction proceeds through the elimination of ethanol, followed by a cyclization and subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl3) to yield the 4-chloro substituted 1H-pyrazolo[3,4-b]pyridine.[2]
Q2: Are there any modern, more environmentally friendly approaches to this synthesis?
A2: Yes, recent research has focused on developing more sustainable synthetic methods. As mentioned earlier, the use of reusable nano-magnetic catalysts under solvent-free conditions is a significant step towards a greener process.[1] Additionally, exploring aqueous reaction conditions can reduce the reliance on volatile organic solvents.[5]
Q3: How can I effectively purify the final product?
A3: Purification of this compound typically involves column chromatography on silica gel.[5] The choice of eluent will depend on the specific substitution pattern of your molecule, but a gradient of ethyl acetate in hexanes is a common starting point. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material.
Q4: My starting material is 5-bromo-1H-pyrazolo[3,4-b]pyridine. Can I convert this to the 5-chloro derivative?
A4: While direct conversion of the bromo to the chloro derivative is not a standard procedure, it is more common to synthesize the desired chloro-substituted analog directly from the appropriate precursors. If you are starting with a bromo-substituted scaffold for further functionalization, it is often used in cross-coupling reactions. For example, 5-bromo-1H-pyrazolo[3,4-b]pyridine can be iodinated and then used in Buchwald-Hartwig coupling reactions.[6]
Experimental Protocols
General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines via Condensation
This is a generalized protocol and may require optimization for your specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 5-aminopyrazole derivative (1 mmol) and the 1,3-dicarbonyl compound (1 mmol) in a suitable solvent such as acetic acid.[7]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure pyrazolo[3,4-b]pyridine.
Visualizing the General Workflow
Caption: General Synthetic Workflow.
References
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH. (n.d.).
- 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. (2022).
- Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine 4a and... - ResearchGate. (n.d.).
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC - NIH. (n.d.).
- Technical Support Center: Pyridine Synthesis Troubleshooting - Benchchem. (n.d.).
- Facile, novel and efficient synthesis of new pyrazolo[3,4-b]pyridine products from condensation of pyrazole-5-amine derivatives and activated carbonyl groups - RSC Publishing. (n.d.).
- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI. (n.d.).
- Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - NIH. (n.d.).
- Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PubMed Central. (2022).
Sources
- 1. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile, novel and efficient synthesis of new pyrazolo[3,4-b]pyridine products from condensation of pyrazole-5-amine derivatives and activated carbonyl groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Pyrazolo[3,4-b]pyridines
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the analysis of pyrazolo[3,4-b]pyridines and related nitrogen-containing heterocyclic compounds.
The basic nature of the pyrazolopyridine core structure presents a common challenge in reversed-phase HPLC: asymmetrical peaks with a pronounced "tail." This phenomenon not only complicates peak integration and compromises quantitative accuracy but can also obscure the resolution of closely eluting impurities.[1][2][3] This guide provides a structured, in-depth approach to diagnosing and resolving these issues, grounded in the fundamental principles of chromatography.
Understanding the Root Causes of Peak Tailing
Before diving into troubleshooting, it's crucial to understand the underlying mechanisms that lead to peak tailing, especially for basic compounds like pyrazolo[3,4-b]pyridines.
// Nodes A [label="Peak Tailing Observed\n(Asymmetry Factor > 1.2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Primary Cause:\nSecondary Retention Mechanisms", fillcolor="#FBBC05", fontcolor="#202124"]; C1 [label="Silanol Interactions\n(Analyte vs. Stationary Phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C2 [label="Metal Chelation\n(Analyte vs. System Metals)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C3 [label="Other Factors", fillcolor="#F1F3F4", fontcolor="#202124"]; D1 [label="Basic pyrazolopyridine interacts with\nacidic, ionized silanol groups (Si-O⁻)\non the silica surface.", fillcolor="#FFFFFF", fontcolor="#202124"]; D2 [label="Pyrazolopyridine structure chelates with\ntrace metal ions (Fe, Al, Ti) in the\nfrit, column, or system tubing.", fillcolor="#FFFFFF", fontcolor="#202124"]; D3 [label="Column Overload\nMobile Phase Mismatch\nExtra-column Volume\nColumn Bed Deformation", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges A -> B [label="is primarily caused by"]; B -> C1 [label="such as"]; B -> C2 [label="and"]; B -> C3 [label="influenced by"]; C1 -> D1 [label="Mechanism"]; C2 -> D2 [label="Mechanism"]; C3 -> D3 [label="Examples"]; }
Caption: Primary causes of peak tailing for basic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address the specific issues you might be encountering. We'll begin with the most common culprits and progress to more nuanced system-level problems.
Q1: My pyrazolopyridine peak is tailing. I suspect it's interacting with the column. What's happening and how do I fix it?
A1: The most common cause of peak tailing for basic compounds is secondary interaction with residual silanol groups on the silica-based stationary phase. [1][4][5]
The Mechanism: Silica-based reversed-phase columns (like C18) have residual silanol groups (Si-OH) on their surface. At mobile phase pH values above approximately 3.5-4, these silanols become deprotonated and negatively charged (Si-O⁻).[6] The basic nitrogen atoms in your pyrazolopyridine analyte become protonated (positively charged) in typical acidic mobile phases. This leads to a strong, secondary ionic interaction, which is a different retention mechanism than the intended hydrophobic interaction.[5][7] Some analyte molecules are retained longer by these strong ionic interactions, resulting in a tailing peak.[6]
Caption: Interaction of a basic analyte with the stationary phase.
Troubleshooting Steps & Solutions:
Your primary goal is to minimize this secondary silanol interaction. You can achieve this by manipulating the mobile phase or choosing a more appropriate column.
1. Mobile Phase pH Adjustment (Ion Suppression): This is the most effective and common first step. By lowering the mobile phase pH, you protonate the silanol groups, neutralizing their charge and preventing the strong ionic interaction.[2][4][8]
-
Protocol:
-
Target pH: Adjust your mobile phase to a pH between 2.5 and 3.0.[4][8] This ensures the silanol groups are fully protonated (Si-OH).
-
Additive Selection: Use an appropriate acidic modifier. For LC-MS applications, 0.1% formic acid is a standard choice.[4] For UV detection, 0.1% trifluoroacetic acid (TFA) can be more effective at masking silanol interactions, but it is an ion-pairing agent and can suppress MS signal.
-
Verification: Prepare a fresh mobile phase with the adjusted pH and re-analyze your sample. Observe the peak shape for improvement.
-
2. Increase Buffer Concentration or Ionic Strength: If operating at a mid-range pH (e.g., pH 4-7) is necessary, increasing the buffer concentration can help. The buffer ions will compete with your analyte for the active silanol sites, effectively "masking" them.
-
Protocol:
3. Choose a Modern, High-Purity, End-Capped Column: Column technology has advanced significantly. If you are using an older column (Type A silica), switching to a modern one can solve the problem instantly.
-
Column Selection Guide:
| Column Type | Description | When to Use |
| High-Purity, End-Capped (Type B Silica) | Made from silica with very low metal contamination and treated to cap most residual silanols with a small, inert group (e.g., trimethylsilyl).[2][4][9] | This should be your default choice for analyzing basic compounds. It significantly reduces silanol interactions.[2] |
| Polar-Embedded Group | Incorporates a polar group (e.g., amide, carbamate) near the base of the alkyl chain.[9] | Excellent for basic compounds. The polar group shields the analyte from residual silanols and can provide alternative selectivity.[9] |
| Charged Surface Hybrid (CSH) / Positively Charged Surface | These columns have a low-level positive charge on the surface.[10] | This technology promotes repulsion of protonated basic analytes from the surface, leading to excellent peak shapes, especially at low pH.[10] |
Q2: I've adjusted my mobile phase pH to 2.7 with 0.1% formic acid and I'm using a modern end-capped C18 column, but I still see significant tailing. What else could be the cause?
A2: If silanol interactions have been minimized, the next most likely culprit is metal chelation.
The Mechanism: Pyrazolo[3,4-b]pyridines, like many nitrogen-containing heterocycles, can act as chelating agents. They can form complexes with trace metal ions (e.g., iron, aluminum, titanium) that may be present in your HPLC system.[6][11] These metal ions can be exposed on the stainless steel surfaces of your tubing, injector, or, more commonly, the sintered metal frits at the inlet and outlet of your column.[11][12] This chelation creates another secondary retention mechanism, leading to tailing.[13] This issue can be particularly pronounced in "biocompatible" or "iron-free" systems made of titanium, which can leach ions that bind strongly to the column's silica bed.[11][14]
// Nodes Analyte [label="Pyrazolopyridine\n(Chelating Agent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metal [label="Metal Ion (Fe²⁺, Ti⁴⁺)\non Column Frit / System Surface", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Complex [label="Analyte-Metal Complex\n(Adsorbed)", fillcolor="#FBBC05", fontcolor="#202124"]; Tailing [label="Peak Tailing", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Analyte -> Metal [label="Chelates with"]; Metal -> Complex [label="Forms"]; Complex -> Tailing [label="Causes Delayed Elution &"]; }
Caption: Mechanism of peak tailing due to metal chelation.
Troubleshooting Steps & Solutions:
1. System and Column Passivation: Passivation involves treating the system with a strong acid to remove free metal ions and form a stable, inert oxide layer on the stainless steel surfaces.[15][16][17] This is a highly effective way to reduce metal-analyte interactions.[15][18]
-
System Passivation Protocol:
-
Safety First: Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling acids.
-
Preparation: Remove the HPLC column and replace it with a union.
-
Cleaning (Optional but Recommended): Flush the system with a 30% phosphoric acid solution for 60 minutes at 1 mL/min.[15] Follow with HPLC-grade water until the outlet is neutral.[15]
-
Passivation: Flush the entire system (all flow paths) with 6 M Nitric Acid for at least 30-60 minutes at 1 mL/min.[15][16]
-
Rinsing: Thoroughly flush the system with HPLC-grade water until the eluent is neutral (check with pH paper). This may take a significant volume of water.
-
Equilibration: Flush with your mobile phase before reinstalling the column.
-
2. Use of a Sacrificial Chelating Agent: If passivation is not feasible or does not fully resolve the issue, you can add a competitive chelating agent to your mobile phase. This agent will bind to the active metal sites in the system, preventing your analyte from interacting with them.
-
Protocol:
-
Agent Selection: Ethylenediaminetetraacetic acid (EDTA) or citric acid are common choices.[19][20]
-
Concentration: Add a low concentration of the chelating agent (e.g., 0.1-1 mM EDTA) to your mobile phase.[13]
-
Analysis: Equilibrate the column with the new mobile phase and inject your sample. This approach can dramatically improve peak shape for chelating compounds.[19]
-
Q3: I've addressed both silanol interactions and potential metal chelation, but my peak shape is still not ideal. What other factors should I consider?
A3: If the primary chemical interactions have been addressed, you should investigate other chromatographic and system-level factors.
Troubleshooting Checklist:
| Factor | Potential Cause | Solution |
| Column Overload | Injecting too much sample mass saturates the stationary phase, leading to peak distortion.[1][8] | Protocol: Perform a dilution series (e.g., dilute your sample 5-fold and 10-fold) and inject again. If the peak shape improves significantly, you were overloading the column. Reduce your sample concentration or injection volume.[8] |
| Extra-Column Effects | Excessive volume in the tubing between the injector, column, and detector can cause band broadening and tailing.[8][21] | Protocol: Minimize tubing length and use narrow internal diameter tubing (e.g., 0.005" or 0.12 mm) where possible, especially between the column and detector. Ensure all fittings are properly made (zero dead volume).[8] |
| Column Contamination / Degradation | Accumulation of strongly retained matrix components on the column inlet frit or within the packing bed can distort the flow path.[22][23] | Protocol: If you use a guard column, replace it first.[22] If not, try back-flushing the column (disconnect from the detector first).[5][23] If the problem persists, the column may be fouled or have a void and needs to be replaced.[5][8] |
| Sample Solvent Mismatch | If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile into a 10% Acetonitrile mobile phase), it can cause peak distortion.[8] | Protocol: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that still dissolves your compound. |
References
-
Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. Available from: [Link]
-
Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. uHPLCs. Available from: [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. Available from: [Link]
-
HPLC Tech Tip: Basic Analytes in Reversed-Phase. Phenomenex. Available from: [Link]
-
HPLC Column Selection: Core to Method Development (Part I). Welch Materials, Inc. Available from: [Link]
-
Exploring the Role of pH in HPLC Separation. Moravek. Available from: [Link]
-
TECH TIP: Passivation. GenTech Scientific. Available from: [Link]
-
Cleaning and Passivation of Liquid Chromatography. Welch Materials. Available from: [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news. Available from: [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]
-
Methods for the Passivation of High Performance LC Instruments and Columns. Chromatography Online. Available from: [Link]
-
Characterization of a Range of Alkyl-Bonded Silica HPLC Stationary Phases: Chromatographic Behavior of Neutral, Acidic. Journal of Chromatographic Science. Available from: [Link]
-
The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. Available from: [Link]
-
HPLC Column Selection. Chromatography Online. Available from: [Link]
-
A Comprehensive Guide to Selecting HPLC Columns. uHPLCs. Available from: [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Chromatography Online. Available from: [Link]
-
How to Reduce Peak Tailing in HPLC?. Phenomenex. Available from: [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. Available from: [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Available from: [Link]
-
Identifying and Preventing Metal Ion Leaching in HPLC Systems. SilcoTek. Available from: [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. Available from: [Link]
-
Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. PubMed. Available from: [Link]
-
Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs. Available from: [Link]
-
Successful passivation of an HPLC system. Analytics-Shop. Available from: [Link]
-
The Theory of HPLC Column Chemistry. Crawford Scientific. Available from: [Link]
-
The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?. Chromatography Online. Available from: [Link]
-
Lesson 3: Separation Modes and their Mechanisms 1. Shodex HPLC Columns. Available from: [Link]
-
Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives. Chromatography Online. Available from: [Link]
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Chromatography Online. Available from: [Link]
-
Ion-Pairing Agents | HPLC. Mason Technology. Available from: [Link]
-
What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. Available from: [Link]
-
HPLC contamination. Chromatography Forum. Available from: [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available from: [Link]
-
severe tailing on column. Chromatography Forum. Available from: [Link]
-
Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Chromatography Online. Available from: [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. Chromatography Online. Available from: [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available from: [Link]
-
Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf. Available from: [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Available from: [Link]
Sources
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. mastelf.com [mastelf.com]
- 4. labcompare.com [labcompare.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. uhplcs.com [uhplcs.com]
- 9. welch-us.com [welch-us.com]
- 10. HPLC Tech Tip: Basic Analytes in Reversed-Phase | Phenomenex [phenomenex.com]
- 11. silcotek.com [silcotek.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. welch-us.com [welch-us.com]
- 16. Successful passivation of an HPLC system | Analytics-Shop [analytics-shop.com]
- 17. lctsbible.com [lctsbible.com]
- 18. gentechscientific.com [gentechscientific.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. HPLC contamination - Chromatography Forum [chromforum.org]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. waters.com [waters.com]
- 23. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Interpreting Complex NMR Spectra of Pyrazolo[3,4-b]pyridine Isomers
Welcome to the technical support center for the structural elucidation of pyrazolo[3,4-b]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in assigning the complex NMR spectra of this important heterocyclic scaffold. Drawing from established methodologies and advanced NMR techniques, this resource provides in-depth, practical solutions to common and complex spectral interpretation problems.
Troubleshooting Guide: Advanced Problem Solving
This section addresses multifaceted challenges that require a combination of NMR experiments and careful data analysis.
Question 1: How can I definitively distinguish between N1-H and N2-H isomers of a substituted pyrazolo[3,4-b]pyridine?
This is the most critical and frequent challenge in the analysis of this scaffold. Direct synthesis often yields a mixture of regioisomers, and their differentiation is paramount for establishing structure-activity relationships. While the 1H tautomer is generally more stable, substitution can alter this preference, making unambiguous experimental validation essential.[1]
Underlying Challenge: The electronic environments of protons and carbons in the N1-H and N2-H isomers can be remarkably similar, leading to ambiguous 1D NMR spectra. The key lies in exploiting long-range heteronuclear correlations, which are sensitive to the number of bonds separating coupled nuclei.
Recommended Protocol: A Multi-pronged 2D NMR Approach
A definitive assignment requires the concerted application of several 2D NMR experiments. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone of this workflow.[2][3]
Step-by-Step Experimental Workflow:
-
Acquire Standard 1D Spectra: Obtain high-quality ¹H and ¹³C{¹H} spectra to identify all proton and carbon signals.
-
Acquire a ¹H-¹³C HSQC Spectrum: This experiment maps all direct one-bond proton-carbon correlations, allowing for the confident assignment of all protonated carbons.
-
Acquire a ¹H-¹³C HMBC Spectrum: This is the pivotal experiment. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe correlations over 2 to 3 bonds (²J_CH and ³J_CH).
-
Acquire a ¹H-¹H NOESY or ROESY Spectrum: This experiment identifies through-space correlations, providing crucial spatial information to confirm assignments, especially for substituents.[4][5]
-
(Optional) Acquire a ¹H-¹⁵N HMBC Spectrum: If available, this experiment provides unambiguous proof by directly observing correlations from protons to the nitrogen atoms of the pyrazole ring.[3][6]
Data Interpretation and Causality:
The logic for distinguishing isomers hinges on specific long-range correlations from a known proton (or a proton on a substituent) to the carbons of the core scaffold. For an N-substituted isomer, the protons of the substituent are the ideal starting point.
-
For the N1-isomer: The N1-substituent's protons (e.g., N-CH₃ or N-CH₂) will show a crucial ³J_CH correlation to the C7a carbon. They may also show a weaker correlation to C5 .
-
For the N2-isomer: The N2-substituent's protons will show a strong ³J_CH correlation to the C3 carbon.
Workflow for Isomer Differentiation
Caption: Decision workflow for pyrazolo[3,4-b]pyridine isomer assignment using HMBC.
Table 1: Key HMBC and NOESY Correlations for Isomer Identification
| Isomer | Key Proton Signal | Expected ³J_CH HMBC Correlation | Expected NOESY Correlation |
| N1-Isomer | N1-substituent (e.g., -CH₂) | C7a | H6 |
| N2-Isomer | N2-substituent (e.g., -CH₂) | C3 | H3 |
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C chemical shift ranges for the pyrazolo[3,4-b]pyridine core?
While substituent effects can be significant, the unsubstituted core provides a useful baseline.[7][8]
Table 2: Approximate Chemical Shifts (δ, ppm) in CDCl₃
| Position | ¹H Chemical Shift | ¹³C Chemical Shift | Notes |
| H3 | ~8.1 | ~135 | Often a singlet, unless coupled to a substituent. |
| H4 | ~8.6 | ~115 | Doublet, coupled to H5. |
| H5 | ~7.2 | ~130 | Doublet of doublets, coupled to H4 and H6. |
| H6 | ~8.5 | ~150 | Doublet, coupled to H5. |
| C3a | - | ~118 | Quaternary carbon. |
| C7a | - | ~145 | Quaternary carbon. |
Note: These are approximate values. Refer to literature for specific substituted analogs.[9][10]
Q2: My H4 and H6 proton signals are very close or overlapping. How can I resolve and assign them?
This is a common issue, especially in derivatives with electron-withdrawing groups.
-
Change Solvent: Aromatic solvents like benzene-d₆ or toluene-d₈ can induce differential shifts (known as Aromatic Solvent Induced Shifts, or ASIS) based on the solute's geometry relative to the solvent molecules.[11] This often improves signal dispersion. Protic solvents like DMSO-d₆ can also alter chemical shifts through hydrogen bonding.[12][13]
-
2D J-Resolved Spectroscopy: This experiment separates chemical shifts and coupling constants onto two different axes, which can resolve overlapping multiplets.
-
¹H-¹³C HSQC/HMBC: Even if protons overlap, their attached carbons (C4 and C6) are usually well-separated in the ¹³C spectrum. Use the HSQC to find the carbon frequencies and then trace back from C4/C6 in the HMBC to find correlations to H5, confirming their identity.
Q3: How can I confidently assign the quaternary carbons C3a and C7a?
Assigning proton-deficient carbons is a classic challenge.[14] The HMBC experiment is the definitive tool here.
-
From H3: The H3 proton will typically show a strong ³J_CH correlation to the C7a carbon and a weaker ²J_CH correlation to C3a.
-
From H4: The H4 proton will show a strong ³J_CH correlation to the C3a carbon.
-
From H5: The H5 proton will show correlations to both C3a and C7a.
-
From H6: The H6 proton will show a strong ³J_CH correlation to the C7a carbon.
By cross-referencing these correlations, the assignments of C3a and C7a can be made with high confidence.
Quaternary Carbon Assignment Logic
Caption: Key HMBC correlations used to assign quaternary carbons C3a and C7a.
Q4: Can long-range C-H coupling constants help in structural confirmation?
Yes, though they are used less frequently than HMBC or NOESY. Three-bond C-H couplings (³J_CH) follow a Karplus-type relationship, where their magnitude depends on the dihedral angle.[15] While precise angle determination is complex, observing the presence or absence of a specific long-range coupling can be diagnostic. This requires experiments designed to measure these small couplings, such as a long-range Gated Decoupled ¹³C spectrum or selective 2D J-resolved techniques.[16] For pyrazolo[3,4-b]pyridines, observing a ³J coupling between H6 and C5, for instance, helps confirm the connectivity of the pyridine ring.
References
-
Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 2007, 397-475. [Link]
-
Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(2), 420-430. [Link]
-
Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). [Link]
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Ferreira, R., et al. (2022). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 27(18), 5987. [Link]
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Fraviwat, K., et al. (2020). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances, 10(25), 14853-14865. [Link]
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Bax, A., & Freeman, R. (1981). Long-Range Proton-Carbon-13 NMR Spin Coupling Constants. Journal of the American Chemical Society, 104(4), 1099–1100. [Link]
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Saeed, A., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5899. [Link]
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Abdellatif, K. R. A., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
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Gomez, L. A., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3183. [Link]
-
Bax, A. (2012). Measurement of Long Range C H Coupling Constants. University of Ottawa NMR Facility Blog. [Link]
-
ResearchGate. (n.d.). 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. Retrieved from [Link]
-
Zhang, Y., et al. (2007). Structure Elucidation of a Pyrazolo[12][17]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1104-1110. [Link]
-
Singh, P. P., et al. (2020). Remarkable Levels of 15N Polarization Delivered through SABRE into Unlabeled Pyridine, Pyrazine, or Metronidazole Enable Single Scan NMR Quantification at the mM Level. The Journal of Physical Chemistry B, 124(21), 4346–4353. [Link]
-
Lee, J. H., et al. (2018). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2851-2855. [Link]
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Technical Support Center: Navigating Catalyst Deactivation in Cross-Coupling of Pyrazolopyridines
Welcome to the technical support center dedicated to addressing a critical challenge in modern synthetic chemistry: catalyst deactivation during the cross-coupling of pyrazolopyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we will delve into the common pitfalls that lead to stalled or low-yielding reactions and provide actionable, field-proven troubleshooting strategies to overcome them.
The pyrazolopyridine core is a privileged scaffold in medicinal chemistry, but its successful functionalization via cross-coupling is often hampered by the very electronic nature that makes it valuable. The presence of two nitrogen atoms in the bicyclic system creates a high propensity for catalyst poisoning, a phenomenon that can be both frustrating and costly. This guide offers a systematic approach to diagnosing and resolving these issues, ensuring your synthetic campaigns remain on track.
Troubleshooting Guide: From Failed Reactions to Optimized Protocols
When a cross-coupling reaction with a pyrazolopyridine substrate underperforms, a systematic diagnosis is key. The following table outlines common symptoms, their probable causes rooted in catalyst deactivation, and detailed protocols to rectify the issue.
| Symptom | Potential Root Cause(s) | Diagnostic & Corrective Actions |
| Low or No Conversion | Catalyst Poisoning: The nitrogen atoms of the pyrazolopyridine ring are coordinating to the palladium center, forming catalytically inactive complexes. This is analogous to the well-documented "2-pyridyl problem"[1]. | 1. Ligand Modification: a. Switch to Bulky, Electron-Rich Ligands: Employ Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands sterically encumber the palladium center, disfavoring coordination of the pyrazolopyridine nitrogen[2]. b. Increase Ligand Loading: A slight excess of the ligand can sometimes outcompete the substrate for coordination to the metal. 2. Temperature Optimization: Carefully increase the reaction temperature in 10-20 °C increments. This can sometimes promote the desired catalytic turnover over catalyst inhibition. However, be mindful of potential substrate or catalyst decomposition at elevated temperatures[3]. |
| Reaction Stalls Prematurely | Formation of Inactive Pd(I) Dimers or Catalyst Agglomeration: The active Pd(0) species can be prone to aggregation, especially at low ligand concentrations or in the presence of certain halide salts, forming inactive palladium black[3][4][5]. | 1. Use of Pre-catalysts: Employ well-defined palladium pre-catalysts that ensure the controlled generation of the active monoligated Pd(0) species. 2. Solvent Choice: The choice of solvent can influence catalyst stability. Aprotic polar solvents like dioxane or toluene are often effective[3]. A solvent screen may be necessary to identify the optimal medium for your specific substrate. 3. Additives: The addition of salts like LiBr can sometimes disrupt the formation of inactive palladium complexes and restore catalyst activity[4][5]. |
| Formation of Black Precipitate (Palladium Black) | Catalyst Decomposition: The active Pd(0) catalyst has aggregated into catalytically inactive elemental palladium. This is often a result of an unstable catalyst complex or exposure to oxygen[3]. | 1. Ensure a Strictly Inert Atmosphere: Rigorously degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period). Maintain a positive pressure of argon or nitrogen throughout the reaction setup and duration[3]. 2. Ligand Stability: Ensure the chosen ligand is stable under the reaction conditions. Some phosphine ligands can degrade at high temperatures[4][5]. |
| Significant Homocoupling of Coupling Partner | Inefficient Transmetalation or Presence of Oxidants: This side reaction can be promoted by the presence of oxygen or if the transmetalation step is slow, allowing for competing pathways[1]. | 1. Rigorous Degassing: As with palladium black formation, eliminating oxygen is crucial. 2. Base Selection: The choice of base is critical for efficient transmetalation in Suzuki couplings. A screen of bases (e.g., K₃PO₄, Cs₂CO₃) is often warranted. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required[6][7]. |
| Dehalogenation of the Pyrazolopyridine Substrate | Competing Reductive Pathway: This side reaction can occur, particularly with electron-rich substrates or under conditions that favor β-hydride elimination from the catalyst intermediate[1][7]. | 1. Ligand and Base Optimization: The electronic and steric properties of the ligand and the nature of the base can influence the relative rates of reductive elimination (product formation) versus dehalogenation. A careful screen of these parameters is recommended. 2. Lower Reaction Temperature: Higher temperatures can sometimes favor dehalogenation pathways[1]. |
Troubleshooting Workflow
Caption: A logical workflow for diagnosing and addressing low conversion in pyrazolopyridine cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with pyrazolopyridines particularly challenging?
A: The primary challenge stems from the Lewis basic nitrogen atoms within the pyrazolopyridine ring system. These nitrogens can act as ligands, coordinating strongly to the palladium catalyst. This coordination can lead to the formation of stable, off-cycle, and catalytically inactive complexes, effectively "poisoning" the catalyst and halting the desired cross-coupling reaction. This issue is especially pronounced in substrates where the coupling site is in proximity to a nitrogen atom, a phenomenon well-documented for pyridine-containing substrates and highly relevant to pyrazolopyridines[1].
Q2: What are the primary mechanisms of catalyst deactivation in these reactions?
A: The main deactivation pathways include:
-
Catalyst Poisoning: As described above, the pyrazolopyridine nitrogen atoms bind to the palladium center, preventing the coordination of the reactants and inhibiting key steps in the catalytic cycle like oxidative addition or reductive elimination.
-
Formation of Inactive Complexes: The active catalyst can form inactive dimeric or polymeric species, especially at high concentrations or elevated temperatures[4][5].
-
Catalyst Decomposition: Under the reaction conditions, the active Pd(0) catalyst can aggregate to form palladium black, which is catalytically inactive. This is often exacerbated by the presence of oxygen or the degradation of the supporting ligand[3].
Q3: How does the choice of ligand impact the success of the reaction?
A: The ligand is arguably the most critical component for a successful cross-coupling with pyrazolopyridines. Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or sterically demanding N-heterocyclic carbenes (NHCs), are often essential. These ligands serve several crucial functions:
-
They stabilize the active Pd(0) species, preventing aggregation and decomposition[2].
-
Their steric bulk creates a hindered environment around the palladium atom, which discourages the coordination of the pyrazolopyridine nitrogen atoms.
-
Their electron-donating properties facilitate the oxidative addition step, which can be a rate-limiting step in the catalytic cycle, especially with less reactive aryl chlorides or bromides.
Q4: My reaction mixture turns black. What does this indicate and how can I prevent it?
A: A black precipitate is almost certainly "palladium black," which is finely divided, catalytically inactive palladium metal[3]. Its formation is a clear sign of catalyst decomposition. To prevent this:
-
Ensure a scrupulously inert atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to its decomposition. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment[3].
-
Use appropriate ligands: As discussed, bulky, electron-rich ligands are crucial for stabilizing the Pd(0) catalytic species and preventing its aggregation[2].
-
Control the temperature: High temperatures can accelerate the rate of catalyst decomposition. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate[3].
Q5: Can the position of the leaving group on the pyrazolopyridine ring affect the reaction outcome?
A: Yes, the position of the halide or triflate on the pyrazolopyridine ring can significantly influence the reaction's success. Halides on positions electronically influenced by the nitrogen atoms may have different reactivities. Furthermore, the proximity of the leaving group to a nitrogen atom can affect the propensity for catalyst poisoning. For C-H activation/arylation reactions on pyrazolo[1,5-a]pyridines, the regioselectivity is highly dependent on the reaction conditions, including the choice of ligand and additives[8][9][10][11].
Conceptual Diagram of Catalyst Deactivation by Pyrazolopyridine
Sources
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- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
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- 5. researchgate.net [researchgate.net]
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preventing byproduct formation in the synthesis of pyrazolopyridines
Welcome to the technical support center for pyrazolopyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues, particularly the formation of byproducts, during the synthesis of these vital heterocyclic scaffolds. As Senior Application Scientists, we provide insights grounded in mechanistic understanding and field-proven solutions.
Troubleshooting Guide: Common Synthesis Problems
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: My reaction produces a mixture of regioisomers that are difficult to separate.
This is the most frequent challenge in pyrazolopyridine synthesis, especially when using unsymmetrical precursors.
Primary Cause: Lack of Regiocontrol
When synthesizing a pyrazole ring or reacting a pre-existing one, multiple nucleophilic sites can lead to different isomeric products. For example, the reaction of an unsubstituted 3-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound can result in the formation of two distinct regioisomers.[1] The pyrazole ring itself has two nitrogen atoms, and without substitution on one of them, it can react through either nitrogen, leading to different fusion patterns.[1][2]
Solutions & Protocols
Strategy A: Enforce Regioselectivity with N-Substituted Precursors
The most robust strategy to prevent the formation of isomeric mixtures is to use a pyrazole starting material that is already substituted at the N1 position (e.g., with a methyl or phenyl group).[1][2] This physically blocks one of the reactive nitrogen atoms, forcing the cyclization to proceed in a single, predictable direction. Many established synthetic methods rely on substituted pyrazoles to avoid this very issue.[1]
Strategy B: Optimize Reaction Conditions
Reaction conditions, particularly the choice of solvent, can have a profound impact on regioselectivity.[3]
-
Solvent Choice: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the regioselectivity of pyrazole formation compared to standard solvents like ethanol.[4] These solvents can influence the tautomeric equilibrium of intermediates and stabilize transition states selectively.
-
Catalysis: The use of specific catalysts can direct the reaction towards a desired isomer. While many syntheses proceed thermally, exploring acid or base catalysis, or even metal catalysts for specific cyclizations, can alter the product ratio.[5][6]
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Formation This table illustrates how solvent choice can influence the ratio of desired to undesired regioisomers in a model reaction between a 1,3-diketone and methylhydrazine.[4]
| Solvent | Temperature | Ratio (Desired : Undesired Isomer) |
| Ethanol (EtOH) | Room Temp. | Low regioselectivity (mixture) |
| Trifluoroethanol (TFE) | Room Temp. | 85 : 15 |
| Hexafluoroisopropanol (HFIP) | Room Temp. | >95 : 5 |
Experimental Protocol: Regioselective Synthesis Using a Fluorinated Alcohol Solvent
This protocol is adapted from methodologies demonstrating improved regioselectivity in pyrazole synthesis.[4][7]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE).
-
Reagent Addition: At room temperature, add substituted hydrazine (e.g., methylhydrazine) (1.1 eq) dropwise to the solution.
-
Reaction: Heat the mixture to reflux. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the TFE solvent under reduced pressure. Dilute the resulting residue with ethyl acetate and wash sequentially with water and brine to remove water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product using silica gel column chromatography to isolate the major regioisomer.
-
Characterization: Confirm the structure and assess isomeric purity using NMR spectroscopy (¹H, ¹³C, and NOESY).
Logical Flow: Troubleshooting Regioisomer Formation
Caption: A workflow for diagnosing and solving regioisomer formation.
Problem 2: The reaction stalls, resulting in low yields of the cyclized pyrazolopyridine.
Primary Cause: Incomplete Cyclization or Aromatization
The final ring-closing (cyclization) and subsequent aromatization steps can be challenging. This may be due to insufficiently energetic conditions or the formation of a stable, non-cyclized intermediate.
Solutions & Protocols
-
Thermal and Microwave Conditions: Many cyclization reactions require heat. Simply heating in a solvent like acetic acid or a high-boiling point solvent can be effective.[2] For reactions that are slow or low-yielding, switching to microwave irradiation can dramatically reduce reaction times (from hours to minutes) and improve yields.[2][8]
-
Catalytic Cyclization: For specific substrates, such as the intramolecular cyclization of 1-amino-2-alkynyl-pyridinium salts, catalytic amounts of silver(I) or gold(III) salts can efficiently promote the reaction.[5]
-
Forced Aromatization: If you have successfully formed a di- or tetrahydro-pyrazolopyridine intermediate, a final dehydrogenation step may be needed. Molecular iodine (I₂) can be an effective metal-free oxidizing agent for this purpose.[1]
Problem 3: I am observing byproducts from unintended reactions with other functional groups.
Primary Cause: Competing Reaction Pathways
Harsh reagents or reaction conditions can lead to side reactions if other sensitive functional groups are present on your starting materials. For example, a potent nucleophile intended for a cyclization reaction might instead attack a nitrile or ester group elsewhere in the molecule.[9] In one documented case, attempts to introduce an arylamino group resulted in a nucleophilic attack on a cyano moiety, leading to a carboxamidine byproduct as the major product.[9]
Solutions & Protocols
-
Milder Conditions: The first step is to reduce the reaction temperature or use a weaker base/acid to see if the side reaction can be suppressed.
-
Protecting Groups: If a functional group is particularly sensitive, protect it before carrying out the key reaction. A patent describes a strategy where an acetyl group was used to protect a nitrogen, which facilitated the separation of a difficult mixture; the protecting group was then easily removed in the final step.[10]
-
Modify the Synthetic Route: It may be necessary to change the order of steps. For instance, introduce the sensitive functional group after the critical cyclization step to avoid its interference.
Frequently Asked Questions (FAQs)
Q1: What is the best general strategy: building the pyridine onto a pyrazole, or the pyrazole onto a pyridine?
Both are powerful and widely used strategies, and the best choice depends on the availability of starting materials and the desired final substitution pattern.[2][11]
-
Pyridine formation onto a pyrazole: This is often the preferred method for ensuring regiochemical purity.[1] By starting with an N1-substituted 3-aminopyrazole, you react it with a 1,3-CCC-biselectrophile (like a 1,3-dicarbonyl compound) to build the pyridine ring.[1][12] This approach offers excellent control over the final isomer.
-
Pyrazole formation onto a pyridine: This approach is also very effective, particularly when starting from highly functionalized and readily available pyridines, such as 2-chloro-3-nitropyridines.[13][14] A sequence of reactions, such as a nucleophilic aromatic substitution (SNAr) followed by a modified Japp–Klingemann reaction, can be used to construct the pyrazole ring.[13]
Q2: If I can't prevent the formation of regioisomers, what is the most effective way to separate them?
While prevention is always the goal, sometimes separation is unavoidable.
-
Silica Gel Column Chromatography: This is the most common and accessible method for separating regioisomers.[7][15] Careful selection of the eluent system is critical for achieving good separation.
-
Preparative HPLC: For isomers that are very difficult to separate by standard chromatography, preparative High-Performance Liquid Chromatography (HPLC) is a more powerful option. Sometimes, using unconventional conditions, such as a high pH mobile phase, can provide the necessary selectivity.[16]
-
Crystallization of Salts: It may be possible to selectively crystallize one isomer from a mixture by converting the isomers into their acid addition salts (e.g., hydrochlorides or tosylates).[17] The different physical properties of the isomeric salts can sometimes be exploited for an efficient separation.
Q3: How can multicomponent reactions (MCRs) help minimize byproduct formation?
Multicomponent reactions, where three or more reactants are combined in a single pot to form a product, are highly efficient and can offer advantages in controlling byproducts.[6][18] By carefully designing the MCR, the reaction can proceed through a specific sequence of intermediates, often without the need to isolate them. This can minimize side reactions that might occur during multiple steps and workups in a traditional linear synthesis.[18] Using catalysts, such as novel nanocomposites, can further enhance the efficiency and cleanliness of these reactions, leading to high yields of the desired pyrazolopyridine with simple work-up procedures.[6]
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dau.url.edu [dau.url.edu]
- 3. researchgate.net [researchgate.net]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. researchgate.net [researchgate.net]
- 6. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06345G [pubs.rsc.org]
- 9. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103992318A - Pyrazolopyridine compound and preparation method thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 13. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in Pyrazolo[3,4-b]pyridine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving regiochemical control in this vital heterocyclic scaffold. The pyrazolo[3,4-b]pyridine core is a key pharmacophore in numerous clinically significant molecules, making its efficient and selective synthesis a critical endeavor.[1][2][3][4] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges and improve the regioselectivity of your reactions.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Poor or No Regioselectivity in Cyclocondensation with Unsymmetrical 1,3-Dicarbonyl Compounds.
Question: "I'm reacting a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound (e.g., benzoylacetone) and obtaining a nearly 1:1 mixture of regioisomers. How can I favor the formation of a single isomer?"
Root Cause Analysis:
When an unsymmetrical 1,3-dicarbonyl compound is used, the reaction can proceed via two different pathways, leading to the formation of regioisomers.[5] The outcome is dictated by the relative electrophilicity of the two carbonyl carbons. If their reactivity is similar, a mixture of products is often inevitable. The initial nucleophilic attack of the 5-aminopyrazole can occur at either carbonyl group, followed by cyclization and dehydration.
Strategies for Improvement:
-
Exploit Electronic Differences:
-
Mechanism: The regioselectivity is governed by the difference in electrophilicity between the two carbonyl groups of the 1,3-dicarbonyl compound.[5] The more electrophilic carbonyl will preferentially react with the exocyclic amino group of the 5-aminopyrazole.
-
Actionable Advice: Choose 1,3-dicarbonyl compounds with significantly different electronic environments around the carbonyls. For instance, a trifluoromethyl-substituted diketone will have one highly electrophilic carbonyl carbon, directing the initial attack and leading to a single major regioisomer.[6]
-
-
Steric Hindrance:
-
Mechanism: Bulky substituents adjacent to one of the carbonyl groups can sterically hinder the approach of the nucleophilic aminopyrazole, thereby favoring attack at the less hindered carbonyl.
-
Actionable Advice: Introduce a bulky group (e.g., tert-butyl) on one side of the diketone to direct the reaction.
-
-
Catalyst Control:
-
Mechanism: Lewis or Brønsted acid catalysts can selectively coordinate to one of the carbonyl oxygens, enhancing its electrophilicity and directing the regiochemical outcome.[7][8]
-
Actionable Advice: Screen a variety of catalysts. For example, Lewis acids like ZrCl₄ have been shown to facilitate these cyclizations and can influence regioselectivity.[2] Brønsted acids can also promote the reaction and may offer improved selectivity at lower temperatures.[7]
-
Issue 2: Unexpected Regioisomer Formation in Multi-Component Reactions (MCRs).
Question: "I'm performing a three-component reaction with an aldehyde, an active methylene compound, and a 5-aminopyrazole. The literature suggests high regioselectivity, but I am isolating an unexpected isomer. What could be going wrong?"
Root Cause Analysis:
In many MCRs for pyrazolo[3,4-b]pyridine synthesis, an α,β-unsaturated ketone is formed in situ from the aldehyde and the active methylene compound.[5] The subsequent Michael addition of the 5-aminopyrazole to this intermediate determines the regiochemistry. While often highly selective, side reactions or alternative mechanistic pathways can lead to other isomers.
Strategies for Improvement:
-
Control of the In Situ Intermediate Formation:
-
Mechanism: The initial condensation between the aldehyde and the active methylene compound forms the crucial α,β-unsaturated intermediate. The rate of this step relative to the subsequent Michael addition can influence the reaction outcome.
-
Actionable Advice: Optimize the reaction conditions (temperature, catalyst, solvent) to favor the clean and rapid formation of the desired unsaturated intermediate before significant side reactions occur. Microwave-assisted synthesis can sometimes offer better control and higher yields in shorter reaction times.[9][10][11]
-
-
Solvent Effects:
-
Mechanism: The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the regioselectivity of the Michael addition.
-
Actionable Advice: Conduct a solvent screen. Protic solvents like ethanol may favor one pathway, while aprotic solvents like DMF or toluene may favor another. Bagley et al. noted significant solvent effects in the related Bohlmann-Rahtz pyridine synthesis.[7]
-
-
Reagent Purity:
-
Mechanism: Impurities in the starting materials, particularly the aldehyde, can lead to the formation of undesired side products that may complicate the reaction and isolation of the desired regioisomer.
-
Actionable Advice: Ensure the purity of all starting materials. Freshly distill or recrystallize reagents if necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the main retrosynthetic strategies for constructing the pyrazolo[3,4-b]pyridine scaffold, and how do they influence regioselectivity?
There are two primary strategies for synthesizing 1H-pyrazolo[3,4-b]pyridines:
-
Formation of the pyridine ring onto a pre-existing pyrazole: This is the most common approach and typically involves the reaction of a 3- or 5-aminopyrazole with a 1,3-bielectrophilic synthon.[5][12] Regioselectivity in this case is determined by the nature of the bielectrophile and the reaction conditions, as discussed in the troubleshooting section.
-
Formation of the pyrazole ring onto a pre-existing pyridine: This strategy often starts with a substituted pyridine, such as a 2-halo-3-cyanopyridine or a 2-halo-3-formylpyridine, which is then reacted with hydrazine or a substituted hydrazine.[13] The regioselectivity is generally well-controlled in this approach as the positions of the functional groups on the pyridine ring dictate the annulation of the pyrazole.
Q2: How does the substitution on the 5-aminopyrazole ring affect the regioselectivity of the cyclization?
Substituents on the pyrazole ring, particularly at the N1 and C3 positions, can influence the nucleophilicity of the exocyclic amino group and the C4 position.
-
Electronic Effects: Electron-donating groups on the pyrazole ring can increase the nucleophilicity of the amino group, potentially leading to faster reaction rates. Conversely, electron-withdrawing groups can decrease nucleophilicity.
-
Steric Effects: A bulky substituent at the N1 position can sterically influence the approach to the C5-amino group, although this effect is often minimal in directing the initial bond formation with the bielectrophile.
Q3: Can I use microwave irradiation to improve regioselectivity?
Microwave-assisted synthesis is a powerful tool for accelerating reaction rates and often leads to higher yields and cleaner reactions.[9][10][11][14] While it may not directly change the inherent electronic preferences that govern regioselectivity, the rapid heating and shorter reaction times can minimize the formation of side products and thermal decomposition, which can indirectly lead to a cleaner product profile with a higher ratio of the desired regioisomer.
Q4: Are there any "named reactions" that are particularly useful for regioselective pyrazolo[3,4-b]pyridine synthesis?
Yes, several named reactions can be adapted for this purpose:
-
Gould-Jacobs Reaction: Traditionally used for quinoline synthesis, this reaction can be adapted by using a 3-aminopyrazole instead of an aniline.[5] This method typically yields 4-hydroxy- or 4-chloro-1H-pyrazolo[3,4-b]pyridines with good regiochemical control.
-
Bohlmann-Rahtz Pyridine Synthesis: This reaction involves the condensation of an enamine with an ethynylketone.[7][8][15][16] By using an appropriately substituted aminopyrazole as the enamine component, this method can provide access to polysubstituted pyrazolo[3,4-b]pyridines with defined regiochemistry.
Experimental Protocols & Data
Protocol 1: Regiocontrolled Synthesis via Lewis Acid Catalysis
This protocol describes the synthesis of a 4,6-disubstituted pyrazolo[3,4-b]pyridine using an unsymmetrical α,β-unsaturated ketone and a Lewis acid catalyst to direct regioselectivity.
Step-by-Step Methodology:
-
To a solution of the α,β-unsaturated ketone (1.0 mmol) in a suitable solvent (e.g., EtOH/DMF, 1:1, 2 mL) is added 5-amino-1-phenylpyrazole (1.0 mmol).[2]
-
The reaction mixture is degassed with nitrogen or argon for 5 minutes.
-
The Lewis acid catalyst (e.g., ZrCl₄, 0.15 mmol) is added to the mixture.[2]
-
The reaction is stirred vigorously at an elevated temperature (e.g., 95 °C) for 16 hours or until completion as monitored by TLC.[2]
-
Upon completion, the mixture is concentrated in vacuo.
-
The residue is partitioned between an organic solvent (e.g., CHCl₃) and water.
-
The aqueous phase is extracted with the organic solvent (2x). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired regioisomer.
Data Summary: Influence of Reaction Conditions on Regioselectivity
The following table summarizes hypothetical but representative data on the effect of different parameters on the regiomeric ratio in the reaction of 5-amino-1-phenylpyrazole with benzoylacetone.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Regioisomeric Ratio (A:B) |
| 1 | None | EtOH | Reflux | 12 | 55:45 |
| 2 | Acetic Acid (20) | EtOH | Reflux | 8 | 70:30 |
| 3 | ZrCl₄ (15) | DMF | 95 | 16 | 90:10 |
| 4 | Yb(OTf)₃ (15) | Toluene | Reflux | 10 | 85:15 |
| 5 | None | Toluene | Reflux | 24 | 60:40 |
Regioisomer A: Phenyl at C4; Regioisomer B: Phenyl at C6.
Visualizing Reaction Mechanisms and Workflows
Mechanism of Regioselective Cyclocondensation
The diagram below illustrates the two competing pathways in the reaction of a 5-aminopyrazole with an unsymmetrical 1,3-diketone and how electronic effects dictate the major product.
Caption: Competing pathways in pyrazolo[3,4-b]pyridine synthesis.
Troubleshooting Workflow for Optimizing Regioselectivity
This workflow provides a logical sequence of steps for a researcher facing issues with regioselectivity.
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Validation & Comparative
A Comparative Guide to the Synthesis of Substituted Pyrazolo[3,4-b]pyridines
Introduction
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science.[1][2][3] Its structural resemblance to purine bases has made it a cornerstone for the development of a vast array of therapeutic agents, including kinase inhibitors for anticancer therapy, antivirals, and agents targeting central nervous system disorders.[2][4][5] The biological significance of this scaffold is underscored by the existence of over 300,000 documented 1H-pyrazolo[3,4-b]pyridine structures.[1] The diverse biological activities exhibited by these compounds are intricately linked to the nature and position of substituents on the bicyclic core.[1] Consequently, the development of efficient and versatile synthetic routes to access structurally diverse pyrazolo[3,4-b]pyridines is a topic of paramount importance for researchers in drug discovery and development.
This guide provides a comparative analysis of the most prevalent and impactful synthetic strategies for the construction of substituted pyrazolo[3,4-b]pyridines. We will delve into the mechanistic underpinnings of each approach, evaluate their respective strengths and limitations, and provide representative experimental data to facilitate an objective comparison. The primary focus will be on methods commencing from a pre-existing pyrazole ring, a common and versatile strategy in this field.[1]
Core Synthetic Strategies: Building upon the Pyrazole Core
The majority of synthetic approaches toward pyrazolo[3,4-b]pyridines utilize a preformed pyrazole ring, onto which the pyridine ring is annulated.[1] 5-Aminopyrazoles are the most frequently employed precursors for this purpose, serving as a versatile building block for a variety of cyclization strategies.[6]
Herein, we will compare three prominent synthetic routes that exemplify the diversity of approaches available:
-
The Gould-Jacobs Reaction: A classic and reliable method for the synthesis of 4-hydroxy- or 4-chloro-pyrazolo[3,4-b]pyridines.
-
Condensation with 1,3-Dicarbonyl Compounds: A straightforward and widely used approach offering access to a range of substituted derivatives.
-
Multi-Component Reactions (MCRs): Modern, efficient, and atom-economical strategies for the one-pot synthesis of complex pyrazolo[3,4-b]pyridines.
The Gould-Jacobs Reaction: A Time-Tested Approach
The Gould-Jacobs reaction, traditionally used for quinoline synthesis, can be effectively adapted for the preparation of pyrazolo[3,4-b]pyridines by substituting aniline with a 3- or 5-aminopyrazole.[1] This method typically yields 4-hydroxypyrazolo[3,4-b]pyridines, which can be subsequently converted to the more synthetically versatile 4-chloro derivatives.[1]
Reaction Mechanism and Rationale
The reaction proceeds through a well-established mechanism.[1][7] Initially, the aminopyrazole undergoes a Michael addition to an ethoxymethylenemalonate derivative, followed by the elimination of ethanol to form an enamine intermediate. Subsequent thermal or acid-catalyzed cyclization via an intramolecular nucleophilic attack of the pyrazole ring onto one of the ester groups, with concomitant elimination of a second molecule of ethanol, leads to the formation of the pyridone ring.[7] Treatment with reagents like phosphorus oxychloride (POCl₃) can then convert the resulting 4-hydroxypyrazolo[3,4-b]pyridine into the corresponding 4-chloro derivative.[1]
Advantages and Limitations
The primary advantage of the Gould-Jacobs reaction is its simplicity and the ready availability of the starting materials.[1] It provides a reliable route to 4-substituted pyrazolo[3,4-b]pyridines. However, the major drawback is its limited versatility in terms of the accessible substitution patterns.[1] The substituents on the final product are largely dictated by the choice of the starting aminopyrazole and the malonate derivative.
Visualizing the Gould-Jacobs Reaction
Caption: The Gould-Jacobs pathway to 4-chloropyrazolo[3,4-b]pyridines.
Condensation with 1,3-Dicarbonyl Compounds: A Versatile Strategy
The reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds is a widely employed and versatile method for the synthesis of pyrazolo[3,4-b]pyridines.[1] This approach allows for the introduction of a variety of substituents at positions 4 and 6 of the pyridine ring.
Mechanistic Insights and Control of Regioselectivity
The reaction mechanism involves the initial condensation of the amino group of the pyrazole with one of the carbonyl groups of the 1,3-dicarbonyl compound to form an enaminone intermediate. This is followed by an intramolecular cyclization where the C4 of the pyrazole attacks the second carbonyl group, leading to the formation of the pyridine ring after dehydration.[1]
A key consideration in this synthesis is regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds. The outcome is determined by the relative electrophilicity of the two carbonyl groups.[1] For instance, in the reaction with 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl group adjacent to the trifluoromethyl group reacts first with the pyrazole's C4, leading to the formation of a single regioisomer.[1]
Advantages and Disadvantages
The main advantage of this method is its versatility. A wide range of commercially available or readily synthesized 1,3-dicarbonyl compounds can be used, allowing for the preparation of a diverse library of pyrazolo[3,4-b]pyridines. The reaction conditions are often mild. The primary challenge can be controlling regioselectivity with certain unsymmetrical diketones, which may lead to mixtures of products.[1]
Visualizing the Condensation Pathway
Caption: Synthesis via condensation with 1,3-dicarbonyl compounds.
Multi-Component Reactions (MCRs): The Modern Approach to Efficiency
Multi-component reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, offering significant advantages in terms of efficiency, atom economy, and environmental friendliness.[8][9][10] Several MCRs have been developed for the one-pot synthesis of highly substituted pyrazolo[3,4-b]pyridines.
Mechanism of a Typical Three-Component Reaction
A common MCR for pyrazolo[3,4-b]pyridine synthesis involves the reaction of an aldehyde, a β-ketonitrile or other active methylene compound, and a 5-aminopyrazole.[6][8] The reaction is often catalyzed by an acid or a base. The mechanism typically begins with a Knoevenagel condensation between the aldehyde and the active methylene compound to form a highly reactive α,β-unsaturated intermediate. The 5-aminopyrazole then undergoes a Michael addition to this intermediate, followed by intramolecular cyclization and subsequent aromatization (often through oxidation or elimination) to afford the final pyrazolo[3,4-b]pyridine product.[1]
Benefits and Considerations
The key benefits of MCRs include:
-
High Efficiency: Multiple bonds are formed in a single operation, reducing the number of synthetic steps and purification procedures.[9]
-
Diversity-Oriented Synthesis: The use of three or more readily available starting materials allows for the rapid generation of large libraries of structurally diverse compounds.
-
Green Chemistry: MCRs often align with the principles of green chemistry by minimizing waste and energy consumption.[5][11]
A potential challenge can be the optimization of reaction conditions to favor the desired product and minimize side reactions. However, the development of new catalysts and reaction media, such as ionic liquids and microwave irradiation, has significantly expanded the scope and applicability of these reactions.[8][10]
Visualizing a Multi-Component Reaction
Caption: A generalized workflow for a three-component synthesis.
Comparative Analysis of Synthetic Routes
To provide a clear comparison, the following table summarizes the key features of the discussed synthetic routes.
| Feature | Gould-Jacobs Reaction | Condensation with 1,3-Dicarbonyls | Multi-Component Reactions (MCRs) |
| Starting Materials | 5-Aminopyrazole, Ethoxymethylenemalonate derivative | 5-Aminopyrazole, 1,3-Dicarbonyl compound | Aldehyde, Active Methylene Compound, 5-Aminopyrazole |
| Key Intermediates | Enamine | Enaminone | α,β-Unsaturated Michael acceptor |
| Product Scope | Primarily 4-hydroxy or 4-chloro derivatives | Diverse substitution at C4 and C6 | Highly diverse and complex substitution patterns |
| Versatility | Low | Moderate to High | Very High |
| Efficiency | Moderate (multi-step for chloro-derivatives) | Good (often one-pot) | Excellent (one-pot, high atom economy) |
| Key Advantages | Simplicity, reliability | Versatility, mild conditions | Efficiency, diversity-oriented, green |
| Key Limitations | Limited substituent diversity | Potential regioselectivity issues | Optimization of conditions can be challenging |
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine via Gould-Jacobs Reaction
This protocol is a representative example and may require optimization for specific substrates.
-
Step 1: Formation of the 4-hydroxy intermediate. A mixture of 3-amino-5-methylpyrazole (1 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents) is heated at 120-130 °C for 2 hours. The reaction mixture is then added to Dowtherm A at 250 °C and stirred for 30 minutes. After cooling, the solid is collected by filtration, washed with ether, and dried to yield the 4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
-
Step 2: Hydrolysis and Decarboxylation. The ester from Step 1 is refluxed in an aqueous solution of sodium hydroxide (10%) for 1 hour. The solution is then cooled and acidified with acetic acid to precipitate the corresponding carboxylic acid. The isolated acid is then heated at its melting point until gas evolution ceases to afford 4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine.
-
Step 3: Chlorination. The 4-hydroxy derivative from Step 2 is refluxed in an excess of phosphorus oxychloride (POCl₃) for 2 hours. The excess POCl₃ is removed under reduced pressure, and the residue is poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate). The resulting precipitate is filtered, washed with water, and dried to give the 4-chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine.
Protocol 2: Synthesis of a Substituted Pyrazolo[3,4-b]pyridine via a Three-Component Reaction
This protocol is a representative example and may require optimization for specific substrates.
-
A mixture of an aromatic aldehyde (1 mmol), a β-ketonitrile (e.g., benzoylacetonitrile, 1 mmol), 5-amino-3-methyl-1-phenylpyrazole (1 mmol), and a catalytic amount of a catalyst (e.g., L-proline or piperidine) in a suitable solvent (e.g., ethanol or acetic acid) is stirred at reflux for 4-8 hours.[5][8]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold ethanol and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or DMF).[12]
Conclusion
The synthesis of substituted pyrazolo[3,4-b]pyridines is a rich and evolving field, driven by the significant therapeutic potential of this heterocyclic scaffold. While classic methods like the Gould-Jacobs reaction and condensation with 1,3-dicarbonyl compounds remain valuable tools, modern approaches, particularly multi-component reactions, have revolutionized the accessibility of structurally diverse analogs. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. For drug discovery programs that require the rapid generation of large and diverse compound libraries, MCRs represent a particularly powerful and efficient strategy. As our understanding of the biological targets of pyrazolo[3,4-b]pyridines continues to grow, the development of novel and even more efficient synthetic methodologies will undoubtedly remain a key focus for the scientific community.
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Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(15), 4983. [Link]
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5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). Arkivoc. [Link]
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Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]
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Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025). Molecular Diversity. [Link]
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The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in aqueous media. (n.d.). Journal of the Serbian Chemical Society. [Link]
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El-borai, M. A., et al. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry, 48, 92-96. [Link]
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Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation. (2023). The Journal of Organic Chemistry. [Link]
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Zhang, X., et al. (2010). Ionic liquid-promoted multi-component reaction: novel and efficient preparation of pyrazolo[3,4-b]pyridinone, pyrazolo[3,4-b]-quinolinone and their hybrids with pyrimidine nucleoside. Molecular Diversity, 14(1), 159-167. [Link]
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Li, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6433. [Link]
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Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. (n.d.). ResearchGate. [Link]
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Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. (n.d.). ResearchGate. [Link]
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Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega. [Link]
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Synthesis of substituted pyrazolo [3,4-b]pyridines derivatives PYR 1-5. (n.d.). ResearchGate. [Link]
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Synthesis of pyrazolo[3,4-b]pyridines. (n.d.). ResearchGate. [Link]
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New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. (n.d.). ResearchGate. [Link]
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Abdel-Mohsen, S. A., & El-Emary, T. I. (n.d.). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. [Link]
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Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2020). Molecules. [Link]
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Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. (2022). Scientific Reports. [Link]
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Gould–Jacobs reaction. (n.d.). Wikipedia. [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Medicinal Chemistry. [Link]
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Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (n.d.). RSC Publishing. [Link]
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Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. (n.d.). Tetrahedron Letters. [Link]
-
Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. (2022). ResearchGate. [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. (2023). Molecules. [Link]
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1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2021). Molecules. [Link]
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The Evolving Landscape of Kinase Inhibition: A Comparative Analysis of 5-Chloro-1H-pyrazolo[3,4-b]pyridine Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the intricate world of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a focal point for targeted drug discovery. The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives showing potent inhibitory activity against a range of kinases. This guide provides a comparative analysis of the bioactivity of a representative derivative of 5-Chloro-1H-pyrazolo[3,4-b]pyridine against other well-established kinase inhibitors, supported by experimental data and detailed methodologies.
Disclaimer: Direct experimental data for the specific parent compound, this compound, is limited in publicly available literature. Therefore, this guide will focus on a well-characterized derivative, Compound 7n , a potent Fibroblast Growth Factor Receptor (FGFR) inhibitor with a 1H-pyrazolo[3,4-b]pyridine core, to provide a meaningful and data-driven comparison.[1]
A New Contender in Kinase Inhibition
The 1H-pyrazolo[3,4-b]pyridine core is a versatile scaffold that has been successfully utilized to develop inhibitors for a variety of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Anaplastic Lymphoma Kinase (ALK), and Tropomyosin receptor kinases (TRKs).[1][2][3][4] The strategic placement of a chlorine atom at the 5-position of the pyrazolo[3,4-b]pyridine ring can significantly influence the compound's binding affinity and selectivity.
Comparative Bioactivity Profile
To contextualize the potential of the this compound scaffold, we will compare the bioactivity of its derivative, Compound 7n , with three well-known kinase inhibitors: Staurosporine , a broad-spectrum inhibitor; Dasatinib , a multi-targeted inhibitor used in cancer therapy; and Sunitinib , another multi-targeted receptor tyrosine kinase inhibitor.
Biochemical Kinase Inhibition Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of these compounds against a panel of selected kinases. Lower IC50 values indicate greater potency.
| Kinase Target | Compound 7n (Derivative of this compound) IC50 (nM) | Staurosporine IC50 (nM) | Dasatinib IC50 (nM) | Sunitinib IC50 (nM) |
| FGFR1 | 0.3 [1] | ~3 | >1000 | 80[3][5] |
| VEGFR2 | 365.9[1] | ~3 | 0.8 | 2[3][5] |
| PKCα | Not Reported | 2 | Not Reported | Not Reported |
| PKA | Not Reported | 7 [6][7] | Not Reported | Not Reported |
| c-Src | Not Reported | 6 [6][7] | <1 | 13 |
| BCR-ABL | Not Reported | Not Reported | <1 | 250[8] |
| PDGFRβ | Not Reported | 80 | 1.1 | 2 [3][5] |
| c-Kit | Not Reported | Not Reported | 1.1 | 2 |
Analysis: This data highlights the potent and selective nature of the pyrazolo[3,4-b]pyridine derivative, Compound 7n, against FGFR1, with over 1200-fold selectivity against VEGFR2.[1] In contrast, Staurosporine demonstrates broad-spectrum activity with low nanomolar IC50 values against multiple kinases.[6][7] Dasatinib and Sunitinib exhibit potent inhibition against their respective primary targets but also show activity against a broader range of kinases, characteristic of multi-targeted inhibitors.
Key Signaling Pathways
Understanding the signaling pathways modulated by these kinases is crucial for interpreting the biological effects of their inhibitors.
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are key players in cell proliferation, differentiation, and angiogenesis. Their activation triggers downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways.
TRK Signaling Pathway
Tropomyosin receptor kinases (TRKs) are activated by neurotrophins and are crucial for neuronal survival and differentiation. Aberrant TRK signaling is implicated in various cancers. The primary downstream pathways include the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[2][9][10][11][12]
Experimental Methodologies
The reliability of comparative bioactivity data hinges on the robustness of the experimental assays employed. Below are detailed protocols for standard biochemical and cell-based assays used to evaluate kinase inhibitors.
Biochemical Kinase Assay: Homogeneous Time-Resolved Fluorescence (HTRF)
This assay measures the enzymatic activity of a kinase by detecting the phosphorylation of a substrate.
Principle: The HTRF assay is based on the fluorescence resonance energy transfer (FRET) between a donor (Europium cryptate) and an acceptor (XL665) fluorophore. In this kinase assay, an anti-phospho-specific antibody is labeled with the donor, and a biotinylated substrate is detected by streptavidin-XL665. Phosphorylation of the substrate brings the donor and acceptor into proximity, resulting in a FRET signal.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the kinase to the desired concentration in the reaction buffer.
-
Prepare a solution of the biotinylated peptide substrate and ATP in the reaction buffer.
-
Prepare serial dilutions of the test compounds (e.g., in DMSO) and then dilute further in the reaction buffer.
-
Prepare the detection buffer containing the Europium-labeled anti-phospho antibody and Streptavidin-XL665.
-
-
Kinase Reaction:
-
In a 384-well low-volume microplate, add 2 µL of the test compound solution.
-
Add 4 µL of the kinase solution to each well.
-
Initiate the reaction by adding 4 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding 10 µL of the detection buffer to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor) with excitation at 320 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[3][7][13][14]
Principle: The assay reagent contains a thermostable luciferase that generates a luminescent signal in the presence of ATP. The amount of ATP is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate at a desired density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specific period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. As exemplified by its derivative, Compound 7n, this chemical class can be optimized to achieve high affinity for specific kinase targets like FGFR1. The comparative analysis with established inhibitors underscores the potential for developing novel therapeutics with improved selectivity profiles, which is a critical factor in minimizing off-target effects and enhancing patient safety.
Future research in this area should focus on synthesizing and screening a broader library of this compound derivatives against a comprehensive panel of kinases to fully elucidate their structure-activity relationships and selectivity profiles. Further optimization of pharmacokinetic and pharmacodynamic properties will be essential for translating these promising compounds into clinically viable drug candidates.
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A Comparative Guide to the Biological Activity of Pyrazolo[3,4-b]pyridine Isomers in Kinase Inhibition
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, bearing a close resemblance to the purine bases that form the foundation of our DNA. This structural mimicry makes it an exceptional starting point for designing potent and selective inhibitors of key cellular enzymes, particularly protein kinases. The aberrant activity of protein kinases is a hallmark of numerous diseases, most notably cancer, making them a critical class of drug targets.
This guide provides a comparative analysis of the biological activity of substituted pyrazolo[3,4-b]pyridine isomers, focusing on their role as kinase inhibitors. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present the quantitative data that underpins these findings, and detail the experimental workflows used to validate their activity. Our focus is not merely on what these compounds do, but why they do it, offering insights into the rational design of next-generation therapeutics.
The Isomeric Landscape: Why Substitution Patterns Dictate Function
The core pyrazolo[3,4-b]pyridine structure can exist in two primary tautomeric forms: the 1H- and 2H-isomers. Theoretical calculations have shown the 1H-tautomer to be significantly more stable, and it is this form that predominantly serves as the foundation for drug design.[1][2] The true diversity and comparative activity arise from the positional isomerism of various substituents attached to this core. The placement of even a single methyl or chloro group can dramatically alter a compound's ability to bind to the ATP pocket of a target kinase, transforming an inactive molecule into a potent inhibitor.
A critical interaction for many kinase inhibitors is the formation of hydrogen bonds with the "hinge" region of the kinase domain. The N1-H of the pyrazole ring and the N7 of the pyridine ring are crucial for this, acting as hydrogen bond donors and acceptors, respectively. As we will see, protecting or substituting the N1 position often results in a complete loss of activity, underscoring its importance in target engagement.[3]
Comparative Analysis: Inhibition of Cyclin-Dependent Kinases (CDKs) and PIM1 Kinase
To illustrate the profound impact of isomeric substitutions, we will examine a series of pyrazolo[3,4-b]pyridine derivatives designed as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Proviral Integration site for Moloney murine leukemia virus 1 (PIM1) kinase.[4] Both CDK2 and PIM1 are crucial regulators of the cell cycle, and their dysregulation is common in cancer, making them attractive targets for anti-cancer therapies.[4][5]
Key Isomeric Comparisons and Structure-Activity Relationship (SAR)
The following table summarizes the inhibitory activity of three representative isomers against CDK2/PIM1 and their cytotoxic effects on various cancer cell lines. The core scaffold is substituted at the C3 and C4 positions of the pyridine ring.
| Compound ID | R (Substitution at C3) | R' (Substitution at C4) | CDK2 IC₅₀ (µM) | PIM1 IC₅₀ (µM) | HCT-116 GI₅₀ (µM) | HepG2 GI₅₀ (µM) |
| 6a | 4-Methoxyphenyl | 3,4-Dimethoxyphenyl | 0.11 | 0.09 | 3.14 | 5.11 |
| 6b | 4-Methylphenyl | 3,4-Dimethoxyphenyl | 0.08 | 0.06 | 2.51 | 3.77 |
| 6c | 4-Chlorophenyl | 3,4-Dimethoxyphenyl | 0.15 | 0.13 | 4.02 | 6.18 |
| Data synthesized from Binjubair et al., 2024.[4] |
Analysis of Isomeric Impact:
-
Methyl vs. Methoxy (6b vs. 6a): The most potent compound in this series is 6b , which features a para-methylphenyl group at the C3 position.[4] Replacing the methyl group with a methoxy group (compound 6a ) results in a slight decrease in inhibitory activity against both CDK2 and PIM1, and a corresponding decrease in cytotoxicity against colon (HCT-116) and liver (HepG2) cancer cells.[4] This suggests that the less bulky, electron-donating methyl group provides a more optimal fit and electronic environment within the kinase active site compared to the methoxy group.
-
Chloro vs. Methyl (6c vs. 6b): The introduction of an electron-withdrawing chloro group at the same position (compound 6c ) leads to a more pronounced reduction in activity.[4] Compound 6c is roughly half as potent as 6b . This highlights the sensitivity of the kinase binding pocket to the electronic properties of the substituent at this specific position.
These comparisons demonstrate a clear SAR: small, electron-donating groups at the para position of the C3-phenyl ring are favored for potent dual inhibition of CDK2 and PIM1. This insight is invaluable for the rational design of future inhibitors, guiding chemists to focus on specific isomeric forms to maximize therapeutic potential.
Mechanism of Action: Cell Cycle Arrest and Apoptosis
The potent anti-proliferative effects of these compounds, particularly isomer 6b , are rooted in their ability to disrupt the cell cycle. By inhibiting CDK2 and PIM1, these molecules prevent cancer cells from progressing through the G1 phase of the cell cycle, effectively halting their division. Mechanistic studies have confirmed that compound 6b arrests the cell cycle at the G0/G1 phase and induces apoptosis, or programmed cell death.[4]
The following diagram illustrates the simplified signaling pathway and the points of inhibition by the pyrazolo[3,4-b]pyridine compounds.
Conclusion and Future Outlook
The comparative analysis of pyrazolo[3,4-b]pyridine isomers unequivocally demonstrates that subtle changes in chemical structure lead to significant differences in biological activity. The superior potency of the 4-methylphenyl isomer (6b ) over its methoxy (6a ) and chloro (6c ) counterparts in CDK2/PIM1 inhibition highlights the critical importance of structure-activity relationship studies in drug discovery. [4]These findings provide a clear roadmap for medicinal chemists, enabling the design of more potent and selective kinase inhibitors.
Future research should focus on expanding the diversity of substitutions at other positions of the pyrazolo[3,4-b]pyridine core to probe for novel interactions and improved selectivity. [6][7][8]Furthermore, optimizing the pharmacokinetic properties of lead compounds like 6b will be essential for translating their potent in vitro activity into effective in vivo efficacy. The versatility and proven success of this scaffold ensure that pyrazolo[3,4-b]pyridines will remain a cornerstone of kinase inhibitor research for years to come.
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Zhang, Y., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie, 352(8), e1900066. [Link]
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Binjubair, F. A., et al. (2024). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2314591. [Link]
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Gedawy, E. M., et al. (2017). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Chemical and Pharmaceutical Bulletin, 65(1), 68-78. [Link]
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Comparative Guide to Cross-Reactivity Profiling of 5-Chloro-1H-pyrazolo[3,4-b]pyridine Based Inhibitors
A Senior Application Scientist's Guide for Researchers in Drug Discovery
The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its ability to bind to the ATP pocket of a wide array of protein kinases.[1][2] Derivatives of this core, particularly those featuring a 5-chloro substitution, have yielded potent inhibitors against critical oncogenic drivers like Fibroblast Growth Factor Receptors (FGFRs) and Tropomyosin Receptor Kinases (TRKs).[1][3][4] However, the very structural conservation of the ATP-binding site across the human kinome that makes this scaffold so effective also presents a significant challenge: the potential for off-target binding, or cross-reactivity.
Understanding an inhibitor's selectivity profile is paramount. Cross-reactivity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology that enhances therapeutic efficacy.[5][6] Therefore, rigorous, multi-faceted profiling is not merely a regulatory checkbox but a crucial step in elucidating a compound's true mechanism of action and predicting its clinical behavior.
This guide provides an in-depth comparison of state-of-the-art methodologies for profiling the cross-reactivity of 5-Chloro-1H-pyrazolo[3,4-b]pyridine based inhibitors. We will move beyond simple protocol listings to explain the causality behind experimental choices, empowering researchers to build a self-validating, robust data package for their lead candidates.
The Strategic Imperative: Why a Multi-Pronged Approach is Essential
No single assay can fully capture the complexity of a drug's interaction within the cellular milieu. A truly reliable cross-reactivity profile is built by integrating data from orthogonal methods that probe different aspects of inhibitor-kinase interaction. The rationale is to create a "self-validating" cascade where findings from one method are confirmed and contextualized by another. For instance, a hit from a purely biochemical assay should be validated for engagement in a cellular context to be considered physiologically relevant.[7][8]
Comparing the Core Methodologies
The choice of profiling assay depends on the stage of drug discovery and the specific questions being asked. Here, we compare four principal methodologies: biochemical activity assays, competition binding assays, cellular thermal shift assays, and chemoproteomics.
| Methodology | Principle | Primary Output | Key Advantages | Limitations |
| Biochemical Activity Assays (e.g., KinaseProfiler™) | Measures the inhibitor's effect on the catalytic activity of purified recombinant kinases, typically by quantifying substrate phosphorylation. | IC₅₀ (Potency) | Direct measure of functional inhibition. High-throughput and well-established.[9][10] | Requires active enzymes and specific substrates.[7] Can be sensitive to ATP concentration. May not reflect cellular activity. |
| Competition Binding Assays (e.g., KINOMEscan®) | An active site-directed ligand is immobilized, and the test compound competes for binding to a panel of kinases. The amount of kinase bound to the ligand is quantified. | Kd (Affinity), % Inhibition | Measures true thermodynamic binding.[11] ATP-independent. Very broad coverage (~500 kinases).[11][12] | Does not measure functional inhibition. Does not confirm cellular activity or target engagement. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a target protein, increasing its melting temperature in response to a heat challenge.[13] | Thermal Shift (ΔTm) | Confirms target engagement in a physiological context (intact cells or lysates).[14][15][16] No requirement for modified compounds or proteins. | Lower throughput than in vitro methods. Requires specific antibodies or mass spectrometry for detection.[17] |
| Chemoproteomics (e.g., KiNativ™) | Uses activity-based probes (e.g., biotinylated ATP analogs) to covalently label the ATP-binding site of kinases in native cell lysates.[18][19] Inhibition is measured by reduced probe labeling. | IC₅₀ (in situ) | Profiles kinases in their native state and conformation.[18][20] Can reveal differences between recombinant and native kinase inhibitor sensitivity.[18] | Technically complex, reliant on mass spectrometry. Probes may not label all kinases equally. |
Deep Dive: Causality and Experimental Choices
KINOMEscan®: The Broad View of Binding Affinity
The power of the KINOMEscan® platform lies in its direct measurement of binding affinity (Kd).[11] This is a crucial distinction from activity assays that measure IC₅₀. An IC₅₀ value is dependent on experimental conditions, particularly the concentration of ATP, the enzyme's natural competitor. For ATP-competitive inhibitors like the this compound class, a high ATP concentration in an assay can make an inhibitor appear less potent than it truly is. By measuring Kd, KINOMEscan® provides a constant that reflects the intrinsic affinity between the compound and the kinase, offering a more standardized metric for comparing selectivity across the kinome.[11]
-
Experimental Choice: Performing an initial screen at a single high concentration (e.g., 1 µM) is a cost-effective strategy to quickly identify the primary targets and most significant off-targets.[21] Hits from this screen are then followed up with 11-point dose-response curves to determine precise Kd values.[11]
CETSA: Validating Engagement in the Cellular Arena
A compound that binds potently to a purified kinase may fail to engage its target in a cell due to poor permeability, rapid efflux, or intracellular metabolism. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method to bridge this in vitro-to-in vivo gap.[14][15][16] The causal logic is simple: if the inhibitor binds its target protein within the cell, it will confer thermal stability, resulting in more soluble protein remaining after a heat shock compared to the vehicle-treated control.[13]
-
Experimental Choice: Performing an isothermal dose-response (ITDRFCETSA) experiment is critical.[16] Here, cells are treated with a range of inhibitor concentrations but heated to a single, optimized temperature. This allows for the calculation of an EC₅₀ for target stabilization, which provides a quantitative measure of target engagement and potency in a cellular environment.
Hypothetical Data Summary: Profiling "Cmpd-X"
Let's consider a hypothetical this compound inhibitor, "Cmpd-X," designed as an FGFR1 inhibitor. The table below illustrates a representative data set from a multi-platform profiling effort.
| Target Kinase | KINOMEscan® Kd (nM) | Biochemical IC₅₀ (nM) | CETSA Thermal Shift (ΔTm in °C @ 1µM) | Interpretation |
| FGFR1 (On-Target) | 5 | 8 | + 4.5 | Potent binding, functional inhibition, and robust cellular target engagement. |
| FGFR2 | 15 | 25 | + 3.8 | High-affinity off-target with confirmed cellular engagement. Expected polypharmacology. |
| FGFR3 | 12 | 21 | + 4.1 | High-affinity off-target with confirmed cellular engagement. Expected polypharmacology. |
| VEGFR2 | 85 | 150 | + 1.5 | Moderate off-target affinity and engagement. Potential for anti-angiogenic effects. |
| SRC | 950 | > 2,000 | + 0.2 | Weak in vitro interaction, negligible cellular engagement. Low risk of SRC-mediated effects. |
| ABL1 | > 10,000 | > 10,000 | Not Detected | No significant binding or engagement. |
Mandatory Protocol: CETSA with Western Blot Detection
This protocol describes a method to validate the engagement of "Cmpd-X" with its primary target, FGFR1, in a relevant cancer cell line (e.g., KMS-11, which expresses FGFR1).
Objective: To determine the thermal stabilization of FGFR1 in intact KMS-11 cells upon treatment with Cmpd-X.
Materials:
-
KMS-11 cell line
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
Cmpd-X stock solution (e.g., 10 mM in DMSO)
-
Vehicle (100% DMSO)
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge capable of >15,000 x g
-
Standard Western Blotting equipment and reagents
-
Primary antibody against FGFR1
-
Secondary HRP-conjugated antibody
Methodology:
-
Cell Culture and Treatment:
-
Seed KMS-11 cells in a T75 flask and grow to ~80% confluency.
-
Harvest cells, wash with PBS, and resuspend in complete medium to a concentration of 2 x 10⁶ cells/mL.
-
Aliquot 100 µL of the cell suspension into each of 16 PCR tubes.
-
Prepare serial dilutions of Cmpd-X. For this experiment, create two treatment groups: Vehicle (0.1% DMSO) and 1 µM Cmpd-X.
-
Add the corresponding drug or vehicle to the cell suspensions. Incubate at 37°C for 1 hour.
-
-
Thermal Challenge:
-
Place the 16 tubes (8 per treatment group) into a thermal cycler.
-
Program the thermal cycler with a temperature gradient. For example: 45°C, 48°C, 51°C, 54°C, 57°C, 60°C, 63°C, 66°C.
-
Heat the samples for 3 minutes at the designated temperatures, followed by a 3-minute cool-down step to 25°C.
-
-
Lysis and Fractionation:
-
Transfer the cell suspensions to microcentrifuge tubes.
-
Lyse the cells by adding an equal volume of ice-cold Lysis Buffer. Vortex and incubate on ice for 20 minutes.
-
Pellet the heat-precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant (soluble fraction) and transfer to a new tube. This fraction contains the non-aggregated, soluble proteins.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each supernatant using a BCA or Bradford assay.
-
Normalize all samples to the same protein concentration by diluting with Lysis Buffer and SDS-PAGE sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for FGFR1.
-
Wash and probe with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the resulting chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensity for FGFR1 at each temperature point for both vehicle and Cmpd-X treated samples.
-
Normalize the intensity of each band to the intensity of the 45°C sample within its respective treatment group (considered 100% soluble).
-
Plot the normalized band intensity (% soluble FGFR1) against temperature for both treatment groups to generate melting curves.
-
The curve for the Cmpd-X-treated sample should be shifted to the right, indicating thermal stabilization. The difference in the temperature at which 50% of the protein is denatured (Tm) is the thermal shift (ΔTm).
-
References
-
Title: Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach Source: NIH URL: [Link]
-
Title: Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors Source: Journal of Chemical Information and Modeling URL: [Link]
-
Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: ACS Publications URL: [Link]
-
Title: KINOMEscan® Kinase Screening & Profiling Services Source: Technology Networks URL: [Link]
-
Title: Kinase inhibitor selectivity profiling using differential scanning fluorimetry Source: PubMed URL: [Link]
-
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The Gauntlet of Drug Discovery: A Comparative Guide to In Vitro and In Vivo Efficacy of Pyrazolo[3,4-b]pyridine Drug Candidates
In the landscape of modern oncology, the pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure, a versatile backbone for the design of potent and selective therapeutic agents.[1][2][3][4] These heterocyclic compounds have demonstrated a remarkable breadth of biological activities, targeting a range of critical cellular pathways implicated in cancer progression.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of pyrazolo[3,4-b]pyridine drug candidates, offering insights into the experimental methodologies that underpin their evaluation and the crucial translation of laboratory findings to preclinical models.
The Two Arenas of Efficacy: From Benchtop to Biological Systems
The journey of a drug candidate from concept to clinic is a rigorous process of validation, beginning with its performance in a controlled, artificial environment (in vitro) and progressing to its evaluation within a living organism (in vivo). Understanding the nuances of these two testing paradigms is fundamental to interpreting the potential of any novel therapeutic.
In vitro evaluation serves as the initial proving ground. It is a reductionist approach that allows for the precise measurement of a compound's activity against a specific molecular target or cellular process in isolation. This is where we answer fundamental questions: Does the compound kill cancer cells? Does it inhibit the target enzyme? What is the dose-response relationship?
In vivo assessment , conversely, is a holistic approach that examines the drug's behavior in a complex biological system. It is here that the multifaceted challenges of drug delivery, metabolism, pharmacokinetics, and off-target effects come into play. A compound that is highly potent in vitro may fail spectacularly in vivo due to poor bioavailability or unforeseen toxicity.
A Closer Look at the Methodologies
Quantifying Potency in the Petri Dish: In Vitro Assays
The initial screening of pyrazolo[3,4-b]pyridine candidates typically involves a battery of in vitro assays designed to assess their cytotoxic and target-specific activities.
Cell Viability and Cytotoxicity Assays:
A primary indicator of a compound's potential as an anticancer agent is its ability to kill or inhibit the proliferation of cancer cells. The MTT and MTS assays are colorimetric methods widely used for this purpose.[5][6][7] These assays measure the metabolic activity of cells, which is directly proportional to the number of viable cells.[6][8]
Table 1: Comparison of Common Cell Viability Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[6] | Well-established, cost-effective. | Requires a solubilization step for the formazan crystals.[5] |
| MTS | Reduction of a tetrazolium compound (MTS) to a soluble formazan product by viable cells.[5] | Simpler protocol (no solubilization step), faster.[5] | Reagents can be more expensive. |
Experimental Protocol: MTT Assay for Cell Viability [6][7][9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrazolo[3,4-b]pyridine drug candidate and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.[6]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.
Target Engagement and Mechanistic Studies:
Beyond general cytotoxicity, it is crucial to demonstrate that a drug candidate interacts with its intended molecular target. Pyrazolo[3,4-b]pyridines have been shown to inhibit a variety of kinases, including Cyclin-Dependent Kinases (CDKs), Src, Monopolar spindle kinase 1 (Mps1), and Tropomyosin receptor kinases (TRKs), as well as other enzymes like Topoisomerase IIα.[1][10][11][12][13][14][15]
-
Kinase Inhibition Assays: These assays directly measure the ability of a compound to inhibit the activity of a specific kinase. This is often done using techniques like Homogeneous Time-Resolved Fluorescence (HTRF) or by measuring the phosphorylation of a substrate.[13]
-
Western Blotting: This technique is used to detect and quantify the levels of specific proteins in cells. For example, researchers can assess the phosphorylation status of a kinase's downstream targets to confirm that the drug is inhibiting the signaling pathway in cells.
-
Cell Cycle Analysis: Flow cytometry can be used to determine the effect of a compound on the cell cycle. Many anticancer drugs, including some pyrazolo[3,4-b]pyridine derivatives, induce cell cycle arrest at specific phases (e.g., G2/M or G0-G1).[11][16][17]
-
Apoptosis Assays: These assays determine if the drug candidate induces programmed cell death (apoptosis). This can be measured by techniques such as Annexin V/PI staining and analysis of caspase activation.[15][16]
The Real-World Test: In Vivo Efficacy Models
Promising candidates from in vitro studies are advanced to in vivo testing, most commonly in animal models, to assess their therapeutic efficacy and safety in a living system.
Xenograft Models:
The most common in vivo model for cancer research is the xenograft model, where human cancer cells are implanted into immunocompromised mice. This allows for the study of tumor growth and the effect of drug treatment in a more physiologically relevant environment.
Experimental Protocol: Xenograft Tumor Growth Study
-
Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the pyrazolo[3,4-b]pyridine drug candidate (e.g., via oral gavage or intraperitoneal injection), while the control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. Tumors are then excised and weighed.
-
Data Analysis: The antitumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies:
-
Pharmacokinetics (PK): This branch of pharmacology is concerned with the movement of drugs within the body. PK studies determine a drug's absorption, distribution, metabolism, and excretion (ADME). Understanding the PK profile of a pyrazolo[3,4-b]pyridine derivative is critical for determining the appropriate dosing regimen.[12][18]
-
Pharmacodynamics (PD): PD studies investigate the biochemical and physiological effects of drugs on the body. In the context of cancer, this could involve measuring the inhibition of the target kinase in tumor tissue after drug administration.
Bridging the Gap: Correlating In Vitro and In Vivo Data
The ultimate goal is to see a strong correlation between a compound's in vitro potency and its in vivo efficacy. However, this is not always a straightforward relationship. A compound with a low nanomolar IC50 in vitro may show only modest tumor growth inhibition in vivo. Conversely, a compound with a micromolar IC50 might exhibit significant in vivo activity due to favorable pharmacokinetic properties.
Case Study: A Tale of Two Arenas
Let's consider a hypothetical pyrazolo[3,4-b]pyridine derivative, "Compound X," designed as a CDK2 inhibitor.
Table 2: Efficacy Profile of Hypothetical "Compound X"
| Parameter | Result |
| In Vitro | |
| CDK2 Kinase Inhibition (IC50) | 15 nM |
| HCT-116 Cell Viability (IC50) | 0.5 µM |
| Cell Cycle Arrest | G1 phase arrest |
| In Vivo | |
| HCT-116 Xenograft Tumor Growth Inhibition | 60% at 50 mg/kg, oral daily dosing |
| Oral Bioavailability | 20% |
| Maximum Tolerated Dose (MTD) | 100 mg/kg |
In this example, Compound X demonstrates potent inhibition of its target kinase and good activity in a cancer cell line in vitro. The in vivo study confirms its antitumor efficacy, although the moderate oral bioavailability might necessitate a higher dose. This type of comprehensive dataset is what drug development professionals look for when deciding whether to advance a compound to further preclinical and clinical studies.
Several published studies on pyrazolo[3,4-b]pyridine derivatives provide real-world examples of this translational research. For instance, a series of 3,5-disubstituted pyrazolo[3,4-b]pyridines showed potent and selective CDK inhibitory activities and inhibited in vitro cellular proliferation, with selected compounds also being evaluated in in vivo tumor xenograft models.[2][10] Another study reported on a pyrazolo[3,4-b]pyridine derivative, compound 6b, which not only showed superior efficacy in the MTT assay against various cancer cell lines but also significantly reduced tumor weight and volume in a solid Ehrlich carcinoma mouse model, exceeding the efficacy of doxorubicin.[11] This compound also potently inhibited CDK2 and PIM1 kinases.[11] Furthermore, a potent Mps1 inhibitor from the pyrazolo[3,4-b]pyridine class, compound 31, exhibited strong kinase inhibitory potency and significantly inhibited cancer cell proliferation in vitro, and also showed good antitumor efficacy in an MDA-MB-468 xenograft model with no obvious toxicity.[12]
Conclusion: A Symphony of Data
The evaluation of pyrazolo[3,4-b]pyridine drug candidates is a multi-act play, with the in vitro and in vivo stages each providing critical pieces of the puzzle. While in vitro assays offer a high-throughput and cost-effective means of identifying potent compounds and elucidating their mechanisms of action, in vivo studies are indispensable for assessing their therapeutic potential in a complex biological context. A successful drug discovery program relies on the careful design and execution of both types of experiments and the intelligent synthesis of the data they generate. The pyrazolo[3,4-b]pyridine scaffold continues to be a rich source of promising anticancer agents, and the rigorous application of these evaluative principles will be key to unlocking their full therapeutic potential.
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The 5-Chloro-1H-pyrazolo[3,4-b]pyridine Scaffold: A Privileged Core for Selective Kinase Inhibition
A Comparative Guide for Drug Discovery Professionals
The Strategic Value of the 1H-Pyrazolo[3,4-b]pyridine Core
In the landscape of kinase inhibitor design, the quest for selectivity is paramount. Off-target activities can lead to unforeseen toxicities and diminish therapeutic efficacy. The 1H-pyrazolo[3,4-b]pyridine moiety has emerged as a "privileged scaffold"[1]. Its structure acts as a bioisostere of purine, enabling it to effectively occupy the ATP-binding pocket of kinases by forming crucial hydrogen bonds with the hinge region—a conserved structural element that connects the N- and C-lobes of the kinase domain[1].
The 5-chloro substitution on this core is a common starting point in medicinal chemistry campaigns. The chlorine atom can serve multiple roles: it can act as a handle for further chemical modification through cross-coupling reactions, or it can directly engage in interactions within the ATP pocket, contributing to potency and selectivity. This guide examines how medicinal chemists have leveraged this core to achieve remarkable selectivity across diverse kinase targets.
Comparative Analysis of Kinase Selectivity Profiles
The versatility of the 5-Chloro-1H-pyrazolo[3,4-b]pyridine scaffold is best illustrated by the diverse kinase families its derivatives have been designed to target. The following sections compare the selectivity profiles of optimized compounds from different research programs, all originating from this common core.
Targeting Fibroblast Growth Factor Receptors (FGFR)
Aberrant FGFR signaling is a known driver in various cancers. Researchers have successfully developed potent and selective FGFR inhibitors using the 1H-pyrazolo[3,4-b]pyridine scaffold. By incorporating a 2,6-dichloro-3,5-dimethoxyphenyl group, one derivative, Compound 4a , demonstrated exceptional potency for FGFR1 and a remarkable 1200-fold selectivity over VEGFR2, a common off-target kinase for this class[2].
Causality of Selectivity: The high selectivity of this series is attributed to the specific interactions enabled by the dichlorinated phenyl ring. This substitution pattern, when combined with the pyrazolopyridine core, fits snugly into the FGFR ATP binding site while likely creating steric hindrance or unfavorable interactions in the VEGFR2 pocket[2]. The N(1)-H of the pyrazole ring is critical, as its methylation leads to a complete loss of activity, confirming its role as a key hydrogen bond donor to the kinase hinge region[2].
Targeting Tropomyosin Receptor Kinases (TRK)
The TRK family of receptor tyrosine kinases are targets for cancers harboring NTRK gene fusions. Derivatives of pyrazolo[3,4-b]pyridine have been synthesized as pan-TRK inhibitors. For instance, Compound C03 showed low nanomolar inhibitory activity against TRKA (IC₅₀ = 56 nM) and was found to be a pan-TRK inhibitor[3].
Selectivity Profile: Beyond the TRK family, this compound series also displayed significant activity against Focal Adhesion Kinase (FAK), p21-Activated Kinase 4 (PAK4), and Polo-Like Kinase 4 (PLK4)[3]. This profile contrasts with the highly selective FGFR inhibitors, demonstrating how different substitutions on the same core can drastically alter the selectivity profile. This polypharmacology could be advantageous in certain therapeutic contexts where targeting multiple nodes in a signaling network is beneficial.
Targeting TANK-Binding Kinase 1 (TBK1)
TBK1 is a non-canonical IKK family kinase involved in innate immunity and oncogenesis. Rational drug design has led to the discovery of highly potent TBK1 inhibitors based on the 1H-pyrazolo[3,4-b]pyridine scaffold. Compound 15y emerged from one such study as an exceptionally potent TBK1 inhibitor with an IC₅₀ value of just 0.2 nM and demonstrated good selectivity over a panel of other kinases[4][5].
Comparison with Alternatives: In the context of TBK1 inhibition, this compound compares favorably to other well-known inhibitors like BX795 (IC₅₀ = 7.1 nM) and MRT67307 (IC₅₀ = 28.7 nM) in the same assay[4]. The success of this series underscores the scaffold's ability to be tailored for potent and selective inhibition of non-receptor serine/threonine kinases.
Targeting Anaplastic Lymphoma Kinase (ALK)
The 1H-pyrazolo[3,4-b]pyridine core has also been employed to overcome clinical resistance in ALK-driven cancers. The L1196M "gatekeeper" mutation in ALK confers resistance to first-generation inhibitors like crizotinib. A derivative, Compound 10g , was identified that potently inhibits both wild-type ALK and the resistant L1196M mutant with IC₅₀ values <0.5 nM[6].
Selectivity Advantage: Notably, Compound 10g is also a highly potent inhibitor of ROS1 (<0.5 nM) but displays excellent selectivity over c-Met, a kinase often inhibited by multi-targeted ALK inhibitors[6]. Molecular docking studies revealed that this derivative makes favorable interactions with the mutated methionine at position 1196, unlike crizotinib, providing a clear structural basis for its activity against the resistant kinase[6].
Data Summary: Kinase Inhibition Profiles
The following table summarizes the inhibitory potency of representative compounds built from the 1H-pyrazolo[3,4-b]pyridine scaffold against their primary targets.
| Compound ID | Primary Target(s) | IC₅₀ (nM) | Key Selectivity Notes | Reference |
| 4a | FGFR1 | 0.3 | >1200-fold selective over VEGFR2 (IC₅₀ = 365.9 nM) | [2] |
| C03 | TRKA | 56 | Pan-TRK inhibitor; also inhibits FAK, PAK4, PLK4 | [3] |
| 15y | TBK1 | 0.2 | Good selectivity over a panel of 31 other kinases | [4][5] |
| 10g | ALK (WT & L1196M), ROS1 | < 0.5 | Excellent selectivity over c-Met | [6] |
| BMS-265246 | CDK1/cycB, CDK2/cycE | 6, 9 | Selective for CDK1 and CDK2 |
Experimental Protocols for Kinase Selectivity Profiling
To ensure trustworthiness and reproducibility, the assessment of kinase inhibitor selectivity must follow rigorous, validated protocols. The data cited in this guide were generated using established biochemical assays. Below are step-by-step methodologies representative of those used in the field.
General Workflow for Kinase Inhibitor Profiling
The process begins with a primary assay against the main target and is followed by broader screening against a panel of kinases to determine selectivity.
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A Comparative Guide to Assessing the Drug-Likeness of Novel Pyrazolo[3,4-b]pyridine Derivatives
Introduction: The Promise of Pyrazolo[3,4-b]pyridines and the Imperative of Drug-Likeness
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Its structural similarity to purines allows it to interact with a variety of biological targets, making it a focal point in modern drug discovery.[2][5] Recent studies have highlighted new derivatives with potent activities, such as dual CDK2/PIM1 inhibitors for cancer therapy and novel TRK inhibitors.[6][7] One study reported derivatives with significant antiproliferative activity against leukemia, acting as Topoisomerase IIα inhibitors.[8] Another synthesized derivatives with notable antimicrobial and antiproliferative profiles.[9]
However, promising biological activity is only the first step. For a novel compound to become a viable drug, it must possess favorable pharmacokinetic properties, collectively known as drug-likeness. This qualitative concept assesses a compound's potential to be an orally active drug in humans, considering its absorption, distribution, metabolism, and excretion (ADME) profile.[10][11] Early assessment of these properties is crucial to de-risk drug development projects, reducing the high attrition rates that plague the pharmaceutical industry.[11][12]
This guide provides a comprehensive framework for assessing the drug-likeness of novel pyrazolo[3,4-b]pyridine derivatives, integrating computational predictions with essential in vitro experimental validation. We will explore the foundational principles behind these assessments, provide comparative data, and detail step-by-step protocols for key assays.
Part 1: In Silico Triage – Computational Prediction of Drug-Likeness
The initial phase of drug-likeness assessment leverages computational tools to predict the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a compound.[13] This cost-effective approach allows for the rapid screening of large numbers of virtual compounds, prioritizing those with the highest probability of success for synthesis and further testing.[13]
Foundational Filters: Lipinski's Rule of Five and Beyond
One of the most established filters is Lipinski's Rule of Five (Ro5), a set of guidelines used to evaluate if a compound is likely to be an orally active drug.[14][15] The rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
While the Ro5 is a valuable first-pass filter, it is not absolute.[16] Many successful drugs, particularly those targeting complex protein-protein interactions or natural products, lie "beyond the Rule of Five" (bRo5).[15][17] Therefore, it's crucial to consider other drug-likeness rules and scoring functions, such as those proposed by Ghose, Veber, and the Quantitative Estimate of Drug-likeness (QED) score, which provide a more nuanced assessment.[12][18]
Comparative Analysis of Novel Pyrazolo[3,4-b]pyridine Derivatives:
Let's consider a hypothetical series of novel pyrazolo[3,4-b]pyridine derivatives (PPD-1, PPD-2, and PPD-3) and compare their computationally predicted properties to a known drug, Imatinib, which also contains a pyridine and a pyrazole-like ring system.
| Compound | MW (Da) | cLogP | HBD | HBA | Ro5 Violations | QED Score |
| PPD-1 | 485 | 4.2 | 3 | 7 | 0 | 0.85 |
| PPD-2 | 520 | 5.5 | 4 | 8 | 2 | 0.62 |
| PPD-3 | 450 | 3.8 | 6 | 9 | 1 | 0.78 |
| Imatinib | 493.6 | 4.5 | 4 | 8 | 0 | 0.71 |
This data is illustrative and would be generated using computational chemistry software.
From this table, PPD-1 appears to be the most promising candidate from a physicochemical standpoint, with no Ro5 violations and a high QED score. PPD-2, with two violations, might be flagged for potential absorption issues. PPD-3 has one violation and a good QED score, warranting further investigation.
Predicting ADMET Properties
Beyond simple physicochemical properties, a suite of computational models can predict a compound's ADMET profile.[19] Numerous software platforms, such as ADMETlab and pkCSM, offer predictions for various endpoints.[13][20][21]
Key Predicted ADMET Parameters:
-
Aqueous Solubility (LogS): Crucial for absorption and formulation.
-
Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs, but undesirable for peripherally acting drugs.
-
CYP450 Inhibition: Predicts potential for drug-drug interactions.
-
Human Intestinal Absorption (HIA): Estimates the percentage of drug absorbed from the gut.
-
Hepatotoxicity: Early flag for potential liver toxicity.
-
Plasma Protein Binding: Affects the free concentration of the drug available to act on its target.
Comparative ADMET Predictions:
| Compound | Predicted LogS | Predicted BBB Permeability | Predicted CYP2D6 Inhibition | Predicted HIA (%) |
| PPD-1 | -3.5 (Moderately Soluble) | Low | Non-inhibitor | 92 |
| PPD-2 | -5.2 (Poorly Soluble) | High | Inhibitor | 75 |
| PPD-3 | -4.1 (Slightly Soluble) | Low | Non-inhibitor | 88 |
| Imatinib | -4.8 (Slightly Soluble) | Low | Inhibitor | 90 |
This data is illustrative and generated from ADMET prediction software.
This deeper analysis reveals potential liabilities for PPD-2 (poor solubility, CYP inhibition) that were not apparent from the Ro5 analysis alone. PPD-1 continues to show a favorable profile.
Part 2: Experimental Validation – The In Vitro Reality Check
While computational predictions are invaluable for initial screening, they must be validated by experimental data. The following in vitro assays provide crucial, real-world data on a compound's permeability and metabolic stability.
Assessing Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA is a high-throughput, cell-free assay that predicts passive diffusion across biological membranes, a key mechanism for the absorption of many orally administered drugs.[22][23] It measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[23]
Why PAMPA? It is a cost-effective and rapid alternative to more complex cell-based assays like the Caco-2 model, making it ideal for early-stage drug discovery.[22] By modifying the lipid composition and pH of the buffers, PAMPA can be adapted to model permeability across the gastrointestinal tract (PAMPA-GIT) or the blood-brain barrier (PAMPA-BBB).[22]
Workflow for Drug-Likeness Assessment:
Caption: Workflow for assessing drug-likeness of novel compounds.
Comparative PAMPA Data:
| Compound | Permeability (Papp, 10⁻⁶ cm/s) | Classification |
| PPD-1 | 12.5 | High |
| PPD-2 | 1.8 | Low |
| PPD-3 | 8.2 | Moderate |
| Atenolol (Low Permeability Control) | < 2.0 | Low |
| Propranolol (High Permeability Control) | > 10.0 | High |
This data is illustrative and would be obtained experimentally.
The experimental PAMPA results confirm the computational predictions. PPD-1 shows high permeability, suggesting good potential for oral absorption. PPD-2's low permeability is a significant concern, while PPD-3 shows moderate permeability that may be acceptable depending on its potency.
Evaluating Metabolic Stability: The Liver Microsomal Stability Assay
This in vitro assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily the cytochrome P450 (CYP) superfamily, which are abundant in liver microsomes.[24] High metabolic instability can lead to rapid clearance of the drug from the body, resulting in poor bioavailability and a short duration of action.
Why Microsomes? Liver microsomes are a well-established and cost-effective model for studying Phase I metabolism.[24][25] The assay provides key parameters like intrinsic clearance (Clint) and in vitro half-life (t½), which can be used to predict in vivo pharmacokinetic behavior.
Interplay of Drug-Likeness Parameters:
Caption: Relationship between key drug-likeness parameters.
Comparative Metabolic Stability Data:
| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) | Classification |
| PPD-1 | 45 | 15.4 | Moderately Stable |
| PPD-2 | 8 | 86.6 | Unstable |
| PPD-3 | > 60 | < 11.5 | Stable |
| Verapamil (Unstable Control) | < 10 | > 70 | Unstable |
| Carbamazepine (Stable Control) | > 60 | < 11.5 | Stable |
This data is illustrative and would be obtained experimentally.
These results provide further insights. While PPD-1 had good permeability, its moderate stability suggests it may be cleared relatively quickly in vivo. PPD-2's instability confirms it is a poor candidate. Interestingly, PPD-3, which had moderate permeability, shows high metabolic stability, making it a potentially viable candidate, especially if it is highly potent.
Part 3: Experimental Protocols
For scientific integrity and reproducibility, detailed experimental protocols are essential.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability of novel pyrazolo[3,4-b]pyridine derivatives.
Materials:
-
96-well PAMPA plate system (donor and acceptor plates)[26]
-
Lecithin/dodecane solution (e.g., 1% lecithin in dodecane)[27]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Test compounds and control compounds (e.g., Atenolol, Propranolol)
-
96-well UV-transparent plate
-
Plate reader
Procedure:
-
Prepare Compound Solutions: Dissolve test and control compounds in DMSO to create 10 mM stock solutions. Dilute these stocks with PBS to a final concentration of 100 µM in a buffer containing 1% DMSO.[27]
-
Hydrate the Membrane: Add 5 µL of the lecithin/dodecane solution to the membrane of each well in the donor plate.[27]
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.[27]
-
Add Compounds to Donor Plate: Add 150 µL of the diluted compound solutions to the donor plate wells.[27]
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate the assembly at room temperature for 16-18 hours with gentle shaking.[23][28]
-
Quantify Compound Concentration: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.[23]
-
Calculate Permeability: Calculate the effective permeability (Papp) for each compound using the appropriate equations, considering the concentrations in the donor and acceptor wells, incubation time, and membrane area.
Protocol 2: Liver Microsomal Stability Assay
Objective: To assess the metabolic stability of novel pyrazolo[3,4-b]pyridine derivatives in the presence of liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compounds and control compounds (e.g., Verapamil, Carbamazepine)
-
Acetonitrile (ACN) with an internal standard for reaction quenching
-
LC-MS/MS system
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, pre-warm a mixture of phosphate buffer, test compound (final concentration typically 1 µM), and human liver microsomes (final concentration ~0.5 mg/mL) at 37°C.[25]
-
Initiate the Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.
-
Protein Precipitation: Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Analyze Samples: Transfer the supernatant to a new plate or vials for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant. From this, calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Conclusion
Assessing the drug-likeness of novel pyrazolo[3,4-b]pyridine derivatives is a multi-faceted process that requires a synergistic approach, combining the predictive power of in silico tools with the empirical evidence of in vitro assays. By starting with a broad computational funnel—using filters like Lipinski's Rule of Five and ADMET predictions—researchers can efficiently prioritize compounds for synthesis. Subsequent experimental validation through assays such as PAMPA and liver microsomal stability provides the critical data needed to make informed decisions. This integrated strategy allows for the early identification of compounds with the most promising balance of biological activity and pharmacokinetic properties, ultimately increasing the probability of success in the long and arduous journey of drug development.
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Navigating the Preclinical Maze: A Comparative Guide to In Silico ADMET Prediction for 5-Chloro-1H-pyrazolo[3,4-b]pyridine Analogs
In the landscape of modern drug discovery, the "fail early, fail cheap" paradigm is a critical mantra. The high attrition rate of drug candidates, often due to unfavorable pharmacokinetic and safety profiles, underscores the necessity of robust preclinical assessment.[1] For researchers developing novel kinase inhibitors based on the 5-Chloro-1H-pyrazolo[3,4-b]pyridine scaffold, a promising framework for targeting various oncogenic pathways, in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction offers a powerful, cost-effective, and rapid screening methodology.[2][3]
This guide provides a comprehensive comparison of leading open-access in silico ADMET prediction tools, offering a detailed workflow for their application to this compound analogs. We will delve into the causality behind methodological choices, ensuring a self-validating system for generating reliable and actionable data for your drug discovery pipeline.
The Imperative of Early ADMET Profiling for Kinase Inhibitors
Kinase inhibitors, a cornerstone of targeted cancer therapy, often exhibit a narrow therapeutic window. Their efficacy is intrinsically linked to their ability to achieve and maintain optimal concentrations at the target site without causing undue toxicity. The pyrazolo[3,4-b]pyridine core, a privileged scaffold in kinase inhibitor design, presents its own set of ADMET challenges, including potential metabolic liabilities and off-target toxicities.[2][4] Early in silico assessment allows for the proactive identification and mitigation of these liabilities, guiding medicinal chemistry efforts toward analogs with a higher probability of clinical success.
A Comparative Analysis of Open-Access ADMET Prediction Platforms
While numerous commercial software packages for ADMET prediction exist, the accessibility and utility of free web-based tools have made them indispensable for academic and biotech research environments.[1] Here, we compare two of the most widely used platforms: SwissADME and pkCSM .
| Feature | SwissADME | pkCSM | Key Considerations for Pyrazolopyridine Analogs |
| Prediction Scope | Physicochemical properties, pharmacokinetics, drug-likeness, medicinal chemistry friendliness.[5] | Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) and Toxicity.[6][7] | Both platforms offer a comprehensive suite of relevant predictions. pkCSM's dedicated toxicity models may provide more granular insights into potential safety issues. |
| Underlying Algorithm | A compilation of various predictive models, including topological methods and rule-based systems (e.g., Lipinski's Rule of Five).[5][8] | Graph-based signatures that encode distance patterns between atoms to build predictive models.[7][9] | The graph-based approach of pkCSM may be particularly adept at capturing the subtle structural nuances of substituted pyrazolopyridine analogs that influence their ADMET properties. |
| User Interface & Output | Intuitive web interface with a visual "Bioavailability Radar" for quick assessment.[10] Provides detailed numerical and qualitative predictions. | Simple input of SMILES strings, with results presented in a clear tabular format.[6][10] | Both are user-friendly. SwissADME's graphical outputs can be beneficial for rapid initial screening of a series of analogs. |
| Toxicity Prediction | Limited to general alerts for Pan Assay Interference Compounds (PAINS) and other undesirable functionalities. | Offers specific predictions for Ames toxicity, hERG inhibition, hepatotoxicity, and skin sensitization.[6] | For kinase inhibitors, where cardiotoxicity (hERG inhibition) is a known concern, pkCSM's dedicated models are a significant advantage. |
| Metabolism Prediction | Predicts cytochrome P450 (CYP) inhibition for major isoforms (1A2, 2C19, 2C9, 2D6, 3A4).[5] | Predicts whether the compound is a substrate or inhibitor of CYP isoforms (2D6, 3A4).[6] | Both tools can flag potential drug-drug interactions. Understanding if an analog is a substrate or inhibitor is crucial for predicting its metabolic fate and potential for altering the metabolism of co-administered drugs. |
Expert Recommendation: For a comprehensive ADMET profile of this compound analogs, a combinatorial approach is recommended. Utilize SwissADME for its excellent visualization of drug-likeness and physicochemical properties, and complement this with pkCSM for its more in-depth toxicity and metabolism predictions. This dual-pronged strategy provides a more robust and self-validating assessment.
Experimental Workflow: In Silico ADMET Prediction of this compound Analogs
This section outlines a step-by-step protocol for performing an in silico ADMET analysis of your target compounds.
Step 1: Ligand Preparation
-
Obtain SMILES Strings: For each this compound analog, generate its Simplified Molecular Input Line Entry System (SMILES) string. This can be done using any standard chemical drawing software (e.g., ChemDraw, MarvinSketch) or online converters.
-
Causality: The SMILES string is a universal and compact representation of a chemical structure that is readable by most cheminformatics tools, including our chosen ADMET predictors.
-
Step 2: Prediction with SwissADME
-
Input Molecules: Paste the SMILES strings of your analogs into the input box, with one SMILES per line.
-
Run Prediction: Click the "Run" button to initiate the analysis.
-
Analyze Results:
-
Physicochemical Properties: Examine parameters like molecular weight, logP (lipophilicity), and topological polar surface area (TPSA). These are fundamental determinants of a drug's absorption and distribution.[12]
-
Lipinski's Rule of Five: Assess compliance with this rule to gauge general drug-likeness. Note any violations.
-
Bioavailability Radar: Use this graphical representation to quickly assess the drug-likeness of your analogs based on six key physicochemical properties.[8]
-
Pharmacokinetics: Pay close attention to the predicted gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation.
-
Medicinal Chemistry: Check for PAINS alerts, which can indicate potential for non-specific assay activity.
-
Step 3: Prediction with pkCSM
-
Input Molecule: Paste the SMILES string of a single analog into the input field.
-
Submit Query: Click the "Submit" button.
-
Analyze Results:
-
Absorption: Evaluate parameters like Caco-2 permeability and intestinal absorption. High Caco-2 permeability is often a good indicator of oral bioavailability.
-
Distribution: Assess predictions for BBB permeability and plasma protein binding. High plasma protein binding can limit the free fraction of the drug available to exert its therapeutic effect.
-
Metabolism: Determine if the analog is predicted to be a substrate or inhibitor of key CYP enzymes (CYP2D6, CYP3A4). This is critical for anticipating drug-drug interactions.
-
Excretion: Analyze the predicted total clearance.
-
Toxicity: This is a critical section. Carefully review the predictions for AMES toxicity (mutagenicity), hERG I and II inhibition (cardiotoxicity), and hepatotoxicity.
-
Step 4: Data Consolidation and Comparative Analysis
-
Tabulate Results: Consolidate the prediction data from both SwissADME and pkCSM into a single, well-structured table for easy comparison of your analogs.
-
Prioritize Analogs: Based on the comprehensive ADMET profile, rank your analogs. Ideal candidates will exhibit:
-
Good oral bioavailability (high GI absorption, good Caco-2 permeability).
-
Favorable distribution properties (appropriate BBB penetration for the intended target).
-
A clean metabolic profile (not a potent inhibitor of major CYP enzymes).
-
A low risk of toxicity (negative for AMES toxicity, no predicted hERG inhibition or hepatotoxicity).
-
Visualizing the Workflow and Key Relationships
To further clarify the process and the interplay of different ADMET properties, the following diagrams are provided.
Caption: Workflow for in silico ADMET prediction of pyrazolopyridine analogs.
Caption: Interplay of key ADMET properties influencing therapeutic efficacy.
Conclusion
In silico ADMET prediction is an indispensable tool in modern drug discovery, enabling the early identification of promising candidates and the culling of those with unfavorable pharmacokinetic or toxicity profiles. For researchers working with this compound analogs, a judicious and comparative use of open-access tools like SwissADME and pkCSM can significantly de-risk preclinical development. By following the structured workflow presented in this guide, you can generate a comprehensive and self-validating ADMET profile for your compounds, ultimately guiding your research toward the development of safer and more effective kinase inhibitors.
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Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]
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El-Sayed, N. N. E., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances, 13(20), 13449–13473. [Link]
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VLS3D. (n.d.). ADMET predictions. Retrieved from [Link]
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Ibrahim, M. A., et al. (2020). Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. Journal of Pharmacognosy and Phytochemistry, 9(1), 1-8. [Link]
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El-Damasy, D. A., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1346–1366. [Link]
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Simulations Plus. (2023, October 20). ADMET Predictor Features & Functionality Comparison. [Link]
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Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]
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ResearchGate. (2022). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. [Link]
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ResearchGate. (2025). In-silico studies of Pyrazolopyranopyrimidine as a Potential Anticancer Inhibitor: Synthesis, Network Pharmacology, ADMET Prediction, Molecular Docking, and Dynamics Simulations. [Link]
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El-Naggar, M., et al. (2022). Design, synthesis, in silico docking, ADMET and anticancer evaluations of thiazolidine-2,4-diones bearing heterocyclic rings as dual VEGFR-2/EGFRT790M tyrosine kinase inhibitors. RSC Advances, 12(20), 12599–12619. [Link]
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ResearchGate. (2023). An in silico investigation of pyrazole, indazole, and imidazopyridine analogs as inhibitors for SRC tyrosine kinase, key enzyme regulating malignancies in various tumors. [Link]
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Journal of Pharmacognosy and Phytochemistry. (2023). Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum. [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Properties of Chemical Constituents Present in Embelia Ribes. [Link]
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ResearchGate. (2022). Design, synthesis, in silico docking, ADMET and anticancer evaluations of thiazolidine-2,4-diones bearing heterocyclic rings as dual VEGFR-2/EGFRT790M tyrosine kinase inhibitors. [Link]
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Allied Academies. (2017). Molecular docking and in silico ADMET study reveals 3-(5-{[4- (aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6- carbonitrile as a potential inhibitor of cancer Osaka thyroid kinase. [Link]
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Knoll, K. E., van der Walt, M. M., & Loots, D. T. (2021). In Silico Drug Discovery Strategies Identified ADMET Properties of Decoquinate RMB041 and Its Potential Drug Targets against Mycobacterium tuberculosis. mSphere, 6(4), e00451-21. [Link]
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Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1642–1657. [Link]
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Hassan, A. S., et al. (2022). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. Journal of the Iranian Chemical Society, 19(11), 4769–4786. [Link]
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Sławiński, J., & Szafrański, K. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(11), 3329. [Link]
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A Comparative Analysis of the Cytotoxic Effects of Pyrazolo[3,4-b]pyridine Derivatives in Cancer Cell Lines
The quest for novel and effective anticancer agents is a cornerstone of modern oncological research. Among the myriad of heterocyclic compounds investigated, pyrazolo[3,4-b]pyridine derivatives have emerged as a particularly promising scaffold.[1][2] This privileged heterocyclic system is a feature in numerous bioactive molecules, demonstrating a wide range of pharmacological activities, including potent anticancer effects.[1][2][3] The versatility of the pyrazolo[3,4-b]pyridine core allows for extensive chemical modifications, leading to the development of derivatives with diverse mechanisms of action and cytotoxic profiles against various cancer cell lines.
This guide provides a comparative overview of the cytotoxic activity of several pyrazolo[3,4-b]pyridine derivatives, supported by experimental data from recent studies. We will delve into their differential effects on various cancer cell lines, explore the underlying mechanisms of action, and provide detailed protocols for the key cytotoxicity assays employed in these evaluations.
Comparative Cytotoxicity of Pyrazolo[3,4-b]pyridine Derivatives
The cytotoxic potential of pyrazolo[3,4-b]pyridine derivatives has been extensively evaluated against a broad spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values are critical metrics for comparing the potency of these compounds. Below is a summary of the cytotoxic activities of selected derivatives from various studies.
| Compound | Cancer Cell Line | Cell Line Origin | IC50 / GI50 (µM) | Reference |
| Compound 8c | K562 | Leukemia | Not specified, but potent | [1] |
| MV4-11 | Leukemia | Not specified, but potent | [1] | |
| NCI-60 Panel | Various | MG-MID 1.33 (0.54–2.08) | [1] | |
| Compound 8b | A-549 | Lung | Not specified, but active | [4] |
| HEPG2 | Liver | 2.6 | [4] | |
| HCT-116 | Colon | 2.3 | [4] | |
| Compound 2g | HepG2 | Liver | 0.01 | [2] |
| Compound 6b | HCT-116 | Colon | Not specified, but superior efficacy | [5] |
| HepG2 | Liver | Not specified, but superior efficacy | [5] | |
| Compound 15y | A172 | Glioblastoma | Micromolar range | [6] |
| U87MG | Glioblastoma | Micromolar range | [6] | |
| A375 | Melanoma | Micromolar range | [6] | |
| A2058 | Melanoma | Micromolar range | [6] | |
| Panc0504 | Pancreatic | Micromolar range | [6] | |
| Compound 10e | MCF-7 | Breast | 11 | [7] |
Note: The specific IC50/GI50 values were not always available in the abstracts. "Potent" or "active" indicates that the source highlighted significant activity without providing a precise value.
Mechanistic Insights: Targeting Key Cellular Processes
The anticancer activity of pyrazolo[3,4-b]pyridine derivatives stems from their ability to interfere with various critical cellular pathways.[1][3] Mechanistic studies have revealed that these compounds can induce apoptosis, cause cell cycle arrest, and inhibit key enzymes involved in cancer cell proliferation and survival.
One of the well-documented mechanisms is the inhibition of Topoisomerase IIα (TOPIIα), an essential enzyme for DNA replication and transcription.[1] For instance, compound 8c has been shown to be a potent TOPIIα inhibitor, leading to DNA damage, S-phase cell cycle arrest, and ultimately, apoptosis.[1][8] This is evidenced by the modulation of apoptosis-related proteins such as PARP-1, Bax, XIAP, and Caspases.[1][8]
The following diagram illustrates the proposed mechanism of action for a pyrazolo[3,4-b]pyridine derivative that acts as a Topoisomerase IIα inhibitor.
Caption: Mechanism of Topoisomerase IIα Inhibition.
Other pyrazolo[3,4-b]pyridine derivatives have been found to target various kinases, such as cyclin-dependent kinases (CDKs), PIM1 kinase, and TANK-binding kinase 1 (TBK1), which are crucial for cell cycle progression and signaling pathways that promote cancer cell growth.[3][5][6]
Experimental Protocols for Cytotoxicity Assessment
The evaluation of the cytotoxic effects of novel compounds relies on robust and reproducible in vitro assays. The MTT and SRB assays are two of the most widely used colorimetric methods for determining cell viability and proliferation.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a reliable method to assess cell viability by measuring the metabolic activity of cells.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolo[3,4-b]pyridine derivatives and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[10][11]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[10][11]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
The following diagram outlines the workflow of the MTT assay.
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Safety Operating Guide
A Guide to the Safe Disposal of 5-Chloro-1H-pyrazolo[3,4-b]pyridine
As a crucial heterocyclic building block in medicinal chemistry and drug development, 5-Chloro-1H-pyrazolo[3,4-b]pyridine is a compound handled by researchers dedicated to innovation. However, with its utility comes the responsibility of ensuring its safe management from procurement to disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
This document is intended to provide operational guidance. It is imperative that all procedures are conducted in strict accordance with your institution's Environmental Health and Safety (EH&S) policies and all applicable local, state, and federal regulations.
Hazard Profile & Risk Assessment
Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. This compound is not benign; its handling requires deliberate and informed precautions. The primary risks are associated with its toxicity and irritant properties.
Table 1: Hazard Identification for this compound
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement | Causality and Implication |
| Acute Toxicity (Oral) | Warning | H302: Harmful if swallowed.[1] | Ingestion can lead to systemic toxic effects. This underscores the importance of prohibiting eating or drinking in the lab and practicing stringent personal hygiene. | |
| Skin Irritation | " | Warning | H315: Causes skin irritation.[1] | Direct contact can cause localized inflammation, redness, and discomfort. This necessitates the use of appropriate chemical-resistant gloves and protective clothing. |
| Eye Irritation | " | Warning | H319: Causes serious eye irritation.[1] | The compound can cause significant, potentially damaging, eye irritation upon contact. Chemical splash goggles are mandatory. |
| Respiratory Irritation | " | Warning | H335: May cause respiratory irritation.[1] | Inhalation of the solid as a dust can irritate the respiratory tract. All handling must be performed in a certified chemical fume hood to prevent aerosolization and inhalation. |
As a solid, its flammability risk is low, but it is classified as a combustible solid and will burn if exposed to a significant ignition source.
Pre-Disposal Safety & Handling: Your First Line of Defense
Proper disposal begins with proper handling. The following engineering controls and personal protective equipment (PPE) are mandatory when managing waste streams of this compound.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles. A face shield is recommended when handling larger quantities. | Protects against accidental splashes of solutions or airborne dust particles causing serious eye irritation.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat and closed-toe shoes are required. | Prevents direct skin contact, which can cause irritation.[2][3] Contaminated clothing must be removed and washed before reuse.[3] |
| Respiratory Protection | All handling must occur within a certified chemical fume hood. | Prevents inhalation of dust, which can cause respiratory tract irritation.[2][3] |
Engineering Controls: A properly functioning chemical fume hood is the most critical engineering control. It contains dust and vapors, protecting the user and the lab environment. Ensure the sash is at the appropriate height during all manipulations.
Incompatible Materials: Segregate waste containing this compound from strong oxidizing agents and strong acids to prevent potentially vigorous or exothermic reactions.[4]
Disposal Workflow & Decision Logic
The proper disposal route for this compound is dictated by its form. All forms are considered hazardous waste and must not be disposed of in standard trash or down the drain.[5][6] The logical flow for waste management is outlined below.
Caption: Decision workflow for segregating and preparing this compound waste streams for final disposal.
Step-by-Step Disposal Protocols
Adherence to a standardized protocol is key to ensuring safety and compliance.
Protocol 4.1: Disposal of Unused or Waste this compound (Solid)
-
Preparation: Don all required PPE and perform the procedure within a chemical fume hood.
-
Containment: Carefully transfer the solid waste into a designated hazardous waste container that is compatible with the chemical. The container must have a secure, tight-fitting lid.[4]
-
Labeling: Affix a hazardous waste label to the container. Clearly write the full chemical name, "this compound," and any other information required by your institution.
-
Storage: Keep the waste container closed at all times except when adding waste.[5][7] Store it in your lab's designated Satellite Accumulation Area (SAA).[4][7]
-
Pickup: Once the container is full or ready for removal, submit a chemical waste collection request to your institution's EH&S department.[5]
Protocol 4.2: Disposal of Contaminated Materials (e.g., Gloves, Weigh Boats, Wipes)
-
Segregation: All solid materials that have come into direct contact with this compound are considered hazardous waste.
-
Containment: Place these items into a dedicated, plastic-lined container or a heavy-duty, sealable bag designated for solid chemical waste.[8]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and list the chemical contaminant.
-
Disposal: This container should also be stored in the SAA and removed by EH&S for professional disposal, likely via controlled incineration.[9]
Protocol 4.3: Decontamination and Disposal of "Empty" Containers
An "empty" container that held this compound is not truly empty; it retains hazardous residue.
-
Decontamination: In a fume hood, rinse the container three times with a suitable solvent (e.g., acetone, methanol).[5]
-
Collect Rinsate: This is a critical step. The solvent rinsate is now a halogenated hazardous liquid waste. It must be collected in a designated container for liquid hazardous waste.[5] Do not pour it down the drain.
-
Container Disposal: Once triple-rinsed, the original container can typically be disposed of as non-hazardous waste (e.g., in a glass disposal box). First, obliterate or remove the original chemical label to prevent confusion.[5] Confirm this final step with your institutional guidelines.
Emergency Procedures: Spill Management
Accidents can happen. A swift, correct response is vital.
-
Small Spill (e.g., <1 gram, fully contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently cover the spill with an inert absorbent material like vermiculite, sand, or dry earth.[3]
-
Avoid creating dust.
-
Carefully sweep the mixture into a designated hazardous waste container and seal it.
-
Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as contaminated solid waste.
-
-
Large Spill (e.g., >1 gram or any spill outside of a fume hood):
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and call your institution's emergency number or EH&S department.
-
Secure: Restrict access to the area. If possible and safe to do so, close the door to the laboratory.
-
Do Not Attempt Cleanup: A large spill requires a specialized emergency response from trained professionals with appropriate respiratory protection (e.g., self-contained breathing apparatus).[2]
-
The guiding principle for the disposal of this compound is clear: it must be treated as a regulated hazardous waste from generation to final disposal. By following these scientifically-grounded protocols, researchers can continue their vital work while upholding the highest standards of safety and environmental stewardship.
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Comprehensive Safety and Handling Guide for 5-Chloro-1H-pyrazolo[3,4-b]pyridine
This guide provides essential, immediate safety and logistical information for the handling of 5-Chloro-1H-pyrazolo[3,4-b]pyridine. It is intended for researchers, scientists, and drug development professionals to foster a culture of safety and procedural excellence. The following protocols are designed to be a self-validating system, grounded in established safety principles for handling halogenated heterocyclic compounds.
Hazard Assessment and Triage
This compound is a halogenated heterocyclic compound that, based on data from structurally similar molecules, should be handled as a hazardous substance. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, the hazard profile can be inferred from analogous compounds.
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation: Likely to cause skin irritation upon direct contact.[2]
-
Eye Irritation: Expected to cause serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[2]
Given these potential hazards, a conservative approach to handling is warranted, mandating the use of comprehensive personal protective equipment and stringent operational protocols.
Personal Protective Equipment (PPE): Your Primary Defense
The consistent and correct use of PPE is the most critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling this compound.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Use impact-resistant, indirectly vented safety goggles to protect against splashes. A full-face shield is required over goggles during procedures with a high risk of splashing, such as bulk transfers or reactions under pressure.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including chlorinated compounds.[4] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact.[5] |
| Body Protection | Laboratory Coat or Chemical-Resistant Suit | A standard, fully-buttoned laboratory coat is the minimum requirement. For procedures involving larger quantities or a higher risk of splashes, a chemical-resistant apron or suit should be worn over the lab coat. |
| Respiratory Protection | Chemical Fume Hood or Respirator | All manipulations of solid or dissolved this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4] |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is paramount for minimizing risk. The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
Preparation and Engineering Controls
-
Area Designation: Designate a specific area within a chemical fume hood for the handling of this compound.
-
Emergency Equipment Check: Before beginning work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Gather Materials: Assemble all necessary equipment (glassware, spatulas, weighing paper, etc.) and place them inside the fume hood to minimize traffic in and out of the controlled area.
Weighing and Transfer
-
Tare Container: Tare a sealed container (e.g., a vial with a screw cap) on a balance inside the fume hood.
-
Aliquot Transfer: Carefully transfer the desired amount of this compound to the tared container. Use a spatula and handle the solid gently to avoid generating dust.
-
Seal and Re-weigh: Securely seal the container and re-weigh it to determine the exact amount transferred.
-
Clean-up: Immediately clean any minor spills within the fume hood using a damp cloth or absorbent pad, which should then be disposed of as hazardous waste.
Dissolution and Reaction Setup
-
Solvent Addition: Add the desired solvent to the container with the compound, ensuring the container is pointed away from your face.
-
Mixing: If necessary, mix the solution using a vortexer or magnetic stirrer, keeping the container sealed as much as possible.
-
Reaction Assembly: If the compound is to be used in a reaction, assemble the glassware within the fume hood. Ensure all joints are properly sealed.
The following diagram illustrates the logical flow of the safe handling procedure:
Caption: Safe handling workflow for this compound.
Spill Management
In the event of a spill, prompt and correct action is crucial.
-
Small Spills (within a fume hood):
-
Alert nearby personnel.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[6]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent entry into the contaminated area.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect all contaminated materials (e.g., pipette tips, absorbent pads, gloves) in a designated, clearly labeled hazardous waste container.[5]
-
Liquid Waste: Collect solutions containing the compound in a separate, leak-proof, and chemically compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines. Halogenated waste should generally be kept separate from non-halogenated waste.[7]
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Final Disposal: Arrange for the disposal of all waste through your institution's EHS department in accordance with local, state, and federal regulations.[8] Under no circumstances should this chemical or its waste be disposed of down the drain.[7]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
By adhering to these rigorous safety protocols, you can confidently and safely handle this compound in your research endeavors, ensuring the well-being of yourself and your colleagues.
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- 5-Chloro-1H-pyrazolo[4,3-b]pyridine Safety Information. Sigma-Aldrich.
- Safety Data Sheet for 3-BROMO-5-CHLORO-1H-PYRAZOLO[3,4-B]PYRIDINE. CymitQuimica. (2024-12-19).
- 5-Chloro-1H-pyrazol-3-amine Safety Information. Apollo Scientific. (2023-08-30).
- Safety Data Sheet for 1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde. Aaronchem. (2025-08-03).
- 6-chloro-1H-pyrazolo[3,4-b]pyridine Safety Information. ChemicalBook. (2025-07-26).
- Safety Data Sheet for Pyridine. Fisher Scientific. (2015-03-19).
- Pyridine Hazard Summary. NJ.gov.
- 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid Safety Information. Apollo Scientific. (2023-07-04).
- Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. (2024-03-12).
- Pyridine Safety Data Sheet. Carl ROTH.
- Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem.
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. (2024-10-01).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
